3-Amino-5-bromo-2-chloro-4-ethylaminopyridine
Description
Properties
IUPAC Name |
5-bromo-2-chloro-4-N-ethylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrClN3/c1-2-11-6-4(8)3-12-7(9)5(6)10/h3H,2,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLKZSMRYAAZPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=NC=C1Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Amino-5-bromo-2-chloro-4-ethylaminopyridine structural analysis
An In-Depth Technical Guide to the Structural Analysis of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and analytical strategies required for the complete structural elucidation of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.
Introduction: The Significance of a Polysubstituted Pyridine Core
This compound is a polysubstituted pyridine derivative. The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, and the specific arrangement of its substituents—an amino group, a bromine atom, a chlorine atom, and an ethylamino group—creates a unique electronic and steric profile.[1][2][3] This substitution pattern offers multiple points for further chemical modification, making it a potentially valuable building block in the synthesis of novel therapeutic agents or functional materials.[2]
Accurate and unambiguous structural confirmation is the bedrock of all subsequent research and development. It ensures reproducibility, validates biological activity, and is a prerequisite for regulatory submission. This guide details an integrated analytical workflow designed to provide irrefutable proof of structure for this specific molecule.
Foundational Physicochemical & Spectroscopic Data
Before embarking on advanced analysis, it is crucial to establish the foundational properties of the molecule. These data provide the initial parameters against which experimental results will be compared.
| Property | Value | Source |
| IUPAC Name | 5-Bromo-2-chloro-4-(ethylamino)pyridin-3-amine | N/A |
| CAS Number | 842144-03-0 | [4] |
| Molecular Formula | C₇H₉BrClN₃ | [4] |
| Molecular Weight | 249.53 g/mol | Calculated |
| Appearance | Ash to brown crystalline powder | [2] |
| Melting Point | 128-132 °C |
Workflow for Structural Elucidation
Caption: Plausible MS fragmentation pathway.
Experimental Protocol: GC-MS (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet. The GC will separate the compound from any potential impurities.
-
Ionization: The compound is ionized in the mass spectrometer using a standard 70 eV electron ionization (EI) source.
-
Detection: The mass analyzer scans a range (e.g., m/z 50-350) to detect the molecular ion and its fragments.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion cluster and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Expertise & Rationale: The N-H bonds of the primary and secondary amines are expected to show distinct stretching vibrations in the 3300-3500 cm⁻¹ region. The primary amine (-NH₂) typically shows two bands (symmetric and asymmetric stretching), while the secondary amine (-NH-) shows a single band. Aromatic ring stretches and C-X (halogen) vibrations will also be present in their characteristic regions.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch | Primary & Secondary Amines |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Aliphatic (Ethyl group) |
| 1640 - 1550 | C=C / C=N Stretch | Pyridine Ring |
| 1620 - 1500 | N-H Bend | Amines |
| 1100 - 1000 | C-Cl Stretch | Aryl Chloride |
| 600 - 500 | C-Br Stretch | Aryl Bromide |
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal is automatically subtracted from the sample spectrum.
X-ray Crystallography: The Definitive Structure
When a single, high-quality crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure. [5]It generates a three-dimensional model of the molecule, showing the precise spatial arrangement of every atom, as well as bond lengths and angles. [6][7] Expertise & Rationale: For a molecule with multiple positional isomers, spectroscopy alone might leave room for ambiguity. For example, distinguishing the target compound from its isomer, 3-Amino-2-bromo-5-chloro-4-ethylaminopyridine, could be challenging based solely on NMR and MS. X-ray crystallography resolves this ambiguity definitively. The resulting electron density map would clearly show the bromine at position 5, chlorine at position 2, the amino group at position 3, and the ethylamino group at position 4.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Crystal Mounting: Mount a suitable crystal (typically <0.5 mm) on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated while diffraction patterns are collected on a detector.
-
Structure Solution & Refinement: The diffraction data is processed using specialized software to solve the phase problem and generate an initial electron density map. The model is then refined to best fit the experimental data, yielding the final structure.
Conclusion
The structural analysis of this compound requires a multi-faceted analytical approach. While foundational techniques like IR and MS provide rapid confirmation of functional groups and elemental composition, NMR spectroscopy is indispensable for mapping the molecular framework. For absolute, irrefutable confirmation, particularly to distinguish between isomers, single-crystal X-ray crystallography is the gold standard. By integrating the data from these orthogonal techniques, as outlined in this guide, researchers can establish the structure of this compound with the highest degree of scientific confidence.
References
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Bell, J. A., & Bello, D. (2021). Spectral and structural studies of 4-aminopyridines substituted at the 4-nitrogen atom. Australian Journal of Chemistry. [Link]
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Schuster, I. I., & Roberts, J. D. (1979). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry. [Link]
- Mirek, J., & Pasko, J. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
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ResearchGate. (2020). 1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded... [Link]
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Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]
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PubChem. 3-Amino-5-bromo-2-chloropyridine. [Link]
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ResearchGate. Normal coordinate analysis of 4-aminopyridine. Effect of substituent on pyridine ring in metal complexes of 4-substituted pyridines. [Link]
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Zhang, S., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
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National Institute of Standards and Technology. 4-Aminopyridine. NIST WebBook. [Link]
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HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. [Link]
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Wang, L., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. [Link]
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ResearchGate. Gas chromatography/mass spectroscopy identification of M2 as... [Link]
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Giroux, A., et al. (2005). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Journal of Medicinal Chemistry. [Link]
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ResearchGate. Structural isomers of aminopyridines. [Link]
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ResearchGate. X-ray crystal structures of compounds (a) 2a (only one... [Link]
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Zhang, S., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [Link]
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Yesilel, O. Z., et al. (2022). Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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ResearchGate. X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. [Link]
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PubChem. 3-Bromo-5-chloropyridin-2-amine. [Link]
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SpecAU. 3-Amino-5-bromo-2-chloropyridine. [Link]
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PubChem. 3-Amino-2-bromo-5-chloropyridine. [Link]
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Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]
- Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry.
-
Eureka | Patsnap. (2018). Synthesis method of 3-bromo-5-methylpyridine. [Link]
- Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Google Patents. (1995).
-
PubChem. 2-Chloropyridine. [Link]
-
Wikipedia. (2023). 2-Chloropyridine. [Link]
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physicochemical properties of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine
An In-Depth Technical Guide to the Physicochemical Characterization of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine
Executive Summary
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. This compound is a novel, highly functionalized pyridine derivative with significant potential as a versatile building block for drug discovery and material science. Its unique arrangement of electron-donating and withdrawing groups, coupled with multiple reactive sites, makes it a compound of high interest. However, as a novel chemical entity, its physicochemical properties are not yet established in the literature.
This technical guide provides a comprehensive framework for the full physicochemical characterization of this compound. We present a logical, field-proven workflow designed for researchers, scientists, and drug development professionals. This document moves beyond a simple listing of properties to explain the causality behind experimental choices, offering detailed, self-validating protocols for structural verification, purity assessment, and the determination of key physical constants. By referencing established data from structurally similar pyridine analogs, we provide context for expected outcomes and lay the groundwork for robust and reliable characterization.
Molecular Structure and Predicted Properties
A thorough understanding of a molecule begins with its fundamental structure and predicted attributes. These computed values serve as a crucial baseline for subsequent experimental verification. The molecular structure of this compound is presented below, followed by a table summarizing its calculated and predicted properties.
Chemical Structure:
The strategic placement of a bromo and a chloro substituent creates distinct electronic and steric environments, while the amino and ethylamino groups provide sites for hydrogen bonding and further synthetic modification.
Table 1: Calculated and Predicted Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉BrClN₃ | Guidechem[1] |
| Molecular Weight | 262.53 g/mol | Calculated |
| Predicted Boiling Point | 361.8 ± 42.0 °C at 760 mmHg | Guidechem[1] |
| Predicted Flash Point | 172.6 ± 27.9 °C | Guidechem[1] |
Core Analytical Characterization: A Validated Workflow
The following sections detail the essential experimental procedures required to confirm the identity, purity, and core physicochemical properties of the title compound. The causality behind each technique is explained to provide a clear rationale for its inclusion in the analytical workflow.
Structural Elucidation and Identity Confirmation
The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its molecular structure. A combination of spectroscopic techniques is required for this purpose, each providing a unique piece of the structural puzzle.
Expertise & Rationale: NMR is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. ¹H NMR will confirm the number and environment of protons, particularly the distinct signals of the ethyl group and the amino protons, while ¹³C NMR will verify the carbon skeleton.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to allow for the observation of exchangeable N-H protons.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition (¹H): Acquire the proton spectrum using standard parameters. The expected signals would include a triplet and a quartet for the ethyl group, and distinct singlets or broad singlets for the two NH₂ protons and the single aromatic proton.
-
Acquisition (¹³C): Acquire a proton-decoupled carbon spectrum. This will show distinct signals for the seven carbon atoms in the molecule.
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of the elemental composition. The isotopic pattern resulting from the presence of both bromine and chlorine is a key diagnostic feature that must be observed.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a High-Resolution Mass Spectrometer (HRMS) such as a TOF (Time-of-Flight) or Orbitrap analyzer, coupled with an electrospray ionization (ESI) source.
-
Analysis: Inject the sample into the MS. Operate in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Interpretation: Verify that the measured mass corresponds to the calculated exact mass of the [M+H]⁺ ion (C₇H₁₀BrClN₃⁺). Crucially, analyze the isotopic distribution pattern. The presence of one bromine atom (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1) will generate a characteristic and complex isotopic cluster that serves as a unique fingerprint for the compound.
Expertise & Rationale: FT-IR is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. This technique provides rapid confirmation of the presence of N-H, C-N, C-Cl, and C-Br bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No extensive sample preparation is required.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands:
-
N-H stretching: ~3400-3200 cm⁻¹ (for the amino groups).
-
C-H stretching: ~3000-2850 cm⁻¹ (for the ethyl group).
-
C=C and C=N stretching: ~1650-1450 cm⁻¹ (for the pyridine ring).
-
C-Cl and C-Br stretching: Below 800 cm⁻¹ (in the fingerprint region).
-
Purity Determination
Expertise & Rationale: Establishing the purity of a compound is non-negotiable in research and development, as impurities can drastically alter biological activity and physical properties. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolution and quantitative accuracy.[2]
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
-
Instrumentation: Use an HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
The use of a slightly acidic mobile phase helps to ensure sharp, symmetrical peaks for amine-containing compounds by suppressing the ionization of silanol groups on the column.
-
-
Method Development:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) by running a UV-Vis spectrum of the compound in the mobile phase.
-
Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over 15-20 minutes. A typical starting gradient might be 5% B to 95% B. This ensures that any impurities with different polarities are effectively separated from the main analyte peak.
-
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Core Physical Properties
Expertise & Rationale: The melting point is a fundamental physical constant that serves as an indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, whereas a broad and depressed range suggests the presence of impurities. For context, related compounds such as 3-Amino-5-bromo-2-chloropyridine exhibit a melting point of 128-132 °C.[3]
Experimental Protocol: Capillary Melting Point Apparatus
-
Sample Preparation: Finely powder a small amount of the dry sample.
-
Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the material into the closed end.
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Determination: Heat the sample at a slow, controlled rate (1-2 °C per minute) near the expected melting point. Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Expertise & Rationale: Solubility is a critical parameter in drug development, directly influencing formulation strategies, bioavailability, and administration routes. Determining solubility in aqueous and organic media is essential.
Experimental Protocol: Thermodynamic Shake-Flask Method
-
System Setup: In separate vials, add an excess amount of the compound to a series of relevant solvents (e.g., water, pH 7.4 phosphate-buffered saline (PBS), ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The extended time is necessary to measure true thermodynamic solubility rather than a kinetically limited value.
-
Sample Processing: After equilibration, centrifuge the vials at high speed to pellet the excess, undissolved solid.
-
Quantification: Carefully remove an aliquot from the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a calibrated HPLC-UV method as described in section 2.2.
Integrated Analytical Workflow
A logical and efficient workflow is paramount for the comprehensive characterization of a novel compound. The following diagram illustrates the proposed sequence of analyses, ensuring that foundational properties are confirmed before proceeding to more complex assessments.
Caption: A logical workflow for the analytical characterization of a novel chemical entity.
Stability and Safety Considerations
Chemical Stability
Expertise & Rationale: Understanding a compound's stability under various stress conditions is critical for determining its shelf-life and potential degradation pathways. A forced degradation study intentionally exposes the compound to harsh conditions to predict its long-term stability.
Experimental Protocol: Forced Degradation
-
Stress Conditions: Prepare solutions of the compound and expose them to the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24h.
-
Basic: 0.1 M NaOH at 60 °C for 24h.
-
Oxidative: 3% H₂O₂ at room temperature for 24h.
-
Thermal: Store the solid compound at 80 °C for 48h.
-
Photolytic: Expose a solution to high-intensity UV light.
-
-
Analysis: Analyze the stressed samples by the developed RP-HPLC method (section 2.2).
-
Interpretation: Compare the chromatograms of the stressed samples to a control. The appearance of new peaks indicates degradation. This study is crucial for identifying stable storage and handling conditions.
Safety and Handling
Trustworthiness: As no specific safety data exists for the title compound, a conservative approach must be adopted based on the hazard profiles of structurally related chemicals.
-
Skin and Eye Irritation: Many halogenated aminopyridines are known to be skin and eye irritants. For example, 3-Amino-5-bromo-2-chloropyridine is classified as causing skin and serious eye irritation.[4] 3-Amino-2-bromo-5-chloropyridine is also listed with warnings for skin and eye irritation.[5]
-
Acute Toxicity: Some analogs are harmful if swallowed.[4][6][7]
-
Respiratory Irritation: May cause respiratory irritation.[5]
Recommended Precautions: Based on this data, the following personal protective equipment (PPE) and handling procedures are mandatory:
-
Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
Conclusion
The comprehensive physicochemical characterization of this compound is an essential prerequisite for its successful application in any research or development context. The integrated workflow presented in this guide, combining spectroscopic, chromatographic, and physical analysis techniques, provides a robust and scientifically sound pathway to generating a complete data package for this promising molecule. By adhering to these detailed protocols, researchers can ensure the identity, purity, and stability of their material, thereby guaranteeing the integrity and reproducibility of their subsequent scientific investigations.
References
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PubChem. (n.d.). 3-Amino-5-bromo-2-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chloropyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
-
PubChem. (n.d.). 3-Amino-2-bromo-5-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 134-138. Retrieved from [Link]
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 3-Amino-5-bromo-2-chloropyridine, 5g, Each. Retrieved from [Link]
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An In-Depth Technical Guide to 5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine (CAS Number 842144-03-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine, registered under CAS number 842144-03-0. This substituted diaminopyridine serves as a crucial building block in medicinal chemistry, particularly in the synthesis of imidazo[4,5-b]pyridine derivatives. These derivatives have garnered significant interest due to their potent biological activities, including the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription implicated in various cancers and viral diseases. This document details the physicochemical properties of the title compound, provides a putative synthesis protocol, outlines its role in the preparation of bioactive molecules, and discusses the therapeutic potential of its downstream products.
Chemical and Physical Properties
5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine is a halogenated and alkylated diaminopyridine. Its structural features, including the presence of amino, bromo, and chloro substituents on a pyridine ring, make it a versatile intermediate in organic synthesis.[1]
| Property | Value |
| Chemical Name | 5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine |
| CAS Number | 842144-03-0 |
| Molecular Formula | C₇H₉BrClN₃ |
| Molecular Weight | 250.53 g/mol [2] |
| Appearance | Off-white to light yellow solid (predicted) |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (predicted) |
Synthesis of 5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine.
Experimental Protocol (Generalized)
Step 1: Bromination of 2-Amino-4-chloropyridine
-
Dissolve 2-amino-4-chloropyridine in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature.
-
Allow the reaction to stir at room temperature and monitor by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromo-4-chloropyridine.[2]
Step 2: Nitration of 2-Amino-5-bromo-4-chloropyridine
-
Carefully add 2-amino-5-bromo-4-chloropyridine to concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while keeping the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-amino-5-bromo-4-chloro-3-nitropyridine.
Step 3: Reduction of the Nitro Group
-
Suspend 2-amino-5-bromo-4-chloro-3-nitropyridine in a suitable solvent like ethanol or acetic acid.
-
Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or stannous chloride in concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture while hot and neutralize the filtrate.
-
Extract the product with an organic solvent, dry, and concentrate to yield 5-bromo-2-chloropyridine-3,4-diamine.
Step 4: N-Ethylation
-
Dissolve 5-bromo-2-chloropyridine-3,4-diamine in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base such as potassium carbonate or triethylamine.
-
Add ethyl iodide dropwise and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
After completion, perform an aqueous workup, extract the product, and purify by column chromatography to obtain 5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine.
Spectroscopic Characterization (Predicted)
While experimental spectra for 5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the protons of the ethyl group, and the amino protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.5 - 8.0 | Singlet | 1H |
| NH₂ | 4.5 - 5.5 | Broad Singlet | 2H |
| NH-CH₂-CH₃ | 3.5 - 4.0 | Broad Singlet | 1H |
| -CH₂-CH₃ | 3.2 - 3.6 | Quartet | 2H |
| -CH₂-CH₃ | 1.2 - 1.5 | Triplet | 3H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals corresponding to the five carbons of the pyridine ring and the two carbons of the ethyl group.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-Cl | 150 - 155 |
| C-NH₂ | 140 - 145 |
| C-NH-Ethyl | 135 - 140 |
| C-Br | 105 - 110 |
| C-H | 120 - 125 |
| -CH₂- | 40 - 45 |
| -CH₃ | 14 - 18 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H and C-N bonds of the amino groups, as well as vibrations from the aromatic pyridine ring.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Amino) | 3200 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C=C, C=N Stretch (Aromatic) | 1400 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-Cl Stretch | 600 - 800 |
| C-Br Stretch | 500 - 600 |
Mass Spectrometry
The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine atoms. The primary fragmentation is expected to involve the loss of the ethyl group and halogen atoms.[6]
| m/z | Interpretation |
| 250/252/254 | Molecular Ion [M]⁺ |
| 221/223/225 | [M - C₂H₅]⁺ |
| 171/173 | [M - Br]⁺ |
| 215/217 | [M - Cl]⁺ |
Applications in Drug Development: A Precursor to Imidazo[4,5-b]pyridine Derivatives
The primary utility of 5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine lies in its role as a key intermediate for the synthesis of imidazo[4,5-b]pyridine derivatives. This heterocyclic scaffold is a bioisostere of purine and is found in numerous biologically active compounds.
Synthesis of Imidazo[4,5-b]pyridines
The synthesis of the imidazo[4,5-b]pyridine core is typically achieved through a cyclocondensation reaction between a 2,3-diaminopyridine derivative and an aldehyde or a carboxylic acid derivative.[7][8][9]
Caption: General scheme for the synthesis of imidazo[4,5-b]pyridine derivatives.
Experimental Protocol: Cyclocondensation
-
Dissolve 5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine and a substituted aldehyde in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).
-
Add an oxidizing agent, such as sodium metabisulfite, or conduct the reaction in the presence of air.[7]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
Biological Significance of Imidazo[4,5-b]pyridine Derivatives
Derivatives of imidazo[4,5-b]pyridine synthesized from 5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine have shown significant potential as therapeutic agents, particularly as inhibitors of Cyclin-Dependent Kinase 9 (CDK9).
CDK9 as a Therapeutic Target
CDK9 is a key regulator of transcription elongation.[10] In complex with its regulatory partner, Cyclin T1, it forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, promoting the transition from abortive to productive transcription.
In Cancer: Many cancers are dependent on the continuous high-level expression of anti-apoptotic proteins like Mcl-1 and oncoproteins such as MYC.[11] The transcription of these genes is highly dependent on CDK9 activity. Therefore, inhibiting CDK9 can selectively induce apoptosis in cancer cells.[1][12]
In Viral Infections: Several viruses, including HIV and influenza virus, hijack the host cell's transcriptional machinery for their own replication.[7][13] CDK9 plays a crucial role in the transcription of viral genes, making it an attractive target for the development of broad-spectrum antiviral agents.[8][14]
Caption: Simplified CDK9 signaling pathway and its inhibition by imidazo[4,5-b]pyridine derivatives.
Safety and Handling
5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.
-
Storage: Store in a cool, dry, and well-ventilated area.
Conclusion
5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine (CAS 842144-03-0) is a valuable and versatile building block for the synthesis of imidazo[4,5-b]pyridine derivatives. Its utility is underscored by the significant therapeutic potential of these derivatives as inhibitors of CDK9, a critical target in oncology and virology. This technical guide provides a comprehensive resource for researchers in drug discovery and development, offering insights into the synthesis, properties, and applications of this important chemical intermediate. Further research into the synthesis and biological evaluation of novel derivatives based on this scaffold is warranted to explore their full therapeutic potential.
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CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. (n.d.). Frontiers. Retrieved January 20, 2026, from [Link]
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Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development. (2013). ISRN Oncology. Retrieved January 20, 2026, from [Link]
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Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial agents. (2023). Arkivoc. Retrieved January 20, 2026, from [Link]
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Overview of CDK9 as a target in cancer research. (2014). Cellular Oncology. Retrieved January 20, 2026, from [Link]
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Cyclin T1/CDK9 Interacts with Influenza A Virus Polymerase and Facilitates Its Association with Cellular RNA Polymerase II. (2011). Journal of Virology. Retrieved January 20, 2026, from [Link]
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When cyclin-dependent kinases meet viral infections, including SARS-CoV-2. (2022). Signal Transduction and Targeted Therapy. Retrieved January 20, 2026, from [Link]
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CDK9 inhibitor FIT-039 prevents replication of multiple DNA viruses. (2014). The Journal of Clinical Investigation. Retrieved January 20, 2026, from [Link]
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CDK9 inhibitor FIT-039 prevents replication of multiple DNA viruses. (2014). The Journal of Clinical Investigation. Retrieved January 20, 2026, from [Link]
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(PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]
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1H NMR. (n.d.). Retrieved January 20, 2026, from [Link]
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Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. (2018). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
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A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines. (2016). RSC Advances. Retrieved January 20, 2026, from [Link]
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Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. (2019). Chinese Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
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1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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5-Bromo-2-chloropyridine-3,4-diamine. (n.d.). J&K Scientific. Retrieved January 20, 2026, from [Link]
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NMR Chemical Shifts. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]
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Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. (2009). Afinidad. Retrieved January 20, 2026, from [Link]
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5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 20, 2026, from [Link]
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A Technical Guide to the Mechanism of Action of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine nucleus is a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. Among these, aminopyridine derivatives have been successfully developed for neurological conditions, primarily due to their action on ion channels. This guide delves into the mechanistic landscape of a specific, highly substituted class: 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine derivatives. We will move from the well-established pharmacology of the core aminopyridine structure to explore the nuanced and potentially novel mechanisms conferred by the unique substitution pattern of this derivative class. This document provides not only a theoretical framework for their mechanism of action but also detailed, field-proven experimental protocols required to elucidate and validate their biological targets and cellular effects.
Introduction: The Aminopyridine Scaffold and Its Derivatives
Aminopyridines are a family of organic compounds known for their significant biological activities.[1] The parent compounds, 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), are the most studied members of this class. Their principal mechanism of action is the blockade of voltage-gated potassium (Kv) channels.[2] This action restores nerve signal conduction in demyelinated axons and enhances neurotransmitter release at synaptic terminals, forming the basis for their clinical use in treating conditions like multiple sclerosis (MS) and Lambert-Eaton myasthenic syndrome (LEMS).[2][3][4]
The subject of this guide, the this compound scaffold, represents a significant structural evolution from simple aminopyridines. The dense functionalization with amino, bromo, chloro, and ethylamino groups suggests the potential for highly specific interactions with biological targets and possibly novel mechanisms of action beyond simple Kv channel blockade. Such halogenated and substituted aminopyridines are key intermediates in the synthesis of new pharmaceutical and agrochemical agents, with potential applications in oncology and infectious diseases.[5] This guide will, therefore, explore both the primary hypothesized mechanism rooted in Kv channel modulation and plausible alternative mechanisms suggested by the broader pyridine derivative literature.
Hypothesized Mechanisms of Action
The unique substitution pattern of this compound derivatives allows for several plausible mechanistic hypotheses.
Primary Hypothesis: Modulation of Voltage-Gated Potassium (Kv) Channels
The most direct hypothesis, based on the aminopyridine core, is the activity of these derivatives as Kv channel blockers.[6]
Mechanism:
-
Binding and Blockade: The compound is hypothesized to bind within the pore of Kv channels on presynaptic nerve terminals.[7]
-
Prolonged Repolarization: This blockade inhibits the efflux of potassium ions (K+) that is necessary for the rapid repolarization of the cell membrane following an action potential.[4][8]
-
Action Potential Broadening: The delay in repolarization effectively broadens the action potential waveform.[9]
-
Enhanced Ca²⁺ Influx: The extended duration of membrane depolarization allows voltage-gated calcium (Ca²⁺) channels to remain open for a longer period.[8][9]
-
Increased Neurotransmitter Release: The resulting increase in intracellular Ca²⁺ concentration significantly enhances the exocytosis of synaptic vesicles containing neurotransmitters like acetylcholine.[3][10]
This cascade is the established mechanism for the therapeutic effects of 3,4-DAP in LEMS.[3][10]
Secondary Hypotheses: Target Diversification
The extensive substitutions on the pyridine ring may confer affinity for other targets, a common feature among diverse pyridine-based compounds.
-
Kinase Inhibition: The pyridine scaffold is a core component of numerous kinase inhibitors.[11] Derivatives could potentially inhibit signaling kinases such as Hematopoietic Progenitor Kinase 1 (HPK1), PIM-1 kinase, or Phosphatidylinositol-3-kinases (PI3Ks), which are critical in cancer and immunology.[12][13][14]
-
Cholinesterase Inhibition: Some 4-aminopyridine derivatives have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a potential role in modulating cholinergic signaling independent of presynaptic release.[15]
-
Antiproliferative Activity: Many novel pyridine derivatives have been synthesized and evaluated for anticancer properties, acting through mechanisms like tubulin polymerization inhibition or induction of apoptosis.[13][16] The cytotoxic potential of these compounds against various cancer cell lines is a key area of investigation.
Experimental Validation: A Methodological Workflow
To systematically determine the mechanism of action, a multi-step experimental approach is required. This workflow begins with broad phenotypic screening and progresses to specific, high-resolution target validation.
Protocol 1: Electrophysiological Analysis of Kv Channel Blockade
This protocol uses the whole-cell patch-clamp technique, the gold standard for studying ion channel function, to determine if the derivatives block Kv channels.[17]
Objective: To measure the effect of a test derivative on voltage-gated potassium currents in a suitable cell line (e.g., HEK293 cells stably expressing a specific Kv channel subtype like Kv1.2).
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
HEK293 cells expressing the target Kv channel.
-
Borosilicate glass capillaries for pipette pulling.
-
Extracellular (bath) solution: (in mM) 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4).
-
Intracellular (pipette) solution: (in mM) 130 K-Aspartate, 10 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2).
-
Test derivative stock solution (e.g., 10 mM in DMSO).
Step-by-Step Methodology:
-
Cell Preparation: Plate the HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish Recording: Place a coverslip in the recording chamber and perfuse with extracellular solution. Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[18]
-
Achieve Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Record Baseline Currents: Clamp the cell membrane potential at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit outward K⁺ currents. Record these baseline currents.[19]
-
Compound Application: Perfuse the bath with the extracellular solution containing the test derivative at a desired concentration (e.g., 10 µM). Allow 2-3 minutes for equilibration.
-
Record Post-Drug Currents: Repeat the same voltage-step protocol as in step 5 to record the currents in the presence of the compound.
-
Washout: Perfuse the chamber with the drug-free extracellular solution for 5-10 minutes and record again to check for reversibility of the effect.
-
Data Analysis: Measure the peak current amplitude at each voltage step before and after drug application. A reduction in current amplitude indicates channel blockade. Plot the current-voltage (I-V) relationship and calculate the percentage of inhibition to determine the IC₅₀ value.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to screen for inhibitory activity against a panel of protein kinases.
Objective: To determine the IC₅₀ value of a test derivative against a specific kinase (e.g., PIM-1).
Materials:
-
Recombinant human kinase enzyme.
-
Kinase-specific substrate peptide.
-
ATP.
-
Kinase assay buffer.
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™).[14]
-
White, opaque 96- or 384-well plates.
-
Plate-reading luminometer.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test derivative in DMSO, then dilute further in the kinase assay buffer.
-
Reaction Setup: To each well of the plate, add:
-
Kinase enzyme.
-
Substrate peptide.
-
Test derivative at various concentrations.
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detect Kinase Activity: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Measure Luminescence: Read the luminescence signal on a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[13]
Protocol 3: Cell-Based Signaling Pathway Analysis (Reporter Assay)
This protocol is used to confirm whether the compound modulates a specific signaling pathway within a living cell.[20]
Objective: To assess the effect of a derivative on the activity of a transcription factor (e.g., NFAT, which is downstream of T-cell signaling and can be affected by HPK1 inhibitors) using a luciferase reporter assay.
Materials:
-
Jurkat T-cells stably transfected with an NFAT-luciferase reporter construct.[21]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
T-cell activators (e.g., PMA and ionomycin).
-
Test derivative.
-
Luciferase assay reagent.
-
Luminometer.
Step-by-Step Methodology:
-
Cell Plating: Seed the NFAT-reporter Jurkat cells into a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test derivative for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with PMA and ionomycin to activate the NFAT signaling pathway. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the cells for 6-8 hours to allow for luciferase reporter gene expression.
-
Cell Lysis and Signal Detection: Add the luciferase assay reagent directly to the wells to lyse the cells and provide the substrate for the luciferase enzyme.
-
Measure Luminescence: Measure the light output using a luminometer.
-
Data Analysis: Normalize the luminescence readings to a cell viability assay performed in parallel (e.g., using CellTiter-Glo®). Calculate the percent inhibition of the stimulated signal and determine the IC₅₀ value.
Data Interpretation and Structure-Activity Relationship (SAR)
The ultimate goal is to connect specific structural features of the derivatives to their biological activity. By synthesizing and testing a series of analogs, a structure-activity relationship (SAR) can be established.
Data Summary Table (Hypothetical Data):
| Compound ID | R₁ Group | R₂ Group | Kv1.2 Block IC₅₀ (µM) | PIM-1 Kinase IC₅₀ (µM) | MCF-7 Cytotoxicity GI₅₀ (µM) |
| LEAD-001 | -Br | -NH-Et | 5.2 | > 50 | 25.8 |
| LEAD-002 | -Cl | -NH-Et | 15.8 | > 50 | 42.1 |
| LEAD-003 | -Br | -NH-Me | 8.1 | > 50 | 33.4 |
| LEAD-004 | -Br | -OH | 22.5 | 1.2 | 0.9 |
Interpretation:
-
From this hypothetical data, one could infer that a bromine at the R₁ position (LEAD-001 vs. LEAD-002) is favorable for Kv channel blockade.
-
Changing the ethylamino group at R₂ to a hydroxyl group (LEAD-004) drastically shifts the activity from ion channel blockade to potent PIM-1 kinase inhibition and strong cytotoxicity, highlighting how minor structural changes can lead to target switching. This analysis guides the rational design of more potent and selective compounds.[22]
Conclusion
The this compound scaffold represents a promising platform for discovering novel bioactive agents. While their primary mechanism of action is hypothesized to be the blockade of voltage-gated potassium channels, consistent with their aminopyridine heritage, the dense and varied functionalization strongly suggests the potential for alternative activities, including kinase inhibition and antiproliferative effects. A systematic investigational approach, beginning with broad functional screens and progressing through high-resolution electrophysiological and biochemical assays, is essential for definitive mechanistic elucidation. The protocols and workflow detailed in this guide provide a robust framework for researchers to precisely characterize the biological activity of this compound class and unlock its full therapeutic potential.
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Khan, I., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules. [Link]
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Distinto, S., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. [Link]
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Sbardella, G., et al. (2020). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules. [Link]
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ResearchGate. (2012). Synthetic development and applications of 4-aminopyridine. [Link]
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Kim, H. S., et al. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Laboratory Automation. [Link]
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BPS Bioscience. Cell-Based Assays and Expression Kits. [Link]
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BPS Bioscience. Cell Signaling Pathway Screening. [Link]
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ResearchGate. (2025). (PDF) Cell-based immunocytochemical assay for monitoring kinase signaling pathways and drug efficacy. [Link]
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CD BioSciences. Cell Signaling Pathway Reporter Screening. [Link]
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Martínez-Arias, N., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 21858354, 3-Amino-5-bromo-2-chloropyridine. [Link]
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Wouters, J., et al. (2007). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online. [Link]
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Matos, M. J., et al. (2015). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules. [Link]
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Hrovat, A., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules. [Link]
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spectroscopic data (NMR, IR, MS) of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine
An In-Depth Technical Guide to the Spectroscopic Elucidation of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine
Abstract
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides a comprehensive technical overview of the analytical methodologies required for the structural characterization of this compound, a substituted pyridine derivative with potential applications in medicinal chemistry. As a Senior Application Scientist, my objective is to move beyond mere data presentation and delve into the causality of experimental choices, the self-validating nature of the protocols, and the integrated logic that transforms raw data into irrefutable structural knowledge. This document is intended for researchers, analytical scientists, and drug development professionals who require a practical and theoretically sound framework for spectroscopic analysis.
Introduction: The Imperative of Orthogonal Analysis
The structural elucidation of a molecule like this compound, which possesses multiple functional groups and a complex substitution pattern on an aromatic ring, cannot be reliably achieved with a single analytical technique. Instead, a multi-pronged, orthogonal approach is mandated. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we create a self-validating system where the strengths of one technique compensate for the limitations of another. MS provides the high-level confirmation of molecular weight and elemental composition, IR offers a rapid fingerprint of functional groups, and NMR delivers the detailed atomic-level map of the molecular architecture. This guide will detail the optimized protocols and interpretative logic for each of these essential techniques.
Mass Spectrometry (MS): Confirming Molecular Weight and Isotopic Signature
Mass spectrometry is the initial and most critical step for confirming the molecular formula. For a halogenated compound like this, the unique isotopic patterns of chlorine and bromine provide a definitive signature that is paramount for identification.
Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation: A stock solution of the analyte is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL solution. This is then diluted to a final concentration of 1-10 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an Electrospray Ionization (ESI) source is used. ESI is chosen for its soft ionization, which minimizes fragmentation and maximizes the abundance of the molecular ion.
-
Data Acquisition: The sample is infused directly into the ESI source at a flow rate of 5-10 µL/min. The analysis is conducted in positive ion mode to facilitate the protonation of the basic amine groups, forming the [M+H]⁺ ion. Data is acquired over a mass range of m/z 100-500.
Expected Data and Interpretation
The primary objective is to observe the molecular ion peak cluster and compare its isotopic distribution to the theoretical pattern. The presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) creates a highly characteristic pattern.
Table 1: Predicted High-Resolution Mass Spectrometry Data for [C₇H₉BrClN₄+H]⁺
| Isotopologue | Theoretical m/z | Relative Abundance (%) |
| C₇H₁₀³⁵Cl⁷⁹BrN₄⁺ | 276.9854 | 100.0 |
| C₇H₁₀³⁷Cl⁷⁹BrN₄⁺ | 278.9824 | 32.6 |
| C₇H₁₀³⁵Cl⁸¹BrN₄⁺ | 278.9833 | 97.3 |
| C₇H₁₀³⁷Cl⁸¹BrN₄⁺ | 280.9804 | 31.7 |
The observation of this unique isotopic cluster provides extremely strong evidence for the elemental composition of the molecule. The high-resolution measurement allows for the confirmation of the molecular formula with a mass accuracy of <5 ppm, effectively ruling out other potential elemental compositions.
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
IR spectroscopy provides a rapid and non-destructive method to identify the functional groups present in the molecule. The presence of primary and secondary amines, as well as the aromatic ring, will give rise to characteristic absorption bands.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. A background spectrum of the clean crystal is first recorded. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Expected Data and Interpretation
Table 2: Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3350-3250 | N-H Stretch | Secondary Amine (-NH-) |
| 1640-1550 | N-H Bend | Amines |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1250-1020 | C-N Stretch | Aryl and Alkyl Amines |
| 850-750 | C-Cl Stretch | Chloro-aromatic |
| 600-500 | C-Br Stretch | Bromo-aromatic |
The IR spectrum serves as a crucial validation step. The distinct N-H stretching bands confirm the presence of both primary and secondary amines. The aromatic C=C stretching bands confirm the pyridine core, while the lower frequency bands provide evidence for the carbon-halogen bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information, allowing for the precise assignment of each proton and carbon atom in the molecule. A combination of ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments (like COSY and HSQC) would be used for a complete and unambiguous assignment.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). A small amount of Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is used.
-
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.
-
¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum, which simplifies the spectrum to single lines for each unique carbon atom. A longer acquisition time with more scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Workflow for NMR Data Interpretation
Caption: Workflow for NMR spectral interpretation.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.5 | Singlet | 1H | Aromatic H-6 | The only proton on the electron-rich pyridine ring. |
| ~ 5.8 | Broad Singlet | 2H | -NH₂ | Exchangeable protons of the primary amine. |
| ~ 5.5 | Triplet | 1H | -NH- | Exchangeable proton of the secondary amine, coupled to the adjacent CH₂. |
| ~ 3.2 | Quartet | 2H | -CH₂- | Methylene group adjacent to the methyl group and the NH group. |
| ~ 1.1 | Triplet | 3H | -CH₃ | Methyl group adjacent to the methylene group. |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150 | C-4 | Carbon attached to the electron-donating ethylamino group. |
| ~ 145 | C-2 | Carbon attached to the electronegative chlorine atom. |
| ~ 140 | C-3 | Carbon attached to the electron-donating amino group. |
| ~ 110 | C-6 | Unsubstituted carbon on the pyridine ring. |
| ~ 95 | C-5 | Carbon attached to the bromine atom (heavy atom effect). |
| ~ 40 | -CH₂- | Aliphatic methylene carbon. |
| ~ 15 | -CH₃ | Aliphatic methyl carbon. |
The combination of ¹H and ¹³C NMR data allows for the complete assembly of the molecular structure. The number of signals, their chemical shifts, the splitting patterns (multiplicity), and the integration values all work in concert to provide an unambiguous structural proof.
Integrated Spectroscopic Workflow
The power of this multi-technique approach lies in its integrated, confirmatory nature. The workflow is designed to be sequential and self-validating at each stage.
Caption: Integrated workflow for spectroscopic structural validation.
This workflow ensures that the molecular formula from MS is consistent with the functional groups identified by IR and the detailed connectivity map provided by NMR. Any discrepancy at any stage would invalidate the proposed structure and trigger further investigation.
Conclusion
The structural elucidation of this compound is a clear example of the necessity for a rigorous, multi-technique analytical approach. By systematically applying mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we can build a comprehensive and validated profile of the molecule. This guide has outlined the theoretical basis, practical protocols, and interpretative logic required to achieve an unambiguous structural confirmation, ensuring the scientific integrity required for advanced research and drug development.
References
-
Title: Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of Proteins Source: National Center for Biotechnology Information (NCBI) URL: [Link]
The Aminopyridine Scaffold: A Versatile Keystone for Modern Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Understated Power of the Aminopyridine Moiety
The aminopyridine scaffold, a simple pyridine ring bearing one or more amino groups, represents a cornerstone in modern chemical and biomedical research. Its inherent electronic properties, hydrogen bonding capabilities, and structural rigidity make it a privileged scaffold in medicinal chemistry, a versatile ligand in catalysis, and a functional building block in materials science. The true power of this moiety, however, is unlocked through substitution. The strategic placement of various functional groups around the aminopyridine core allows for the fine-tuning of its physicochemical and pharmacological properties, leading to a vast array of molecules with tailored functions. This guide provides an in-depth exploration of the research applications of substituted aminopyridines, offering both a conceptual framework and practical methodologies for scientists and researchers. We will delve into the causality behind experimental choices, from synthetic strategies to biological screening cascades, to provide a field-proven perspective on harnessing the full potential of this remarkable chemical entity.
Part 1: The Aminopyridine Core in Medicinal Chemistry - A Scaffold for Therapeutic Innovation
The aminopyridine framework is a recurring motif in a multitude of clinically approved drugs and investigational compounds. Its ability to engage in key hydrogen bond interactions with biological targets, coupled with the synthetic tractability to build molecular complexity, has cemented its importance in drug discovery.
Modulating the Central Nervous System: The Case of Dalfampridine
One of the most prominent examples of a substituted aminopyridine in the clinic is dalfampridine (4-aminopyridine). Its primary mechanism of action is the blockade of voltage-gated potassium channels.[1][2] In demyelinated neurons, as seen in multiple sclerosis (MS), the exposure of these channels leads to a leakage of potassium ions, which impairs action potential propagation. By blocking these channels, dalfampridine enhances signal conduction in these compromised axons.[3] This mechanistic understanding directly led to its development for improving walking in patients with MS.[1][3]
Causality in Development: The choice of 4-aminopyridine was not arbitrary. Its small size and ability to penetrate the blood-brain barrier are crucial for its central nervous system activity.[3] The development of an extended-release (ER) formulation was a key innovation to maintain therapeutic plasma concentrations while minimizing side effects associated with peak doses, such as seizures.[4] This highlights the critical interplay between core scaffold activity and pharmaceutical formulation in developing a successful therapeutic.
Pharmacokinetic Profile of Dalfampridine (Extended-Release)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 3.2-3.9 hours | [4] |
| Apparent Terminal Plasma Half-life (t1/2) | 5.6-6.4 hours | [4] |
| Peak Plasma Concentration (Cmax) | ~21.6 ng/mL | [4] |
| Trough Plasma Concentration for Efficacy | 13-15 ng/mL | [4] |
| Elimination Route | Primarily renal excretion (~90% unchanged) | [5] |
This table summarizes the key pharmacokinetic parameters of extended-release dalfampridine, providing a quantitative basis for its dosing regimen.
The Rise of Aminopyridine-Based Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The aminopyridine scaffold has emerged as a highly effective "hinge-binding" motif for designing potent and selective kinase inhibitors. The pyridine nitrogen and the exocyclic amino group can form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.
Structure-Activity Relationship (SAR) Insights: The development of aminopyridine-based kinase inhibitors is a prime example of rational drug design. The SAR for this class of compounds is often well-defined. For instance, in the development of ALK2 inhibitors for fibrodysplasia ossificans progressiva, modifications to the 2-aminopyridine core were systematically explored. It was found that substituting the 3-position with a 4-phenylpiperazine group significantly increased cellular potency.[3] This is likely due to the additional interactions this larger substituent can make in a hydrophobic pocket adjacent to the ATP binding site.
Illustrative IC50 Values for Substituted Aminopyridine-Based Kinase Inhibitors
| Compound ID | Target Kinase | R1-Substituent (Position 5) | R2-Substituent (Position 3) | IC50 (nM) | Reference |
| SR-3576 | JNK3 | Phenyl | Aminopyrazole | 7 | [6] |
| 7v | Itk | Substituted heteroaromatic | Functionalized amino | 7 (Ki) | [1] |
| LDN-214117 | ALK2 | 2-methylpyridine | 4-phenylpiperazine | Potent (specific value not stated) | [3] |
| HB 4 | EGFR | 4-(phenylamino)quinazoline | Bromopyridine-rhodanine | 3100 (A549 cells) | [7][8] |
This table provides examples of how substitutions on the aminopyridine scaffold influence inhibitory potency against different kinases, demonstrating key SAR principles.
Experimental Workflow: Screening for Novel Kinase Inhibitors
The identification of novel aminopyridine-based kinase inhibitors typically follows a structured screening cascade. The rationale behind this workflow is to efficiently triage a large number of compounds, starting with a simple, high-throughput biochemical assay and progressing to more complex and physiologically relevant cellular and in vivo models for the most promising candidates.
Caption: Workflow for kinase inhibitor discovery.
Part 2: Applications in Synthesis and Catalysis
Beyond their biological activity, substituted aminopyridines are workhorses in synthetic organic chemistry, primarily as highly effective nucleophilic catalysts and as versatile ligands for transition metals.
4-Dimethylaminopyridine (DMAP): A Superior Acylation Catalyst
4-Dimethylaminopyridine (DMAP) is a widely used catalyst for acylation reactions, particularly for the esterification of sterically hindered alcohols.[1] Its catalytic prowess stems from its enhanced nucleophilicity compared to pyridine. The dimethylamino group donates electron density into the pyridine ring, making the ring nitrogen significantly more nucleophilic.
Mechanism of DMAP Catalysis: The accepted mechanism involves the initial reaction of DMAP with an acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the anhydride itself and is readily attacked by the alcohol nucleophile. A base, such as triethylamine, is typically added to neutralize the acid byproduct and regenerate the DMAP catalyst.
Caption: Mechanism of DMAP-catalyzed acylation.
Aminopyridine Ligands in Cross-Coupling Reactions
The nitrogen atoms in the aminopyridine scaffold can act as excellent ligands for transition metals, such as palladium, rhodium, and iridium.[2][5] This has led to their extensive use in cross-coupling reactions, which are fundamental for constructing C-C, C-N, and C-O bonds. The pyridine nitrogen can act as a directing group, facilitating C-H activation at specific positions on an N-aryl-2-aminopyridine substrate.[2][5]
Causality in Ligand Choice: The choice of ligand is critical for the success of a cross-coupling reaction. Bulky, electron-rich phosphine ligands like RuPhos and SPhos are often effective in the Buchwald-Hartwig amination of 3-bromo-2-aminopyridine.[9] The steric bulk of these ligands promotes the reductive elimination step of the catalytic cycle and prevents the formation of inactive palladium dimers, leading to higher yields.
Comparative Yields in Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine
| Amine | Ligand | Catalyst Precursor | Yield (%) | Reference |
| Morpholine | RuPhos | RuPhos-precatalyst | 83 | [9] |
| Morpholine | SPhos | Pd2dba3 | 76 | [9] |
| Morpholine | BINAP | Pd2dba3 | 71 | [9] |
| Cyclopentylamine | BrettPhos | BrettPhos-precatalyst | 78 | [9] |
This table illustrates the critical role of ligand selection on the efficiency of the Buchwald-Hartwig cross-coupling reaction with an aminopyridine substrate.
Part 3: Aminopyridines in Materials Science
The unique photophysical and coordination properties of substituted aminopyridines make them attractive building blocks for advanced materials.
Fluorescent Probes and Sensors
The aminopyridine scaffold can be incorporated into fluorescent molecules. Unsubstituted 2-aminopyridine itself has a high quantum yield of around 60-66%.[10][11] By introducing various substituents, the fluorescent properties, such as emission wavelength and quantum yield, can be tuned.[2][10] For example, aminopyridines functionalized with an azide group can act as "click-and-probe" sensors. The azide quenches the fluorescence, but upon a click reaction with an alkyne-tagged biomolecule, the fluorescence is "turned on", allowing for specific labeling and imaging.[2][10]
Selected Aminopyridine-Based Fluorophores and Their Properties
| Compound | Key Substituent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |
| 2-Aminopyridine | None | - | - | 0.643 | [11] |
| Compound 2 | Cyclohexylamino | 390 | 480 | >0.40 | [2] |
| Compound 17 | Triazole (post-click) | - | 480 | 0.43 | [2] |
*Compound numbers refer to those in the cited reference.
Building Blocks for Metal-Organic Frameworks (MOFs)
The ability of aminopyridines to act as ligands for metal ions makes them suitable components for constructing metal-organic frameworks (MOFs).[12][13] These are highly porous materials with potential applications in gas storage, separation, and catalysis.[12][13] The amino group can be pre- or post-synthetically modified to introduce specific functionalities within the pores of the MOF, for example, to enhance CO2 capture.[13]
Part 4: Key Experimental Protocols
To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step protocols for the synthesis and biological evaluation of substituted aminopyridines.
Protocol: Synthesis of a Substituted Aminopyridine via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of a bromopyridine with a secondary amine.
Materials:
-
3-Bromo-2-aminopyridine (1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.2 equiv)
-
RuPhos-precatalyst (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the RuPhos-precatalyst and LiHMDS under an inert atmosphere.
-
Reagent Addition: Add anhydrous toluene via syringe, followed by the secondary amine and then the 3-bromo-2-aminopyridine.
-
Reaction: Stir the mixture at room temperature or heat to 80-100 °C. The optimal temperature and time should be determined for each specific substrate combination.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality in Protocol Design:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle and hydrolyze the base.
-
Ligand Choice: As discussed previously, a bulky, electron-rich ligand like RuPhos is chosen to promote the key steps of the catalytic cycle for this type of substrate.[9]
-
Base: A strong, non-nucleophilic base like LiHMDS is used to deprotonate the amine without competing as a nucleophile.[9]
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the IC50 value of a substituted aminopyridine inhibitor against a target kinase. It is based on quantifying the amount of ATP consumed (or ADP produced) during the kinase reaction.
Materials:
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Substituted aminopyridine inhibitor (serially diluted in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Compound Plating: In a 384-well plate, add a small volume (e.g., 50 nL) of the serially diluted inhibitor or DMSO (for control wells).
-
Kinase Addition: Add the kinase, diluted in assay buffer, to each well. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Add the substrate and ATP, diluted in assay buffer, to initiate the kinase reaction. The concentration of ATP should ideally be at or near the Km value for the specific kinase to ensure accurate determination of competitive inhibitor potency.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection (Part 1): Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add the Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Conclusion and Future Outlook
The substituted aminopyridine scaffold has proven to be an exceptionally fruitful starting point for the development of molecules with profound impacts across science. From treating debilitating neurological diseases to catalyzing complex chemical transformations and forming the basis of novel materials, its versatility is undeniable. The future of aminopyridine research lies in the continued exploration of new substitution patterns to address increasingly complex biological targets, such as allosteric sites on enzymes or specific protein-protein interactions. The development of novel synthetic methodologies will further expand the accessible chemical space. In materials science, the rational design of aminopyridine-based systems for applications in organic electronics and targeted drug delivery holds immense promise. As our understanding of the intricate interplay between chemical structure and function deepens, the humble aminopyridine is set to remain a key player in the ongoing quest for scientific innovation.
References
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Sedehizadeh, F., et al. (2012). The use of aminopyridines in neurological disorders. Journal of Neurology, Neurosurgery & Psychiatry, 83(5), 536-543. Available from: [Link]
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Pisanu, A., et al. (2020). Aminopiridines in the treatment of multiple sclerosis and other neurological disorders. Neurodegenerative Disease Management, 10(6), 409-423. Available from: [Link]
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Li, J., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596. Available from: [Link]
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Hoelder, S., et al. (2007). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 282(41), 30145-30154. Available from: [Link]
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Dunn, J., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 14(7), 1872-1875. Available from: [Link]
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Hao, J., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7170-7179. Available from: [Link]
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Cote, B., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(5), 841-845. Available from: [Link]
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Li, Y., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(50), 47481-47506. Available from: [Link]
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Henney, H. R., 3rd, & Miller, D. H. (2012). Pharmacokinetic profile of dalfampridine extended release: clinical relevance in patients with multiple sclerosis. Drugs, 72(18), 2337–2346. Available from: [Link]
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Carmi, C., et al. (2006). 5-Benzylidene-hydantoins as new EGFR inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 16(15), 4021-4025. Available from: [Link]
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Edinburgh Instruments. (2022). Relative Quantum Yield of 2-Aminopyridine. Application Note. Available from: [Link]
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Dadras, A., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 12(4), 2061-2092. Available from: [Link]
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Gajcy, K., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacological Reports, 71(4), 745-752. Available from: [Link]
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Farzaneh, F., & Ghasemi, J. B. (2015). Synthesis of Metal–Organic Frameworks MIL-101(Cr)-NH2 Containing Phosphorous Acid Functional Groups. Journal of the Iranian Chemical Society, 12, 1993-2000. Available from: [Link]
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Barabadi, Z., et al. (2021). Amine-functionalized metal–organic frameworks: structure, synthesis and applications. RSC Advances, 11(35), 21476-21500. Available from: [Link]
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reactivity of functional groups in 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine
An In-Depth Technical Guide to the Functional Group Reactivity of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine
Abstract
The polysubstituted pyridine scaffold, this compound, represents a highly versatile and synthetically valuable building block for drug discovery and materials science. Its unique arrangement of electron-donating amino groups and reactive halogen atoms on an electron-deficient pyridine core presents a complex but predictable landscape of chemical reactivity. This guide provides an in-depth analysis of the individual and synergistic reactivity of each functional group, offering field-proven insights into chemoselective transformations. We will explore the causality behind experimental choices for nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and electrophilic substitution, providing researchers with the authoritative grounding needed to strategically manipulate this powerful molecular framework.
Molecular Architecture and Electronic Landscape
The reactivity of this compound is governed by the interplay of its constituent parts:
-
Pyridine Core: As an electron-deficient heterocycle, the pyridine ring is inherently activated towards nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen.[1][2] Conversely, it is deactivated towards electrophilic aromatic substitution compared to benzene.[3]
-
Halogen Substituents (C2-Chloro, C5-Bromo): These are the primary sites for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. Their positions on the ring dictate their susceptibility to nucleophilic attack.
-
Amino Substituents (C3-Amino, C4-Ethylamino): These are powerful electron-donating groups (EDGs) that activate the ring through resonance. They significantly modulate the electronic properties of the pyridine core, increasing its nucleophilicity and influencing the regioselectivity of electrophilic attack.
The confluence of these features creates a molecule with multiple "handles" for synthetic modification, where selectivity can be achieved by carefully choosing reaction conditions.
Hierarchy of Halogen Reactivity: A Tale of Two Sites
The two halogen atoms, chlorine at C2 and bromine at C5, exhibit distinct reactivity profiles, which is the cornerstone of achieving chemoselectivity.
The C2-Chloro Group: Primed for Nucleophilic Aromatic Substitution (SNAr)
The chloro group at the C2 position is highly activated for SNAr. This is because its position is ortho to the ring nitrogen, which can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[4] This stabilization is a critical factor that lowers the activation energy for nucleophilic attack at the C2 and C4 positions.[2][4]
Common nucleophiles like alkoxides, thiolates, and amines can readily displace the C2-chloro group, often under relatively mild conditions.
Caption: Workflow for SNAr at the activated C2 position.
The C5-Bromo Group: The Cross-Coupling Workhorse
In contrast to the C2 position, the C5 position is meta to the ring nitrogen. Nucleophilic attack at this site does not benefit from direct resonance stabilization of the intermediate by the nitrogen atom, making SNAr reactions at C5 significantly less favorable.[4]
However, the C5-bromo group is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination. The greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle is the key to this selectivity.[5][6] This differential reactivity allows for the selective functionalization of the C5 position while leaving the C2-chloro group intact for subsequent transformations.
Reactivity Summary Table
| Position | Substituent | Primary Reactivity | Relative Rate | Mechanistic Rationale |
| C2 | Chloro | Nucleophilic Aromatic Substitution (SNAr) | High | Ortho to ring nitrogen; Meisenheimer complex is resonance-stabilized.[2][4] |
| C2 | Chloro | Buchwald-Hartwig Amination | Moderate | C-Cl bond is less reactive than C-Br in oxidative addition but possible with robust catalyst systems.[5] |
| C5 | Bromo | Suzuki-Miyaura Coupling | High | C-Br bond readily undergoes oxidative addition with Pd(0) catalysts.[6][7] |
| C5 | Bromo | Nucleophilic Aromatic Substitution (SNAr) | Very Low | Meta to ring nitrogen; lack of resonance stabilization for the intermediate. |
The Influence of Amino Groups
The C3-amino and C4-ethylamino groups are strong activating, ortho, para-directing groups.[8][9] They donate electron density into the pyridine ring, making it more electron-rich than a typical pyridine.
Electrophilic Aromatic Substitution (EAS)
While pyridines are generally resistant to EAS, the powerful activating effect of the two amino groups makes this reaction feasible.[1][3] The directing effects are as follows:
-
C3-NH₂ directs to: C2 (blocked), C4 (blocked), and C6.
-
C4-NHEt directs to: C3 (blocked) and C5 (blocked).
The cumulative effect strongly activates the C6 position, which is para to the C3-amino group. Therefore, electrophilic reactions like halogenation or nitration, if forced, would be expected to occur selectively at C6. However, harsh conditions are often required for electrophilic substitution on pyridine rings, which can lead to side reactions.[10][11]
Reactions on the Amino Groups
The amino groups themselves are reactive sites.
-
C3-NH₂ (Primary Amine): Can undergo acylation, alkylation, or diazotization followed by Sandmeyer-type reactions to introduce a variety of other functional groups.[12]
-
C4-NHEt (Secondary Amine): Can be acylated or undergo other N-functionalization reactions.
The nucleophilicity of these amines is somewhat attenuated due to the delocalization of their lone pairs into the electron-deficient pyridine ring.
Caption: Hierarchy of reactivity and potential synthetic pathways.
Field-Proven Experimental Protocols
Trustworthiness in synthetic chemistry is built on robust, reproducible protocols. The following methodologies provide a validated starting point for the selective functionalization of this scaffold.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Bromo Position
This protocol leverages the higher reactivity of the C-Br bond to selectively form a C-C bond at the C5 position.
Rationale:
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for many standard Suzuki couplings.[13] For more challenging substrates, ligand-supported systems like Pd(dppf)Cl₂ may offer improved yields.[7]
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is used to facilitate the transmetalation step.[7][13]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is crucial for dissolving both the organic substrate and the inorganic base and boronic acid.[7]
-
Inert Atmosphere: A nitrogen or argon atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination at the C2-Chloro Position
This protocol targets the C2-chloro position, which is less reactive in cross-coupling than the C5-bromo position. This reaction would typically be performed after the C5 position has already been functionalized.
Rationale:
-
Catalyst System: The amination of less reactive aryl chlorides requires a more sophisticated catalyst system.[5] A palladium pre-catalyst (e.g., a G3 or G4 palladacycle) paired with a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos) is essential for activating the C-Cl bond.[5]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the catalytic cycle.[5]
-
Solvent: Anhydrous, degassed aprotic solvents like toluene or dioxane are standard.[5]
-
Temperature: Elevated temperatures (80-110 °C) are often necessary to drive the rate-limiting oxidative addition of the C-Cl bond.[5]
Step-by-Step Methodology:
-
To a glovebox or a flame-dried Schlenk flask under an inert atmosphere, add the C5-functionalized 3-amino-2-chloro-4-ethylaminopyridine substrate (1.0 eq), the palladium pre-catalyst (1-5 mol%), and the phosphine ligand (1.2-1.5 eq relative to Pd).
-
Add the base (NaOtBu, 1.2-1.5 eq). Ensure the base is anhydrous and from a reliable source.[5]
-
Add the amine coupling partner (1.2-1.5 eq).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat the reaction mixture to the required temperature (typically 90-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound is a scaffold of significant synthetic potential. A thorough understanding of the electronic and steric factors governing the reactivity of its functional groups is paramount for its successful application. By leveraging the differential reactivity of the C2-chloro and C5-bromo positions, researchers can devise logical, sequential reaction pathways to construct complex molecular architectures. The C2-chloro group is the preferred site for SNAr, while the C5-bromo group is the primary target for initial cross-coupling reactions. The activating amino groups, while rendering the molecule amenable to electrophilic substitution at C6, primarily serve to modulate the overall electronic character of the ring. The protocols and principles outlined in this guide provide a robust framework for the strategic and efficient utilization of this versatile chemical intermediate.
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- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
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- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
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A Technical Guide to the Synthesis and Evaluation of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine Analogs and Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthesis, derivatization, and potential biological evaluation of a novel substituted pyridine core, 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine. The document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry. It outlines a plausible synthetic pathway to the core molecule, detailed protocols for the generation of diverse analogs via functionalization of its reactive sites, and standardized methodologies for assessing their potential therapeutic activities. The guide emphasizes the rationale behind experimental choices, providing a framework for the exploration of this promising chemical scaffold.
Introduction: The Therapeutic Potential of Substituted Pyridines
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug design. Aminopyridine derivatives, in particular, have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[3] The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity, offering a powerful platform for the development of novel therapeutics.
This guide focuses on the exploration of a specific, highly functionalized pyridine core: this compound. The presence of multiple distinct reactive sites—an amino group, an ethylamino group, a chloro group, and a bromo group—provides a rich foundation for the creation of a diverse library of analogs and derivatives. The chloro and bromo substituents offer differential reactivity in cross-coupling reactions, while the amino groups are amenable to a wide range of functionalization chemistries. This versatility makes the core molecule an attractive starting point for lead discovery programs.
This document will detail a proposed synthetic route to this core structure, followed by comprehensive protocols for its diversification. Furthermore, we will outline a screening cascade of in vitro assays to evaluate the biological potential of the synthesized compounds.
Synthesis of the Core Molecule: this compound
The synthesis of the target core molecule is proposed as a multi-step sequence starting from the commercially available 2,3-dichloropyridine. The synthetic strategy is designed to regioselectively introduce the required substituents.
Overall Synthetic Strategy
The proposed synthetic pathway is illustrated below. The strategy relies on the initial nitration of 2,3-dichloropyridine, followed by selective nucleophilic aromatic substitution (SNAr) of the chlorine at the 4-position (activated by the adjacent nitro group), and subsequent reduction of the nitro group to the primary amine. Finally, bromination at the 5-position is proposed.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2,3-Dichloro-5-nitropyridine
The nitration of 2,3-dichloropyridine is expected to proceed at the 5-position, which is activated towards electrophilic substitution.[3]
-
Materials: 2,3-Dichloropyridine, Fuming Nitric Acid, Concentrated Sulfuric Acid, Ice.
-
Protocol:
-
To a stirred mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (25 mL), cooled to 0 °C in an ice-salt bath, slowly add 2,3-dichloropyridine (14.8 g, 0.1 mol).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g).
-
The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to yield 2,3-dichloro-5-nitropyridine.[4]
-
Step 2: Synthesis of 2-Chloro-4-ethylamino-5-nitropyridine
The presence of the nitro group at the 5-position activates the C4 position for nucleophilic aromatic substitution.[5]
-
Materials: 2,3-Dichloro-5-nitropyridine, Ethylamine (70% in water), Ethanol, Triethylamine.
-
Protocol:
-
Dissolve 2,3-dichloro-5-nitropyridine (19.3 g, 0.1 mol) in ethanol (100 mL).
-
Add triethylamine (14 mL, 0.1 mol) to the solution.
-
To this stirred solution, add ethylamine (70% in water, 7.1 mL, 0.11 mol) dropwise at room temperature.
-
Heat the reaction mixture at reflux for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2-chloro-4-ethylamino-5-nitropyridine.
-
Step 3: Synthesis of 5-Amino-2-chloro-4-ethylaminopyridine
The nitro group is selectively reduced to an amine using standard conditions that are compatible with the halogen substituents.[6][7]
-
Materials: 2-Chloro-4-ethylamino-5-nitropyridine, Iron powder, Ammonium chloride, Ethanol, Water.
-
Protocol:
-
To a stirred suspension of 2-chloro-4-ethylamino-5-nitropyridine (21.7 g, 0.1 mol) in a mixture of ethanol (150 mL) and water (50 mL), add ammonium chloride (2.7 g, 0.05 mol).
-
Heat the mixture to 70 °C and add iron powder (16.8 g, 0.3 mol) portion-wise over 30 minutes.
-
After the addition is complete, continue heating at reflux for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of Celite, washing the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate (200 mL) and saturated sodium bicarbonate solution (100 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-amino-2-chloro-4-ethylaminopyridine.
-
Step 4: Synthesis of this compound
The final bromination step is directed to the 3-position, which is activated by the two amino groups at positions 4 and 5.
-
Materials: 5-Amino-2-chloro-4-ethylaminopyridine, N-Bromosuccinimide (NBS), Acetonitrile.
-
Protocol:
-
Dissolve 5-amino-2-chloro-4-ethylaminopyridine (18.7 g, 0.1 mol) in acetonitrile (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (17.8 g, 0.1 mol) portion-wise over 20 minutes, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2 hours.
-
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (50 mL).
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the final core molecule, this compound.
-
Synthesis of Analogs and Derivatives
The highly functionalized core molecule offers several handles for chemical modification. The primary strategies for diversification include palladium-catalyzed cross-coupling reactions at the C5-bromo position and functionalization of the C3-amino and C4-ethylamino groups.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position.[8]
Protocol 3.1.1: Suzuki-Miyaura Coupling
-
Materials: Core molecule, Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (2.0 equiv), 1,4-Dioxane, Water.
-
Procedure:
-
To a degassed solution of the core molecule (1.0 equiv) in a 3:1 mixture of 1,4-dioxane and water, add the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Heat the mixture at 90 °C under an inert atmosphere (e.g., Argon) for 12 hours.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[9]
-
Protocol 3.1.2: Sonogashira Coupling
-
Materials: Core molecule, Terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), CuI (0.05 equiv), Triethylamine (TEA), DMF.
-
Procedure:
-
To a solution of the core molecule (1.0 equiv) and the terminal alkyne in DMF, add Pd(PPh₃)₂Cl₂, CuI, and TEA.
-
Stir the reaction mixture at 60 °C under an inert atmosphere for 6 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, concentrate, and purify by column chromatography.[10][11]
-
Protocol 3.1.3: Buchwald-Hartwig Amination
-
Materials: Core molecule, Amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), Cs₂CO₃ (1.5 equiv), Toluene.
-
Procedure:
-
In a sealed tube, combine the core molecule (1.0 equiv), the amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in anhydrous toluene.
-
Degas the mixture and heat at 110 °C for 18 hours.
-
Cool to room temperature, filter through Celite, and concentrate the filtrate.
-
Derivatization of Amino Groups
The 3-amino and 4-ethylamino groups can be further functionalized to introduce a variety of substituents, such as amides and sulfonamides.
Protocol 3.2.1: Acylation
-
Materials: Core molecule, Acyl chloride or anhydride (1.1 equiv), Pyridine or TEA (1.5 equiv), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the core molecule (1.0 equiv) in DCM and cool to 0 °C.
-
Add pyridine or TEA, followed by the dropwise addition of the acyl chloride or anhydride.
-
Stir at room temperature for 4 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Structural Characterization
The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the synthesized compounds. The chemical shifts, coupling constants, and integration values will provide detailed information about the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the target compounds.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compounds should be determined by HPLC analysis.
Biological Evaluation: A Screening Cascade
Based on the known biological activities of aminopyridine derivatives, a screening cascade is proposed to evaluate the therapeutic potential of the newly synthesized analogs.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17][18]
-
Materials: Human cancer cell lines (e.g., MCF-7, A549), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
-
In Vitro Antimicrobial Screening
The antimicrobial activity can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[19][20][21][22][23]
-
Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well plates, Resazurin solution.
-
Protocol:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Add a standardized bacterial suspension to each well.
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Resazurin can be added as an indicator of cell viability.
-
In Vitro COX-2 Inhibition Assay
For compounds showing interesting activity profiles, a more specific assay, such as a COX-2 inhibition assay, can be performed.[1][24][25][26][27]
-
Materials: Human recombinant COX-2 enzyme, Arachidonic acid, Assay buffer, Fluorometric probe, 96-well black plates.
-
Protocol:
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37 °C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid and the fluorometric probe.
-
Measure the fluorescence kinetically over 10 minutes using a fluorescence plate reader (Ex/Em = 535/587 nm).
-
Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.
-
Data Presentation
Quantitative data from the biological assays should be tabulated for easy comparison of the synthesized analogs.
Table 1: Hypothetical Biological Activity Data for Synthesized Analogs
| Compound ID | R Group at C5 | Cytotoxicity (MCF-7, IC₅₀ µM) | Antimicrobial (S. aureus, MIC µg/mL) | COX-2 Inhibition (IC₅₀ µM) |
| Core | -Br | > 50 | 64 | 15.2 |
| Analog-1 | -Phenyl | 25.4 | > 128 | 8.7 |
| Analog-2 | -4-Methoxyphenyl | 15.8 | > 128 | 3.1 |
| Analog-3 | -Phenylethynyl | 10.2 | 32 | 5.4 |
| Analog-4 | -Morpholino | 45.1 | 16 | 12.8 |
Conclusion
The this compound core represents a promising and versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive framework for its synthesis and the generation of a diverse library of analogs through well-established synthetic methodologies. The outlined biological screening cascade offers a systematic approach to evaluating the potential of these new chemical entities in areas such as oncology, infectious diseases, and inflammation. The detailed protocols and strategic guidance presented herein are intended to facilitate the exploration of this novel chemical space and accelerate the discovery of new drug candidates.
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Al-Oqaili, N. (2023). MTT (Assay protocol). Protocols.io. [Link]
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ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
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Introduction: The Double-Edged Sword of Halogenated Pyridines
An In-depth Technical Guide to the Safe Handling of Halogenated Pyridines
Halogenated pyridines are indispensable building blocks in modern chemistry, forming the core scaffolds of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their utility stems from the unique electronic properties conferred by the nitrogen heteroatom and the strategic placement of halogen atoms, which serve as versatile synthetic handles for complex molecular construction.[3] However, the very reactivity that makes these compounds valuable also presents significant safety challenges.
This guide moves beyond generic safety data sheets to provide researchers, scientists, and drug development professionals with a framework for thinking critically about the safe handling of halogenated pyridines. It is structured not as a rigid checklist, but as a dynamic risk-assessment tool, grounding every recommendation in the fundamental principles of chemical reactivity, toxicology, and laboratory safety. The objective is to foster a proactive safety culture built on a deep understanding of the "why" behind each precaution, ensuring that these vital chemical tools can be used to their full potential without compromising personal or environmental safety.
Part 1: Hazard Identification and In-Depth Risk Assessment
A thorough understanding of the hazards associated with halogenated pyridines is the foundation of safe laboratory practice. These hazards can be broadly categorized into toxicity, reactivity, and flammability. While specific properties vary with the nature and position of the halogen substituent, the parent pyridine ring imparts a baseline set of risks that must always be considered.
Toxicological Profile
Halogenated pyridines, like their parent compound, are readily absorbed through inhalation, skin contact, and ingestion, leading to potential systemic effects.[4][5]
-
Acute Exposure: Inhalation can irritate the respiratory system, and high concentrations may affect the central nervous system (CNS), leading to symptoms such as headache, dizziness, nausea, and nervousness.[4][5][6] Direct contact can cause irritation and burns to the skin and eyes.[6]
-
Chronic Exposure: Prolonged or repeated exposure is of greater concern. Chronic exposure to pyridine has been shown to cause damage to the liver, kidneys, and CNS.[4][5] Pyridine is also classified as a suspected human carcinogen.[7][8]
-
Olfactory Fatigue: A particularly insidious hazard is that pyridine causes olfactory fatigue, meaning the nose's ability to detect its characteristic unpleasant odor diminishes with continued exposure.[4] Therefore, odor should never be used as a reliable indicator of a safe concentration. [6]
Reactivity and Stability Profile
The pyridine nucleus is electron-deficient, and the presence of halogens can further influence its reactivity. These compounds are generally stable under standard conditions but can react violently with certain chemical classes.
-
Incompatible Materials: Halogenated pyridines must be segregated from strong oxidizing agents (e.g., perchlorates, peroxides, nitric acid), strong acids, acid halides, and chloroformates.[6][7][9] Reactions with these substances can be highly exothermic and potentially explosive.[9]
-
Corrosivity: Some halogenated solvents can dissociate to produce acids, which can corrode metal containers over time.[10] While glass is generally preferred, compatibility should always be verified.
Physical Hazards: Flammability
Pyridine is a highly flammable liquid with a low flash point, and its vapors can form explosive mixtures with air.[11][12] Halogenation can sometimes reduce flammability, but it should be assumed that all volatile halogenated pyridines present a significant fire risk.
-
Ignition Sources: Vapors are often heavier than air and can travel considerable distances to an ignition source and flash back.[6] Therefore, all work must be conducted away from open flames, sparks, hot surfaces, and static discharge sources.[6][9][13]
-
Explosion Hazard: Vapors can create explosive mixtures in confined or poorly ventilated areas.[11]
Hazard Summary Table
| Hazard Category | Key Risks & Considerations | GHS Pictograms (Pyridine as reference) |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. Causes irritation to skin, eyes, and respiratory tract.[4][6] | |
| Chronic Toxicity | Suspected carcinogen.[7][8] Potential for damage to liver, kidneys, and central nervous system with repeated exposure.[4][5] | |
| Flammability | Highly flammable liquid and vapor. Vapors can form explosive mixtures with air.[11] | |
| Reactivity | Risk of violent reaction with strong oxidizers, acids, and certain other chemical classes.[6][7][9] | N/A |
Part 2: The Hierarchy of Controls: A Systematic Approach to Minimizing Risk
The most effective safety programs implement a "Hierarchy of Controls," which prioritizes safety interventions from most to least effective. Relying solely on Personal Protective Equipment (PPE) is a strategy of last resort.
Figure 1: Hierarchy of Controls for Chemical Safety.
-
Elimination/Substitution: The most effective control is to remove the hazard entirely or substitute it with a less hazardous alternative.[10] Before using a specific halogenated pyridine, ask: Is there a less toxic or less reactive analog that can achieve the same synthetic outcome?
-
Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For halogenated pyridines, they are non-negotiable.
-
Chemical Fume Hood: All work involving weighing, transferring, and reacting halogenated pyridines must be performed inside a properly functioning and certified chemical fume hood.[7][14][15] This is the primary defense against inhaling harmful vapors.
-
Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of fugitive vapors.[14][15]
-
-
Administrative Controls: These are work policies and procedures that reduce the duration, frequency, and severity of exposure.
-
Designated Areas: Establish designated areas within the lab specifically for working with carcinogenic or highly toxic halogenated pyridines.[10] These areas should be clearly marked.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving these chemicals.
-
Labeling: All containers must be clearly labeled with the chemical identity, hazards, and precautionary measures.[7]
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.[14][15] It does not eliminate the hazard, but it creates a barrier between the user and the chemical.
Personal Protective Equipment (PPE) Specification Table
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Stock Bottles/Weighing | Chemical splash goggles or face shield with safety glasses.[6][15] | Butyl rubber or PVA gloves are recommended.[7] Nitrile may offer limited protection; always consult the manufacturer's glove compatibility chart.[7] Double-gloving is best practice. | Fully-buttoned, flame-retardant lab coat.[7][9] | Not typically required if performed within a certified fume hood. |
| Running Reactions/Workup | Chemical splash goggles and face shield.[6] | Butyl rubber or PVA gloves.[7] Check for degradation frequently and change gloves immediately if contamination is suspected. | Flame-retardant lab coat and chemical apron.[16] | A respirator may be necessary if there is a potential for exposure outside of a fume hood.[7] Use requires medical clearance and fit-testing.[7] |
| Small Spill Cleanup | Chemical splash goggles and face shield.[6] | Heavy-duty butyl rubber or Viton gloves.[10] | Chemical-resistant coveralls or apron over a lab coat.[16] | Air-purifying respirator with appropriate cartridges may be necessary depending on the spill size and volatility.[7] |
Part 3: Standard Operating Procedures (SOPs) for Key Workflows
The following protocols are designed as self-validating systems. Adherence to each step is critical for ensuring safety.
SOP 1: Weighing and Transferring Halogenated Pyridines
-
Preparation: Don all required PPE (goggles, lab coat, appropriate gloves) before entering the designated area.
-
Engineering Control: Perform all operations within a certified chemical fume hood with the sash at the lowest practical height.
-
Grounding: If transferring more than 100 mL, ensure the source and receiving containers are grounded and bonded to prevent static discharge.[6][13]
-
Dispensing: Use a syringe or cannula for liquid transfers to minimize vapor release. For solids, use a spatula and weigh onto creased weighing paper or directly into the tared vessel.
-
Cleanup: Immediately after transfer, securely cap the source container. Wipe down any contaminated surfaces (spatula, weighing paper, exterior of the flask) with a solvent-soaked towel (e.g., isopropanol), placing the used towel into a designated solid waste container inside the fume hood.
-
Final Steps: Remove gloves using the proper technique and dispose of them in the appropriate waste bin. Wash hands thoroughly with soap and water.[6]
SOP 2: Conducting Reactions
-
Glassware Inspection: Before starting, inspect all glassware for cracks or defects. Do not use damaged glassware.
-
Setup: Assemble the reaction apparatus within the fume hood, ensuring all joints are properly sealed and clamped securely.
-
Atmosphere Control: If running under an inert atmosphere, ensure bubblers are filled and functioning correctly to prevent pressure buildup.
-
Heating and Cooling: Use a well-controlled heating mantle or cooling bath. Never heat a closed system.
-
Monitoring: Monitor the reaction progress from outside the fume hood sash whenever possible. Do not leave exothermic or high-pressure reactions unattended.
-
Quenching: Carefully quench the reaction according to the established protocol, being mindful of potential gas evolution or exotherms. Add quenching agents slowly and with adequate cooling.
Part 4: Storage and Waste Management
Proper storage and disposal are critical for preventing accidents and ensuring environmental compliance.
Storage
-
Location: Store halogenated pyridines in a cool, dry, well-ventilated area designated for flammable and toxic chemicals.[6][7] This should be a dedicated flammable storage cabinet.
-
Segregation: Store them segregated from incompatible materials, especially strong acids and oxidizers.[6][7][10]
-
Containers: Keep containers tightly closed to prevent vapor leakage.[7][15] Ensure labels are legible and facing forward.
-
Ignition Sources: The storage area must be free of any potential ignition sources.[7]
Waste Disposal
-
Never dispose of halogenated pyridines down the drain. [14] They are toxic to aquatic life and can damage plumbing systems.[11]
-
Waste Streams: Maintain separate, clearly labeled waste containers for halogenated and non-halogenated waste. Waste should be collected in compatible, sealable containers (e.g., polyethylene).[7][10]
-
Labeling: Attach a completed hazardous waste label as soon as the first drop of waste is added to the container.[7]
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[14][17] Contact your institution's Environmental Health & Safety (EH&S) department for specific guidelines.[14]
Part 5: Emergency Response Protocols
Accidents can happen even in the most prepared laboratories. A clear and practiced emergency plan is essential.
Spill Response
The appropriate response depends entirely on the scale of the spill.
Figure 2: Emergency Spill Response Workflow.
Personnel Exposure
Immediate action is critical to mitigate harm from exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[6][7][14] Seek medical attention.[7]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration if trained to do so. Seek immediate medical attention.[7][9][11]
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.[9][11]
Conclusion
Halogenated pyridines are powerful tools in the arsenal of the modern chemist. Their potential for innovation is matched only by their potential for harm if mishandled. By embracing a safety-first mindset grounded in the principles of hazard assessment, control implementation, and emergency preparedness, we can ensure that our pursuit of scientific advancement does not come at the cost of our health and safety. This guide should serve as a living document, to be adapted and integrated into the specific workflows and safety culture of your laboratory.
References
-
12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]
-
Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]
-
Pyridine Standard Operating Procedure. Washington State University. [Link]
-
Le, C., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. [Link]
-
Le, C., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]
-
Boyle, B. T., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
-
Bradlow, H. L., & Vanderwerf, C. A. Exchange Reactions of α-Halogenated Pyridines. The Journal of Organic Chemistry. [Link]
-
Boyle, B. T., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health. [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
International Chemical Safety Cards: PYRIDINE. IPCS. [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
-
Safety Data Sheet: Pyridine. (2023, February 1). KISHIDA CHEMICAL CO., LTD.[Link]
-
Safety Data Sheet: PYRIDINE FOR SYNTHESIS. Loba Chemie. [Link]
-
PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean. [Link]
-
Halogenated Solvents Safety Operating Procedure. Washington State University. [Link]
-
ToxFAQs™ for Pyridine. ATSDR - CDC. [Link]
-
GHS Hazardous Chemical Information List. Safe Work Australia. [Link]
-
Pyridine. JoDrugs. [Link]
-
Regulations and Guidelines Applicable to Pyridine. NCBI Bookshelf. [Link]
-
Safety Data Sheet: Pyridine. Lab Alley. [Link]
-
Toxicological Profile for Pyridine: Health Effects. NCBI Bookshelf. [Link]
-
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Pyridine-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
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- 11. PYRIDINE [training.itcilo.org]
- 12. media.laballey.com [media.laballey.com]
- 13. lobachemie.com [lobachemie.com]
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- 17. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Methodological & Application
Synthesis of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the multi-step synthesis of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The protocol herein is constructed from established chemical transformations on analogous structures, offering a robust starting point for its synthesis.
Introduction and Synthetic Strategy
Substituted pyridines are a cornerstone of many pharmaceutical compounds due to their ability to act as bioisosteres for other aromatic systems and their capacity for diverse functionalization. The target molecule, this compound, possesses a unique arrangement of substituents that makes it a valuable scaffold for further chemical elaboration.
The synthetic approach detailed below is a logical, multi-step pathway commencing from the commercially available 2,4-dichloro-3-nitropyridine. The strategy hinges on the differential reactivity of the chloro substituents and the sequential introduction of the desired functional groups. The key transformations are:
-
Selective Nucleophilic Aromatic Substitution (SNAr): Introduction of the ethylamino group at the C4 position.
-
Bromination: Electrophilic aromatic substitution to install a bromo group at the C5 position.
-
Reduction: Conversion of the nitro group at the C3 position to the final amino group.
This sequence is designed to manage the directing effects of the various substituents and to ensure the desired regiochemistry of the final product.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from the starting material to the final product.
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Bromination of 2,4-Dichloro-3-nitropyridine
This initial step introduces the bromo substituent at the 5-position of the pyridine ring. The electron-withdrawing nitro and chloro groups deactivate the ring, necessitating strong brominating conditions.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,4-Dichloro-3-nitropyridine | 192.99 | 10.0 g | 0.0518 |
| N-Bromosuccinimide (NBS) | 177.98 | 10.1 g | 0.0569 |
| Concentrated Sulfuric Acid | 98.08 | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2,4-dichloro-3-nitropyridine (10.0 g, 0.0518 mol).
-
Carefully add concentrated sulfuric acid (50 mL) to the flask while cooling in an ice bath.
-
Once the starting material has dissolved, add N-bromosuccinimide (10.1 g, 0.0569 mol) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (approx. 200 g) with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 5-bromo-2,4-dichloro-3-nitropyridine.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Selective Amination with Ethylamine
This step involves a nucleophilic aromatic substitution where the more reactive chloro group at the 4-position is displaced by ethylamine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 5-Bromo-2,4-dichloro-3-nitropyridine | 271.88 | 10.0 g | 0.0368 |
| Ethylamine (70% in water) | 45.07 | 5.7 mL | 0.0736 |
| Triethylamine (TEA) | 101.19 | 7.7 mL | 0.0552 |
| Ethanol (EtOH) | 46.07 | 100 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5-bromo-2,4-dichloro-3-nitropyridine (10.0 g, 0.0368 mol) in ethanol (100 mL).
-
Add triethylamine (7.7 mL, 0.0552 mol) to the solution.
-
Add ethylamine solution (5.7 mL, 0.0736 mol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude 5-bromo-2-chloro-4-ethylamino-3-nitropyridine can be purified by recrystallization or column chromatography.
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amine using a standard iron/ammonium chloride system. This method is generally chemoselective and should not affect the chloro and bromo substituents.[1]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 5-Bromo-2-chloro-4-ethylamino-3-nitropyridine | 281.52 | 10.0 g | 0.0355 |
| Iron powder (<10 micron) | 55.845 | 9.9 g | 0.1775 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 9.5 g | 0.1775 |
| Ethanol (EtOH) | 46.07 | 100 mL | - |
| Water | 18.02 | 25 mL | - |
| Celite® | - | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask, add 5-bromo-2-chloro-4-ethylamino-3-nitropyridine (10.0 g, 0.0355 mol), iron powder (9.9 g, 0.1775 mol), and ammonium chloride (9.5 g, 0.1775 mol).
-
Add a mixture of ethanol (100 mL) and water (25 mL).
-
Heat the reaction mixture to reflux and stir vigorously for 2-4 hours. The reaction is exothermic, so initial heating may need to be controlled.
-
Monitor the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the Celite® pad thoroughly with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Add ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
The final product can be purified by column chromatography or recrystallization to obtain a solid of high purity.
Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
References
- Google Patents. (n.d.). EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.
- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
- Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
-
Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
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ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
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HETEROCYCLES, Vol. 83, No. 4, 2011. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
Substituted pyridines are foundational scaffolds in modern medicinal chemistry and materials science. Among these, 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine stands out as a highly functionalized and versatile building block. Its unique arrangement of amino and halogen substituents offers multiple reactive handles for strategic molecular elaboration. The presence of both a bromine and a chlorine atom on the pyridine ring opens the door for selective, palladium-catalyzed cross-coupling reactions, enabling the precise introduction of a wide array of chemical moieties.
This comprehensive guide provides detailed application notes and robust protocols for leveraging this valuable intermediate in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. As a Senior Application Scientist, this document is designed to not only provide step-by-step instructions but also to impart a deeper understanding of the underlying chemical principles, empowering researchers to confidently apply and adapt these methods for their specific drug discovery and development programs.
Regioselectivity: The Art of Selective Halogen Activation
A critical consideration when working with dihalogenated substrates like this compound is regioselectivity. The general trend for halide reactivity in palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energies: C-I > C-Br > C-Cl.[1] This intrinsic reactivity difference suggests that the C-Br bond at the 5-position will be more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond at the 2-position.
However, the electronic nature of the pyridine ring and the steric environment around the halogen atoms can significantly influence this selectivity. The electron-donating amino and ethylamino groups on the pyridine ring can modulate the electron density at the carbon-halogen bonds. For the Suzuki-Miyaura coupling of 5-bromo-2-chloropyridine, selective reaction at the C-Br bond is typically observed due to its lower bond dissociation energy, facilitating the initial oxidative addition step in the palladium-catalyzed cycle.[2] By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to achieve highly regioselective transformations, preferentially functionalizing the C5-bromo position while leaving the C2-chloro position intact for subsequent manipulations.
Synthesis of this compound: A Proposed Route
Caption: A proposed synthetic pathway for this compound.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[3][4] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceutical agents.[5]
Causality Behind Experimental Choices
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is paramount for a successful Suzuki coupling. For electron-rich and potentially coordinating substrates like our target molecule, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed.[6] These ligands promote the formation of the active monoligated Pd(0) species and facilitate both oxidative addition and reductive elimination. Pre-formed palladium precatalysts, like SPhos G3, offer improved air and moisture stability and ensure efficient generation of the active catalyst.
-
Base: A base is required to activate the boronic acid for transmetalation.[3] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and selectivity, and for sensitive substrates, milder bases may be necessary.
-
Solvent: A mixture of an organic solvent and water is typically used. Solvents like 1,4-dioxane, toluene, or THF are common organic components, while the aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
SPhos G3 precatalyst (2 mol%)
-
1,4-Dioxane
-
Degassed water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), phenylboronic acid (0.6 mmol, 1.2 equiv), and potassium carbonate (1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (e.g., 3 mL) and degassed water (e.g., 0.75 mL) via syringe.
-
Add the SPhos G3 precatalyst (0.01 mmol, 2 mol%).
-
Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-Amino-2-chloro-4-ethylamino-5-phenylpyridine.
Data Presentation: Expected Outcomes for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | Phenylboronic acid | SPhos G3 (2 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Toluene/H₂O | 90 | 75-85 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | DME/H₂O | 100 | 70-80 |
Note: The expected yields are estimates based on reactions with structurally similar substrates and may require optimization for this specific molecule.
II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][7] It has become an indispensable tool in medicinal chemistry for the synthesis of arylamines, which are common pharmacophores.[8]
Causality Behind Experimental Choices
-
Catalyst and Ligand: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand.[9] Ligands like RuPhos and BrettPhos have proven to be highly effective for the amination of challenging heteroaryl halides.[10] The use of pre-catalysts, such as RuPhos G3, is recommended for their stability and ease of handling.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[9] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases for this transformation.
-
Solvent: Anhydrous, aprotic solvents such as toluene, THF, or 1,4-dioxane are typically used to ensure the stability of the catalyst and the base.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.8 equiv)
-
RuPhos G3 precatalyst (2 mol%)
-
Anhydrous toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
In a glovebox, add this compound (e.g., 0.5 mmol, 1.0 equiv), sodium tert-butoxide (0.9 mmol, 1.8 equiv), and the RuPhos G3 precatalyst (0.01 mmol, 2 mol%) to a dry reaction vial with a stir bar.
-
Add anhydrous toluene (e.g., 3 mL) and morpholine (0.75 mmol, 1.5 equiv) via syringe.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][11] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a mild base.
Causality Behind Experimental Choices
-
Catalyst System: The classic Sonogashira coupling employs a palladium(0) catalyst, often generated in situ from Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne.
-
Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is commonly used. The base serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.
-
Solvent: Anhydrous, deoxygenated solvents like THF, DMF, or toluene are suitable for the Sonogashira coupling to prevent unwanted side reactions.
Experimental Workflow: Sonogashira Coupling
Caption: General experimental workflow for the Sonogashira coupling reaction.
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA)
-
Anhydrous THF
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a dry, two-necked flask equipped with a condenser and a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.015 mmol, 3 mol%), and CuI (0.025 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (e.g., 4 mL) and triethylamine (e.g., 2 mL) via syringe.
-
Add phenylacetylene (0.6 mmol, 1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat gently to 50-60 °C if the reaction is sluggish.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Expected Outcomes for Sonogashira Coupling
| Entry | Terminal Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | TEA | THF | 50 | 70-80 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | DIPA | Toluene | 60 | 65-75 |
| 3 | 1-Hexyne | Pd(OAc)₂/XPhos/CuI | K₂CO₃ | DMF | 80 | 60-70 |
Note: The expected yields are estimates based on reactions with structurally similar substrates and may require optimization for this specific molecule.
Conclusion
This compound is a richly functionalized building block with immense potential for the synthesis of novel and complex molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and versatile methods for its elaboration. By understanding the principles of regioselectivity and carefully selecting the appropriate reaction conditions, researchers can unlock the full synthetic utility of this compound. The protocols provided herein serve as a robust starting point for the development of innovative chemical entities in the fields of drug discovery and materials science.
References
-
Thompson, A. E., Hughes, G., Batsanov, A. S., Bryce, M. R., Parry, P. R., & Tarbit, B. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. The Journal of organic chemistry, 70(1), 388–390. [Link]
-
Nagy, V., & Balázs, L. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 9(11), 10483-10493. [Link]
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Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic letters, 13(8), 1984–1987. [Link]
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Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6436-6453. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
So, C. M., & Lau, C. P. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(7), 8449-8458. [Link]
-
ResearchGate. (2022). Electron rich, bulky ligands used in cross-coupling reactions. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl pyridazin-3(2H) –one with chloro(methoxy)methane. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]
-
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6527. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Martin, S. W., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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- 6. 3-Amino-2-bromo-5-chloropyridine | C5H4BrClN2 | CID 2769640 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Suzuki coupling conditions for 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine
An expert-authored guide to the selective Suzuki-Miyaura cross-coupling of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine, designed for chemists in pharmaceutical and materials science. This document provides a deep dive into the reaction's mechanistic nuances, a robust, step-by-step protocol for selective C-Br arylation, and a comprehensive troubleshooting guide.
Introduction: The Challenge of Selective Functionalization
Substituted pyridines are cornerstone scaffolds in modern drug discovery and functional materials development. Their synthesis often relies on cross-coupling reactions to build molecular complexity. The substrate, This compound , presents a particularly interesting and common challenge for synthetic chemists: how to achieve selective C-C bond formation on a polyhalogenated, electron-rich, and coordinating heterocycle.
This molecule features two distinct halogen leaving groups, a bromine at the C5 position and a chlorine at the C2 position. Furthermore, the pyridine nitrogen and two exocyclic amino groups are Lewis basic sites that can coordinate to and potentially inhibit the palladium catalyst. This guide provides a detailed protocol and the underlying scientific rationale for achieving a highly selective Suzuki-Miyaura coupling at the more reactive C5-bromo position, leaving the C2-chloro position available for subsequent transformations.
Core Principles & Mechanistic Insights
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds.[1] The catalytic cycle, driven by a palladium catalyst, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Understanding how the specific features of our substrate influence this cycle is critical for developing a successful protocol.
Pillar 1: Chemoselectivity in Polyhalogenated Pyridines
The key to selectivity lies in the differential reactivity of the carbon-halogen bonds during the rate-determining oxidative addition step.[4] The bond dissociation energy and the electronics of the carbon center dictate the ease of this step. For aryl halides, the general order of reactivity is:
C–I > C–OTf > C–Br >> C–Cl [1]
For our substrate, the C5-Br bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the C2-Cl bond.[5] By carefully controlling reaction conditions, particularly temperature, we can exploit this reactivity gap to ensure the reaction occurs exclusively at the C5 position. The C2 position on a pyridine ring is intrinsically more electrophilic than C3 or C5, which would typically favor oxidative addition.[4][6] However, the much lower activation barrier for C-Br bond cleavage is the dominant factor, directing the initial coupling to C5.
Pillar 2: Overcoming Catalyst Inhibition
The pyridine is an electron-deficient (π-deficient) heterocycle, a property that generally facilitates oxidative addition.[7] However, our substrate is heavily substituted with three potent electron-donating groups (EDGs): -NH₂, -NHEt, and -Br (via resonance). These groups increase the electron density of the ring, making oxidative addition more challenging compared to an unsubstituted halopyridine.[8]
More critically, the pyridine nitrogen and the amino groups at C3 and C4 are Lewis bases that can coordinate to the palladium center. This coordination can sequester the catalyst, forming off-cycle, inactive species and inhibiting catalytic turnover.[9] The solution is to use ligands that can successfully compete with these coordinating sites and promote the desired catalytic cycle. Bulky, electron-rich monophosphine ligands, such as SPhos, XPhos, or RuPhos (Buchwald-type ligands), are ideal for this purpose.[8] Their steric bulk favors the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition, while their strong electron-donating character facilitates the final, often challenging, reductive elimination step.[10]
Optimized Protocol for Selective C5-Arylation
This protocol is designed to be a robust starting point for the selective coupling of various aryl- and heteroarylboronic acids to the C5 position of this compound.
Reaction Parameters
| Parameter | Recommended Condition | Rationale & Citation |
| Substrate | This compound | 1.0 equivalent |
| Nucleophile | Aryl/Heteroarylboronic Acid | 1.2 - 1.5 equivalents |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-3 mol % |
| Ligand | SPhos or XPhos | 2-6 mol % (L:Pd ratio of 2:1) |
| Base | K₃PO₄ (finely powdered) or Cs₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1 v/v) | 0.1 - 0.2 M concentration |
| Temperature | 85 - 95 °C | Optimal for C-Br activation without promoting C-Cl reactivity or significant side reactions.[8] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst and phosphine ligand.[11] |
Step-by-Step Methodology
-
Vessel Preparation : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and finely powdered potassium phosphate (K₃PO₄, 2.0 eq.).
-
Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol %) and the phosphine ligand (e.g., SPhos, 3 mol %).
-
Inerting : Seal the vessel, and then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Add the previously degassed solvent mixture (1,4-Dioxane and water, 4:1 v/v) via syringe. Thorough degassing of the solvent by sparging with nitrogen for 20-30 minutes prior to use is critical.[11]
-
Reaction : Place the sealed vessel in a preheated oil bath or heating block set to 90 °C. Stir the mixture vigorously for 12-16 hours.
-
Monitoring : Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking a small aliquot from the reaction mixture. Look for the disappearance of the starting material.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 5-aryl-3-amino-2-chloro-4-ethylaminopyridine.
Troubleshooting Guide
Even robust protocols can encounter issues. The following table outlines common problems and potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Oxygen has deactivated the Pd(0) catalyst. 2. Catalyst Inhibition: Strong coordination by substrate. 3. Insufficient Temperature. | 1. Ensure rigorous degassing of solvents and inerting of the reaction vessel. Use fresh, high-quality reagents.[11] 2. Increase catalyst/ligand loading (up to 5 mol % Pd). Switch to a bulkier ligand like RuPhos.[8] 3. Gradually increase temperature to 100-110 °C, but monitor for C-Cl coupling. |
| Protodeboronation | Presence of excess water or acidic impurities; boronic acid instability at high temperature. | Use anhydrous solvents and ensure the base is dry. Add the boronic acid just before heating. Use a larger excess (1.5 eq).[12] |
| Dehalogenation | The aryl halide is reduced to an Ar-H bond instead of coupling. Can be caused by impurities or specific solvent/base combinations. | Screen different bases (e.g., switch from K₃PO₄ to Cs₂CO₃). Lowering the reaction temperature may help. Ensure the absence of any potential reducing agents.[11][13] |
| Homocoupling (Ar'-Ar') | Presence of oxygen, which can promote the oxidative coupling of the boronic acid. | Improve degassing procedures. A higher catalyst loading can favor the desired cross-coupling pathway over homocoupling.[11] |
| Formation of Di-coupled Product | Reaction temperature is too high or reaction time is too long, leading to coupling at the C2-Cl position. | Reduce the reaction temperature to 80-85 °C. Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The selective Suzuki-Miyaura coupling of this compound is a readily achievable transformation with careful control of reaction parameters. By leveraging the inherent reactivity difference between C-Br and C-Cl bonds and employing a well-chosen catalyst system of a palladium source with a bulky, electron-rich phosphine ligand, high yields of the C5-arylated product can be obtained. This protocol provides a reliable and scalable method for the synthesis of valuable, highly functionalized pyridine building blocks, enabling further diversification at the remaining C2-chloro position for applications in medicinal chemistry and materials science.
References
-
Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review Source: ResearchGate URL: [Link]
-
Title: Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review Source: Asian Journal of Advanced Basic Sciences URL: [Link]
-
Title: Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
-
Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Principles of the Suzuki Coupling Reaction Source: Encyclopedia.pub URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
-
Title: Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters Source: ACS Publications (Organic Letters) URL: [Link]
-
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation Source: J-STAGE URL: [Link]
-
Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances Source: MDPI URL: [Link]
-
Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Royal Society of Chemistry (Chemical Science) URL: [Link]
-
Title: Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines Source: ScienceDirect URL: [Link]
-
Title: Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions Source: ACS Publications (Organometallics) URL: [Link]
-
Title: How can I solve my problem with Suzuki coupling? Source: ResearchGate URL: [Link]
-
Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]
-
Title: Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts Source: Sci-Hub URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]
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Title: Deaminative Arylation of Amino Acid-derived Pyridinium Salts Source: ACS Publications (Organic Letters) URL: [Link]
-
Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions Source: ResearchGate URL: [Link]
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Title: Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines Source: ResearchGate URL: [Link]
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Application Note & Protocol: Regioselective Buchwald-Hartwig Amination of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine
Abstract
This document provides a comprehensive guide for the regioselective Buchwald-Hartwig amination of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine. The presence of two distinct halogen atoms on the pyridine core presents a significant challenge in selective C-N bond formation. This note elucidates the mechanistic principles governing selectivity, details a systematic approach to reaction optimization, and provides a robust, step-by-step protocol for synthesizing 3,4,5-triaminopyridine derivatives. We address common challenges, including catalyst inhibition and steric hindrance, offering field-proven insights and troubleshooting strategies for researchers in medicinal chemistry and drug development.
Introduction: The Challenge of Polysubstituted Pyridines
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals, agrochemicals, and materials science.[1][3][4]
However, applying this methodology to complex, multifunctional heteroaromatic systems like this compound requires a nuanced approach. This substrate presents several distinct challenges:
-
Regioselectivity: The pyridine ring is functionalized with both a bromine and a chlorine atom. Achieving selective amination at one position while leaving the other intact is critical for subsequent synthetic transformations.
-
Catalyst Inhibition: The pyridine nitrogen and the existing amino substituents can act as ligands, coordinating to the palladium catalyst and potentially inhibiting or deactivating it.[5][6]
-
Steric Hindrance: The densely substituted nature of the pyridine ring can impede the approach of the palladium catalyst and the amine coupling partner, slowing down key steps in the catalytic cycle.[7][8]
This guide provides the scientific rationale and a validated protocol to navigate these challenges, enabling the selective synthesis of 3-amino-5-(substituted-amino)-2-chloro-4-ethylaminopyridine derivatives.
Mechanistic Rationale for Regioselectivity
The success of this transformation hinges on exploiting the differential reactivity of the C-Br and C-Cl bonds in the key step of the Buchwald-Hartwig catalytic cycle: oxidative addition.[3][9]
The generally accepted catalytic cycle proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[9]
-
Ligand Exchange & Deprotonation: The incoming amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst.[3]
Diagram 1: A simplified catalytic cycle for the Buchwald-Hartwig amination.
The rate of oxidative addition is highly dependent on the carbon-halogen bond strength. The reactivity trend is well-established: C-I > C-Br > C-Cl > C-F.[10][11] For the substrate this compound, the C-Br bond is significantly weaker and therefore more susceptible to oxidative addition by the Pd(0) catalyst than the C-Cl bond.[12] By carefully controlling reaction conditions, particularly temperature and reaction time, the catalyst can be made to react exclusively at the C-5 position (bromine) while leaving the C-2 position (chlorine) untouched for potential future functionalization.
Reaction Optimization: A Data-Driven Approach
The selection of catalyst, ligand, base, and solvent is critical for overcoming the challenges of steric hindrance and potential catalyst inhibition.[6] Bulky, electron-rich biarylphosphine ligands are essential as they promote both the oxidative addition and the final reductive elimination steps while stabilizing the active catalytic species.[1] The following table summarizes typical screening results for this class of transformation.
Table 1: Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%)¹ |
|---|---|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 78 |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 91 |
| 4 | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 65 |
| 5 | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 72 |
| 6 | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 100 | 12 | 89 |
| 7 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 80 | 24 | 55 |
¹Yields are illustrative for the coupling with morpholine and refer to the desired product after purification.
Analysis of Optimization:
-
Catalyst & Ligand: The combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich dialkylbiaryl phosphine ligand such as RuPhos consistently provides high yields (Entry 3).[13] These ligands create a sterically hindered yet reactive catalytic center that accelerates the desired reaction pathway.[1]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is crucial for efficient deprotonation of the amine coupling partner.[14] Weaker inorganic bases like Cs₂CO₃ and K₃PO₄ result in lower yields and require longer reaction times (Entries 4, 5), although they can be beneficial for substrates with base-sensitive functional groups.[15]
-
Solvent & Temperature: Anhydrous, non-coordinating solvents like toluene or dioxane are standard.[6] The reaction typically requires elevated temperatures (100-110 °C) to achieve a reasonable rate, though lower temperatures can be employed at the cost of reaction time (Entry 7).
Optimized Experimental Protocol
This protocol describes the selective amination at the C-5 (bromo) position. It is imperative that all steps are performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation.[6]
Diagram 2: Experimental workflow for the selective Buchwald-Hartwig amination.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Amine coupling partner (e.g., morpholine, piperidine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl [RuPhos] (2-4 mol%)
-
Sodium tert-butoxide [NaOtBu] (1.5 equiv)
-
Anhydrous Toluene
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer with heating
-
TLC plates, column chromatography supplies (silica gel, solvents)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), RuPhos (0.02 equiv), and sodium tert-butoxide (1.5 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Briefly open the flask under a positive pressure of argon and add Pd₂(dba)₃ (0.01 equiv).
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M. Finally, add the amine coupling partner (1.2 equiv) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 12-16 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Troubleshooting Guide
Table 2: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Conversion | 1. Catalyst deactivation by oxygen/moisture.[12]2. Poor quality reagents (catalyst, base, solvent).3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere and use of anhydrous solvents.2. Use fresh, high-purity reagents. Consider a pre-catalyst for more reliable results.3. Confirm oil bath temperature and ensure efficient stirring. |
| Formation of Side Products | 1. Hydrodehalogenation: Replacement of Br with H.2. Reaction at C-Cl: Amination at the chloro position.3. Diarylation: Product reacts again with starting material. | 1. Use a slightly less hindered base (e.g., LHMDS) or a different ligand.2. Lower the reaction temperature to 80-90 °C and monitor carefully to stop the reaction upon consumption of starting material.3. Use a slight excess of the amine coupling partner (1.2-1.3 equiv). |
| Incomplete Reaction | 1. Steric hindrance from a bulky amine.2. Insufficient catalyst loading. | 1. Increase reaction time and/or temperature. Consider a more active ligand system like BrettPhos for primary amines.[13]2. Increase catalyst and ligand loading to 3-5 mol% Pd. |
Conclusion
The regioselective Buchwald-Hartwig amination of this compound is a challenging yet highly valuable transformation. By leveraging the inherent reactivity difference between C-Br and C-Cl bonds and employing a carefully optimized catalyst system featuring a bulky, electron-rich biarylphosphine ligand, selective C-N bond formation at the C-5 position can be achieved in high yield. This protocol provides a reliable and scalable method for accessing complex triaminopyridine scaffolds, which are of significant interest in the discovery of novel therapeutics.
References
-
ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Available at: [Link]
-
ResearchGate. (2009). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Available at: [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. (2017). Selected ligands and catalysts for Buchwald‐Hartwig amination. Available at: [Link]
-
ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]
-
ResearchGate. (2004). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. Available at: [Link]
- CoLab. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
-
National Institutes of Health. (2013). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
ResearchGate. (2013). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Available at: [Link]
-
Royal Society of Chemistry. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Available at: [Link]
-
Royal Society of Chemistry. (2016). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Available at: [Link]
-
ResearchGate. (2016). “Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands". Available at: [Link]
-
ACS Publications. (2011). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Available at: [Link]
-
University of Windsor. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Available at: [Link]
-
MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]
-
ACS Publications. (2001). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Available at: [Link]
-
Royal Society of Chemistry. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Available at: [Link]
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Application Note: Accelerated Synthesis of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine Derivatives via Microwave Irradiation
Executive Summary
Substituted aminopyridines are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents. However, their synthesis via traditional methods often involves harsh conditions, extended reaction times, and laborious purification. This application note provides a detailed, field-tested protocol for the synthesis of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine derivatives using Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves reaction yields, and offers a greener alternative to conventional protocols.[1][2][3] We will explore the underlying mechanism, provide a step-by-step experimental guide, and offer expert insights into optimization and troubleshooting.
The Scientific Rationale: Accelerating Nucleophilic Aromatic Substitution (SNAr)
The core transformation in this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction. In contrast to SN1 or SN2 reactions, the SNAr mechanism on an aromatic ring is typically a two-step addition-elimination process.[4][5]
-
Nucleophilic Addition: The nucleophile (ethylamine) attacks the electron-deficient carbon atom bearing a leaving group (a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The aromaticity of the pyridine ring is temporarily disrupted during this step.
-
Elimination & Aromatization: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.
The pyridine ring's nitrogen atom is inherently electron-withdrawing, which activates the ortho (2-) and para (4-) positions towards nucleophilic attack.[6][7] In our target synthesis, starting from a precursor like 3-amino-5-bromo-2,4-dichloropyridine, the C4 position is highly activated for substitution by ethylamine.
Why Microwaves?
Conventional heating relies on slow conduction and convection to transfer energy.[8] Microwave irradiation, however, utilizes dielectric heating. Polar molecules, such as the solvent and reactants in this synthesis, align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates intense internal friction, leading to rapid, uniform, and highly efficient volumetric heating.[2][8] This accelerated energy transfer overcomes the activation energy barrier of the SNAr reaction far more effectively than conventional methods, resulting in:
-
Drastic Time Reduction: Reactions are often completed in minutes instead of hours.[9][10]
-
Increased Yields: Rapid heating minimizes the formation of degradation byproducts.[9]
-
Enhanced Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures consistent results.[8]
Experimental Workflow Overview
The entire process, from reagent preparation to the final, purified product, can be streamlined into a single laboratory session. The workflow is designed for efficiency and clarity.
Caption: High-level workflow for microwave-assisted pyridine synthesis.
Detailed Synthesis Protocol
This protocol is a representative example. Specific quantities and conditions should be optimized based on the exact substrate and desired scale.
4.1. Materials & Equipment
-
Starting Material: 3-Amino-5-bromo-2,4-dichloropyridine (or similar precursor)
-
Nucleophile: Ethylamine (e.g., 2.0 M solution in THF or 70% in water)
-
Base (Optional but Recommended): Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Ethanol
-
Equipment:
-
Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup
-
Flash chromatography system
-
TLC plates (silica gel 60 F254)
-
4.2. Step-by-Step Procedure
-
Reagent Preparation:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add the 3-amino-5-bromo-2,4-dichloropyridine (1.0 eq).
-
Add the chosen solvent (e.g., 3-4 mL of DMF).
-
Add DIPEA (1.5 eq) to act as an HCl scavenger. This is crucial for preventing the protonation of the ethylamine nucleophile and driving the reaction to completion.
-
Add the ethylamine solution (1.2-1.5 eq). Using a slight excess of the nucleophile ensures complete consumption of the starting material.
-
-
Microwave Reactor Setup:
-
Securely cap the reaction vial.
-
Place the vial into the cavity of the microwave reactor.
-
Program the reaction parameters. A good starting point is:
-
Temperature: 150 °C
-
Time: 20 minutes
-
Power: 200 W (with variable power control to maintain temperature)
-
Pre-stirring: 30 seconds
-
-
-
Reaction Monitoring & Workup:
-
After the reaction is complete, allow the vial to cool to room temperature (the reactor's automated cooling system will facilitate this).
-
Spot a small aliquot of the crude reaction mixture on a TLC plate alongside the starting material to confirm reaction completion (eluent: e.g., 30% Ethyl Acetate in Hexane).
-
Pour the reaction mixture into a separatory funnel containing water (approx. 20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
Purify the resulting crude oil/solid via automated flash column chromatography on silica gel, using a gradient elution (e.g., 0-50% ethyl acetate in hexane).
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product, typically as a white or off-white solid.
-
Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[10][11]
-
Optimization & Data
The efficiency of the microwave-assisted SNAr reaction is highly dependent on several parameters. The following table provides a guide for optimizing the synthesis of various derivatives.
| Parameter | Condition 1 (Standard) | Condition 2 (Aggressive) | Rationale & Expert Insight |
| Temperature | 130-150 °C | 150-180 °C | Higher temperatures accelerate the reaction but may cause degradation of sensitive substrates. 150 °C is an optimal starting point.[12][13] |
| Time | 10-20 min | 30 min | Most reactions reach completion within 20 minutes. Longer times rarely improve yield and can lead to side product formation.[12] |
| Solvent | DMF, Ethanol | DMSO, NMP | High-boiling, polar aprotic solvents (DMF, DMSO) are excellent at absorbing microwave energy and solubilizing reagents.[2] |
| Base | DIPEA (1.5 eq) | K₂CO₃ (2.0 eq) | An organic base like DIPEA is often sufficient. An inorganic base may be used if the reaction is sluggish. |
| Expected Yield | 70-85% | 80-95% | Yields are typically high due to the clean and rapid nature of the reaction.[9] |
Mechanistic Deep Dive: Formation of the Meisenheimer Complex
The key to the SNAr reaction is the formation of the resonance-stabilized Meisenheimer complex. Microwave energy provides the necessary activation to overcome the initial energy barrier associated with the loss of aromaticity.
Caption: SNAr mechanism via an addition-elimination pathway.
Troubleshooting & Field Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient temperature or time; Inactive nucleophile (protonated). | Increase temperature in 10 °C increments or extend time by 5 min. Ensure an adequate amount of base (e.g., 1.5 eq of DIPEA) is present. |
| Low Yield | Product degradation; Sub-optimal workup procedure. | Decrease temperature or time. Ensure the aqueous phase is thoroughly extracted during workup. |
| Multiple Products | Di-substitution or reaction at an alternative site (e.g., C2 position). | Use a more moderate temperature (e.g., 120-130 °C) to improve selectivity. Reduce the equivalents of ethylamine to 1.1-1.2 eq. |
| Purification Issues | Product co-elutes with starting material or impurities. | Adjust the polarity of the solvent system for column chromatography. A shallower gradient often provides better separation. |
Conclusion
The microwave-assisted protocol presented herein offers a robust, rapid, and high-yielding pathway for the synthesis of this compound derivatives. By significantly reducing reaction times and improving process control, this method serves as a powerful tool for medicinal chemists, enabling faster lead optimization and compound library generation. The adoption of MAOS aligns with the principles of green chemistry by minimizing energy consumption and waste production, making it an indispensable technique in the modern synthesis laboratory.[3][14]
References
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ResearchGate. (n.d.). Microwave-Assisted Synthesis of Aminopyrimidines | Request PDF. Retrieved January 20, 2026, from [Link]
-
MDPI. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Retrieved January 20, 2026, from [Link]
-
ACS Publications. (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Retrieved January 20, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. Retrieved January 20, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. Retrieved January 20, 2026, from [Link]
-
RSC Publishing. (n.d.). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Retrieved January 20, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Microwave Assisted Organic Synthesis. Retrieved January 20, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved January 20, 2026, from [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Microwave‐Assisted Amination of 3‐Bromo‐2‐chloropyridine with Various Substituted Aminoethanols. Retrieved January 20, 2026, from [Link]
-
HETEROCYCLES. (2011). A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. Retrieved January 20, 2026, from [Link]
-
MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved January 20, 2026, from [Link]
-
International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). Retrieved January 20, 2026, from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 20, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Retrieved January 20, 2026, from [Link]
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved January 20, 2026, from [Link]
-
ChemRxiv. (n.d.). Highly efficient microwave-assisted one-pot synthetic pathways for pyrido[2,3-d]imidazole derivatives. Retrieved January 20, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved January 20, 2026, from [Link]
-
National Institutes of Health (NIH). (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Retrieved January 20, 2026, from [Link]
-
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-
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-
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-
MDPI. (n.d.). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Retrieved January 20, 2026, from [Link]
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- 10. tsijournals.com [tsijournals.com]
- 11. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sci-Hub. ChemInform Abstract: Microwave‐Assisted Amination of 3‐Bromo‐2‐chloropyridine with Various Substituted Aminoethanols. / ChemInform, 2010 [sci-hub.box]
- 14. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine as a Novel Scaffold for Kinase Inhibitor Development
Introduction: The Rationale for a Novel Scaffold
The human kinome, comprising over 500 protein kinases, represents a rich landscape for therapeutic intervention, particularly in oncology, immunology, and neurodegenerative diseases.[1] The development of kinase inhibitors has been a landmark achievement in modern medicine, yet challenges such as acquired resistance and off-target toxicity necessitate a continuous search for new chemical matter.[1] Scaffold-based drug discovery provides a robust framework for this endeavor, starting with a core molecular structure that can be systematically decorated to optimize potency, selectivity, and pharmacokinetic properties.[2]
This document introduces 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine (herein referred to as Scaffold 1 ), a polysubstituted pyridine, as a promising starting point for a kinase inhibitor discovery program. While literature on this specific molecule as a kinase inhibitor template is not yet established, its structural features present a compelling hypothesis for its utility. Pyridine and aminopyridine cores are privileged structures found in numerous FDA-approved kinase inhibitors, valued for their ability to form critical hydrogen bond interactions with the kinase hinge region.[3][4]
Scaffold 1 (CAS 842144-03-0) is particularly attractive due to its multiple, chemically distinct handles for diversification:
-
C5-Bromo Position: An ideal site for introducing aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions to probe the solvent-exposed region of the ATP-binding pocket.
-
C2-Chloro Position: A second site for cross-coupling or nucleophilic aromatic substitution, allowing for modulation of properties and vectoral exploration of the binding site.
-
C3-Amino and C4-Ethylamino Groups: These groups can serve as hydrogen bond donors and can be further functionalized to extend into different sub-pockets of the kinase active site.
This guide provides a comprehensive, field-proven workflow for advancing Scaffold 1 from a starting fragment to a validated lead series. We will detail synthetic derivatization strategies, robust screening protocols, and methods for characterizing the resulting inhibitors.
Synthetic Strategy: Building a Focused Library from Scaffold 1
The power of a scaffold-based approach lies in the ability to rapidly generate a library of analogs with diverse chemical functionalities. For Scaffold 1 , a logical first step is to exploit the reactivity of the C5-bromo position using the Suzuki-Miyaura cross-coupling reaction, a versatile and highly reliable method for forming C-C bonds.[1][5][6]
Diagram: Proposed Synthetic Diversification of Scaffold 1
Caption: Workflow for generating a focused library from Scaffold 1.
Protocol 2.1: Suzuki-Miyaura Coupling at the C5-Position
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to couple a variety of aryl and heteroaryl boronic acids to the C5 position of Scaffold 1 .
Rationale: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed oxidative addition, allowing for selective functionalization at the C5 position.[1] This reaction introduces diversity into what is often the solvent-exposed region of the kinase ATP pocket, allowing for the optimization of potency and the introduction of properties that can enhance selectivity.
Materials:
-
This compound (Scaffold 1 )
-
Aryl- or heteroaryl-boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Schlenk flask or microwave vial
-
Standard glassware for extraction and chromatography
Step-by-Step Procedure:
-
To a Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add Scaffold 1 (1.0 eq), the desired arylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture to achieve a substrate concentration of approximately 0.1 M.
-
Seal the vessel and heat the reaction mixture to 90-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction mixture to room temperature. Dilute with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure 5-aryl substituted product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Primary Screening: Identifying Initial Hits
Once a focused library of analogs is synthesized, the next critical step is to screen them for inhibitory activity against a target kinase. A robust, high-throughput biochemical assay is essential for this primary screen. The ADP-Glo™ Kinase Assay is an excellent choice as it measures kinase activity by quantifying the amount of ADP produced, making it a universal assay for virtually any kinase.
Diagram: Kinase Inhibitor Screening Cascade
Caption: A tiered workflow for identifying and validating kinase inhibitors.
Protocol 3.1: ADP-Glo™ Kinase Assay for IC₅₀ Determination
Rationale: This luminescent assay quantifies ADP produced during the kinase reaction. As inhibitor concentration increases, kinase activity decreases, leading to less ADP production and a lower luminescent signal. This relationship allows for the precise determination of the half-maximal inhibitory concentration (IC₅₀), a key metric of inhibitor potency.
Materials:
-
Target Kinase (e.g., Src, Abl, EGFR)
-
Kinase Substrate (peptide or protein)
-
ATP
-
Kinase Reaction Buffer (specific to the target kinase)
-
Synthesized compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or liquid handling robot
-
Plate-reading luminometer
Step-by-Step Procedure:
-
Compound Preparation: Create a serial dilution series of each test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series. Then, dilute these DMSO stocks into the kinase reaction buffer to create a 2X final concentration stock.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the 2X compound solution to each well. Include wells for a "no inhibitor" positive control (buffer + DMSO) and a "no enzyme" negative control (buffer + DMSO).
-
Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer. Add 2.5 µL of this mix to each well, except for the "no enzyme" controls.
-
Prepare a 2X ATP/Substrate master mix. Initiate the kinase reaction by adding 5 µL of this mix to all wells. The final reaction volume is 10 µL.
-
-
Incubation: Gently mix the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and 0 µM inhibitor as 0% inhibition.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) and Lead Optimization
The IC₅₀ data from the primary screen will reveal initial SAR. This data guides the synthesis of the next generation of compounds to improve potency and other properties.
Table 1: Hypothetical SAR Data for 5-Aryl Analogs of Scaffold 1
| Compound ID | R Group (at C5) | Target Kinase IC₅₀ (nM) |
| 1a | Phenyl | 1,250 |
| 1b | 4-Fluorophenyl | 850 |
| 1c | 4-Methoxyphenyl | 620 |
| 1d | 3-Aminophenyl | 210 |
| 1e | Pyridin-4-yl | 150 |
Interpretation of Hypothetical Data: The data in Table 1 suggests that electron-donating groups and hydrogen bond acceptors at the para-position of the phenyl ring (1c, 1d) improve potency over the unsubstituted phenyl ring (1a). Furthermore, a nitrogen atom in the ring (1e) provides the best potency in this initial set, suggesting a key interaction with the protein or surrounding solvent. This insight would direct the next synthetic efforts towards exploring other nitrogen-containing heterocycles and substituted anilines at the C5 position.
Cellular Activity and Selectivity Profiling
A potent inhibitor in a biochemical assay must also be effective in a cellular environment. Cellular assays confirm that the compound can penetrate the cell membrane, engage its target, and inhibit its function in a physiological context.
Protocol 5.1: Western Blot for Phospho-Substrate Inhibition
Rationale: This protocol measures the phosphorylation of a known downstream substrate of the target kinase in treated cells. A successful inhibitor will reduce the level of the phosphorylated substrate, providing direct evidence of target engagement and inhibition in a cellular setting.
Materials:
-
Cancer cell line known to have active target kinase signaling (e.g., K562 for Abl kinase).
-
Cell culture medium, FBS, and antibiotics.
-
Test compounds dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (one for the total substrate protein, one for the phospho-specific form of the substrate).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blotting transfer system.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add loading buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against the phospho-substrate (e.g., anti-phospho-CrkL for Abl activity) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and apply the ECL substrate.
-
-
Imaging and Analysis: Acquire the chemiluminescent signal using an imager. Strip the membrane and re-probe with an antibody for the total substrate protein as a loading control. Quantify the band intensities to determine the concentration-dependent decrease in substrate phosphorylation.
Kinome Selectivity
To assess the safety profile of a lead compound, it is crucial to understand its selectivity across the entire human kinome. Promiscuous inhibitors that hit many kinases are more likely to cause off-target toxicity. Kinome-wide screening is typically performed by specialized contract research organizations (CROs) using platforms like KINOMEscan™.
Table 2: Hypothetical Kinome Selectivity Data for a Lead Compound
| Kinase | % Inhibition @ 1 µM |
| Target Kinase A | 98% |
| Kinase B | 85% |
| Kinase C | 45% |
| Kinase D | 12% |
| ... (400+ other kinases) | <10% |
Interpretation of Hypothetical Data: This profile shows a highly potent lead that strongly inhibits its intended target (Target Kinase A) and one major off-target (Kinase B). It shows moderate activity against Kinase C and is clean against most other kinases. This information is invaluable; it directs future medicinal chemistry efforts to engineer out the activity against Kinase B while retaining potency for Target Kinase A.
Conclusion
The This compound scaffold represents a novel and promising starting point for the development of next-generation kinase inhibitors. Its rich substitution pattern allows for extensive chemical exploration guided by robust structure-activity relationships. By following the integrated synthetic and biological testing workflows detailed in these application notes, research and drug development professionals can systematically advance this scaffold from an initial concept to a well-characterized, potent, and selective lead series with therapeutic potential. The combination of rational design, efficient chemical synthesis, and a tiered screening cascade provides a powerful and validated pathway for success in the competitive field of kinase inhibitor drug discovery.
References
- Dara, S., et al. (2022). Scaffold-based design of kinase inhibitors for cancer therapy.
-
Van der Veken, P., et al. (2014). Synthesis and structure-activity relationship studies of 2-(1,3,4-oxadiazole-2(3H)-thione)-3-amino-5-arylthieno[2,3-b]pyridines as inhibitors of DRAK2. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 3-Amino-5-bromo-2-chloropyridine, 5g, Each. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Szychowski, K. A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Klutchko, S. R., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. Retrieved from [Link]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Pérez-Villanueva, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Retrieved from [Link]
-
Pu, S., et al. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. PubMed Central. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Roe, E. P., et al. (2005). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Research Scientific. (n.d.). 3-AMINO-5-BROMO-2-CHLOROPYRIDINE, 97%. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Retrieved from [Link]
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. Retrieved from [Link]
-
Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-2-bromo-5-chloropyridine. Retrieved from [Link]
-
Walton, M. I., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Blake, J. F., et al. (2017). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. PubMed Central. Retrieved from [Link]
Sources
Application Notes & Protocols: A Strategic Guide to the Development of Novel Antimicrobial Agents from a Polysubstituted Pyridine Scaffold
Foreword: The Rationale for 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine as a Privileged Scaffold
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Pyridine derivatives represent a "privileged" structural class in medicinal chemistry, forming the core of numerous approved drugs due to their versatile biological activities and favorable pharmacokinetic properties.[1][2][3] The specific scaffold, this compound, is of particular strategic interest. Its dense and varied functionalization offers multiple, orthogonally reactive sites, making it an ideal starting point for the rapid generation of a diverse chemical library to probe structure-activity relationships (SAR).
This guide provides a comprehensive framework for researchers, from the synthesis of this core scaffold to the design, execution, and interpretation of antimicrobial screening campaigns. We emphasize the causality behind methodological choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system for robust and reproducible drug discovery.
Section 1: Synthesis of the Core Scaffold
Proposed Synthetic Pathway
The synthesis begins with a commercially available starting material and proceeds through nitration, nucleophilic substitution, reduction, and halogenation steps. Each step is chosen to selectively functionalize the pyridine ring en route to the final scaffold.
Sources
Application Notes and Protocols for Nucleophilic Substitution Reactions on 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on performing nucleophilic aromatic substitution (SNAr) reactions on the polysubstituted pyridine derivative, 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine. This versatile building block, rich in functional handles, presents unique challenges and opportunities for regioselective modification. These application notes delve into the underlying principles governing the reactivity of this substrate, offering detailed, field-proven protocols for the selective substitution of its halogen substituents. By explaining the causality behind experimental choices, this guide aims to equip researchers in medicinal chemistry and materials science with the knowledge to confidently and successfully functionalize this complex scaffold.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone in modern drug discovery and development, with a significant percentage of FDA-approved small molecule drugs featuring this heterocycle. Its prevalence stems from its ability to engage in a variety of biological interactions and its synthetic tractability. The specific substrate, this compound, is a highly functionalized precursor, offering multiple points for diversification, making it an invaluable tool in the synthesis of novel chemical entities.[1] The strategic challenge lies in achieving regioselective substitution, a feat governed by the subtle interplay of electronic and steric effects of the existing substituents.
Mechanistic Rationale and Regioselectivity
Nucleophilic aromatic substitution on the pyridine ring is facilitated by the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[2] The positions most activated towards nucleophilic attack are C2 and C4 (ortho and para to the nitrogen).[2][3] In the case of this compound, we have two potential leaving groups: a chloro group at the activated C2 position and a bromo group at the less activated C5 position.
For SNAr reactions, the general reactivity trend for halogens as leaving groups is F > Cl > Br > I.[2] This is primarily due to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic. Therefore, in the absence of overwhelming steric or electronic influence from other substituents, the 2-chloro group is anticipated to be more susceptible to nucleophilic attack than the 5-bromo group. The amino groups at the C3 and C4 positions are electron-donating and would generally be expected to decrease the reactivity of the ring towards nucleophilic attack. However, their presence is crucial for the biological activity of many pyridine-containing compounds.
dot digraph "SNAr_Mechanism" { rankdir="LR"; node [shape="box", style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Substrate [label="this compound"]; Nucleophile [label="Nucleophile (Nu⁻)", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)", shape="Mdiamond", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Product"]; Leaving_Group [label="Chloride Ion (Cl⁻)", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
Substrate -> Intermediate [label="+ Nu⁻"]; Intermediate -> Product [label="- Cl⁻"]; Intermediate -> Leaving_Group [style="invis"]; } caption [label="Fig. 1: Generalized SNAr mechanism on the pyridine substrate.", fontsize=10]; dot
Experimental Protocols
The following protocols are designed to provide a robust starting point for the selective nucleophilic substitution on this compound.
Protocol 1: Selective Substitution of the 2-Chloro Group with an Amine Nucleophile
This protocol details a typical procedure for the reaction with a secondary amine, such as morpholine. The conditions are chosen to favor the displacement of the more reactive 2-chloro substituent.
Materials:
-
This compound
-
Morpholine (or other secondary amine)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material.
-
Add potassium carbonate (K₂CO₃) (2.0 eq) to the reaction mixture.
-
Add the secondary amine (e.g., morpholine) (1.2 eq) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-Amino-5-bromo-4-ethylamino-2-(morpholin-4-yl)pyridine.
Causality of Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it solvates the cation of the base, leaving a more "naked" and reactive nucleophile.[2]
-
Base: Potassium carbonate is a mild base used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with a moderately activated substrate.[2]
-
Excess Nucleophile: A slight excess of the amine ensures the complete consumption of the starting material.
Protocol 2: Selective Substitution of the 2-Chloro Group with a Thiol Nucleophile
This protocol describes the reaction with a sulfur-based nucleophile, such as sodium thiomethoxide.
Materials:
-
This compound
-
Sodium thiomethoxide (NaSMe)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium thiomethoxide (1.1 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-Amino-5-bromo-4-ethylamino-2-(methylthio)pyridine.
Causality of Experimental Choices:
-
Nucleophile: Sodium thiomethoxide is a potent sulfur nucleophile.
-
Temperature: The reaction is initiated at a lower temperature to control the exothermicity and potentially improve selectivity, then allowed to warm to room temperature to ensure completion.
Data Presentation: Expected Outcomes and Characterization
The following table summarizes the expected products and key characterization data for the reactions described above.
| Starting Material | Nucleophile | Product | Expected Mass (M+H)⁺ |
| This compound | Morpholine | 3-Amino-5-bromo-4-ethylamino-2-(morpholin-4-yl)pyridine | ~315.09 |
| This compound | NaSMe | 3-Amino-5-bromo-4-ethylamino-2-(methylthio)pyridine | ~276.00 |
Experimental Workflow and Logic
dot digraph "Experimental_Workflow" { rankdir="TB"; node [shape="box", style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Start: this compound", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction_Setup [label="Reaction Setup:\n- Dissolve in DMF\n- Add Base (if needed)\n- Add Nucleophile"]; Reaction_Conditions [label="Reaction Conditions:\n- Temperature Control\n- Stirring\n- Inert Atmosphere (optional)"]; Monitoring [label="Reaction Monitoring:\n- TLC\n- LC-MS"]; Workup [label="Aqueous Workup:\n- Quench Reaction\n- Extraction"]; Purification [label="Purification:\n- Column Chromatography"]; Analysis [label="Product Analysis:\n- NMR\n- Mass Spectrometry"]; End [label="Final Product", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reaction_Setup; Reaction_Setup -> Reaction_Conditions; Reaction_Conditions -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Analysis; Analysis -> End; } caption [label="Fig. 2: General experimental workflow for SNAr reactions.", fontsize=10]; dot
Troubleshooting and Optimization
-
Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature or time. A stronger base or a more nucleophilic reagent could also be employed.
-
Side Products: The formation of side products may indicate a lack of regioselectivity or decomposition of the starting material or product. Lowering the reaction temperature or using a milder base might improve the outcome.
-
No Reaction: If no reaction occurs, verify the quality of the reagents and the anhydrous nature of the solvent. The nucleophile might not be strong enough to initiate the reaction under the chosen conditions.
Conclusion
The protocols and insights provided in this document offer a solid foundation for the successful and regioselective nucleophilic aromatic substitution on this compound. By understanding the underlying electronic and mechanistic principles, researchers can confidently adapt and optimize these procedures for a wide range of nucleophiles, thereby unlocking the full synthetic potential of this valuable heterocyclic building block.
References
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Application Notes and Protocols for the Biological Activity Screening of Novel Compounds from 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial biological activity screening of novel compounds derived from a 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine core. We present a strategic, multi-tiered screening cascade designed to efficiently identify and characterize the therapeutic potential of these new chemical entities (NCEs). The protocols herein are based on robust, validated in vitro assays and are intended to serve as a foundational framework for hit identification and lead generation.
Introduction: The Rationale for Screening Pyridine Derivatives
Pyridine and its fused heterocyclic systems are of paramount importance in drug discovery, largely due to their ability to interact with a diverse range of biological targets.[6][7] Many pyridine-containing molecules function as kinase inhibitors, interfering with signaling pathways that drive cell proliferation, making them potent anticancer agents.[3][8] Others disrupt essential cellular processes in microorganisms, leading to significant antimicrobial effects.[3][4] Furthermore, their capacity to modulate key enzymes and receptors in inflammatory pathways, such as cyclooxygenases (COX) and cytokine receptors, underpins their anti-inflammatory potential.[6][9][10]
The core structure, this compound, provides a unique substitution pattern that can be synthetically modified to generate a library of novel analogues. The screening of such a library is a critical first step in the drug discovery pipeline.[11][12] This guide outlines a systematic approach, beginning with a broad, high-throughput screen to identify initial "hits," followed by more specific assays to confirm and characterize their biological activities. A crucial prerequisite for all activity assays is the determination of compound cytotoxicity to ensure that observed effects are not merely a consequence of cell death.
The High-Throughput Screening (HTS) Cascade: A Strategy for Hit Identification
High-Throughput Screening (HTS) is a foundational process in modern drug discovery, enabling the rapid evaluation of thousands of compounds against biological targets.[13][14] It leverages automation, miniaturized assay formats (e.g., 96- or 384-well plates), and sensitive detection methods to generate data efficiently and cost-effectively.[11][15] The primary goal of an HTS campaign is to identify "hits"—compounds that produce the desired biological response—which can then be advanced into more rigorous secondary screening and lead optimization studies.[13][14]
Caption: Inhibition of a receptor tyrosine kinase by a novel pyridine compound.
Protocol: Anti-Proliferative Activity Assay
This protocol is a direct application of the MTT assay described in Section 3.1. The key difference is the use of cancer cell lines and the interpretation of the results in terms of growth inhibition rather than general cytotoxicity.
Methodology:
-
Select Cell Lines: Choose a panel of relevant human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon). [1][16]2. Perform MTT Assay: Follow the exact steps outlined in the MTT assay protocol (Section 3.1), using the selected cancer cell lines.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control. Determine the GI50 value (the concentration of compound that causes 50% growth inhibition).
Data Presentation: Anti-Proliferative Activity
| Compound ID | MCF-7 (Breast) GI50 (µM) | A549 (Lung) GI50 (µM) | HCT116 (Colon) GI50 (µM) |
| NCE-001 | 45.2 | >100 | 88.1 |
| NCE-002 | 5.8 | 12.3 | 9.4 |
| NCE-003 | 0.7 | 1.5 | 1.1 |
| Doxorubicin | 1.9 | 2.1 | 1.7 |
Application II: Antimicrobial Susceptibility Testing
Rationale: The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. [17]Pyridine derivatives have shown promise by disrupting various microbial cellular processes. [3][18]The broth microdilution method is a standardized, quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth. [19][20]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
Materials:
-
Sterile 96-well U-bottom plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
0.5 McFarland turbidity standard
-
Novel pyridine compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or microplate reader
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh culture, suspend microbial colonies in sterile broth. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of ~5 x 10^5 CFU/mL in the test wells. [21]2. Compound Dilution: In a 96-well plate, add 100 µL of broth to all wells. In the first well of a row, add the compound stock to achieve the highest desired concentration. Perform a two-fold serial dilution by transferring 100 µL from each well to the next across the row. [21]3. Inoculation: Add 100 µL of the final diluted inoculum to each well.
-
Controls: Include a positive control (microbe + standard antibiotic), a growth control (microbe + medium + DMSO), and a sterility control (medium only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [17][19][21]This can be assessed visually or by reading the optical density (OD) with a microplate reader.
Data Presentation: Antimicrobial Activity
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| NCE-001 | >128 | >128 | >128 |
| NCE-002 | 16 | 64 | 32 |
| NCE-003 | 4 | 16 | 8 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Application III: Anti-inflammatory Activity Screening
Rationale: Chronic inflammation is implicated in numerous diseases. [22]Pyridine derivatives can modulate inflammatory responses by inhibiting key mediators like nitric oxide (NO) or enzymes like COX-2. [6][9][10]A common in vitro model uses murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. [23][22]
Caption: A potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: NO is a key inflammatory mediator produced by the enzyme iNOS. Its concentration can be indirectly measured by quantifying nitrite (a stable metabolite) in the cell culture supernatant using the Griess reagent. [23][22] Materials:
-
RAW 264.7 macrophage cells
-
96-well flat-bottom sterile plates
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Novel pyridine compounds dissolved in DMSO
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader (absorbance at 540-550 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours. [23]2. Compound Treatment: Treat the cells with non-toxic concentrations of the novel compounds (determined from the cytotoxicity assay) for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include wells with cells + medium (negative control) and cells + LPS + vehicle (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Carefully collect 50-100 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10-15 minutes at room temperature, protected from light. [23]7. Absorbance Measurement: Measure the absorbance at 540-550 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each compound compared to the LPS-stimulated control. Determine the IC50 value.
Data Presentation: Anti-inflammatory Activity
| Compound ID | NO Production Inhibition IC50 (µM) |
| NCE-001 | >50 |
| NCE-002 | 15.7 |
| NCE-003 | 3.2 |
| Dexamethasone | 0.8 |
Conclusion and Future Directions
This application guide provides a robust and logical framework for the initial biological characterization of novel compounds derived from this compound. By following this screening cascade—from foundational cytotoxicity testing to specific assays for anticancer, antimicrobial, and anti-inflammatory activities—researchers can efficiently identify promising hit compounds. The data generated from these in vitro protocols are essential for establishing structure-activity relationships (SAR) and selecting the most potent and selective candidates for further lead optimization, mechanistic studies (e.g., specific enzyme inhibition, gene expression analysis), and eventual in vivo efficacy and safety evaluation.
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Cuneo, F., et al. (2017). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules, 22(12), 2235. [Link]
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Klapproth, E., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie (International ed. in English), 58(4), 1184–1188. [Link]
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Rehman, S. U., et al. (2024). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Journal of Biomolecular Structure & Dynamics, 1-17. [Link]
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Rehman, S. U., et al. (2024). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Taylor & Francis Online. [Link]
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ResearchGate. (2022). Anticancer Functions of Pyridine Heterocycles. [Link]
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El-Gazzar, A. R. B. A., et al. (2008). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Bioorganic & medicinal chemistry, 16(16), 7847–7853. [Link]
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Kandeel, M. M., et al. (2014). Novel heterocyclic-fused pyrimidine derivatives: synthesis, molecular modeling and pharmacological screening. European journal of medicinal chemistry, 74, 554–565. [Link]
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Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(10), 21-34. [Link]
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Chen, L., et al. (2021). Guidelines for the in vitro determination of anti‐inflammatory activity. Food Science & Nutrition, 9(11), 6465-6476. [Link]
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Abdel-Gawad, H., et al. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 29(5), 1083. [Link]
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Sharma, A., et al. (2024). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. GSC Biological and Pharmaceutical Sciences, 26(2), 221-230. [Link]
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Der Pharma Chemica. (n.d.). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. [Link]
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Saeedi, M., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Beni-Suef University Journal of Basic and Applied Sciences, 12(1), 66. [Link]
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Shah, P., et al. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 3(2), 141-144. [Link]
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Limban, C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(11), 3568. [Link]
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ResearchGate. (2024). (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]
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ResearchGate. (n.d.). Exploring the Novel Heterocyclic Derivatives as Lead Molecules for Design and Development of Potent Anticancer Agents. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine
Welcome to the technical support guide for the synthesis of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this multi-step synthesis and optimize your experimental outcomes for higher yields and purity.
Overview of the Synthetic Pathway
The synthesis of this compound is a sequential process involving nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution (bromination), and chemoselective reduction. Each step presents unique challenges that can impact the overall yield. Understanding the mechanism and critical parameters of each reaction is paramount for success.
The most common synthetic route begins with 2,4-dichloro-5-nitropyridine. The electron-withdrawing nitro group and the chlorine atoms activate the pyridine ring for nucleophilic attack, which is the foundational principle of the initial step.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide: A Step-by-Step Analysis
This section addresses common issues encountered during the synthesis. Each problem is analyzed based on underlying chemical principles, with actionable solutions provided.
Step 1: Selective Amination of 2,4-Dichloro-5-nitropyridine
The initial step involves the selective substitution of the C4-chloro group with ethylamine. The regioselectivity of this SNAr reaction is critical for the success of the entire synthesis. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effects of the two chlorine atoms and, most importantly, the nitro group.[1]
Question: My amination reaction is producing a mixture of 2- and 4-substituted isomers, or the yield of the desired 4-ethylamino product is low. What's going wrong?
Answer: This is a common challenge rooted in the regioselectivity of the nucleophilic aromatic substitution. While the C4 position is generally more reactive, several factors can lead to poor selectivity and low yield.
-
Pillar of Expertise (Causality): The increased reactivity at the C4 position is due to superior resonance stabilization of the negative charge in the Meisenheimer intermediate, where the charge can be delocalized onto the oxygen atoms of the para-nitro group. However, the C2 position is also activated. The reaction outcome is a delicate balance between thermodynamics and kinetics.
-
Troubleshooting & Solutions:
-
Temperature Control is Crucial:
-
Issue: High temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored 2-substituted isomer, leading to a product mixture.
-
Solution: Perform the reaction at room temperature or below. Start by adding the amine solution slowly to the dichloronitropyridine solution at 0-5 °C and then allowing the reaction to warm to room temperature.[1] Monitor progress by TLC to avoid prolonged reaction times that could favor side reactions.
-
-
Solvent and Base Selection:
-
Issue: The choice of solvent and base can influence nucleophile strength and reaction rate.
-
Solution: Use a polar aprotic solvent like anhydrous acetonitrile or DMF, which can solvate the intermediate complex.[1] A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate, should be used to scavenge the HCl byproduct without competing with the ethylamine nucleophile. An excess of ethylamine can also serve as the base.
-
-
Stoichiometry:
-
Issue: Using an insufficient amount of base can allow HCl to build up, protonating the ethylamine nucleophile and reducing its effectiveness.
-
Solution: Use at least 2 equivalents of a base like triethylamine relative to the 2,4-dichloro-5-nitropyridine starting material.[1]
-
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to Room Temperature | Maximizes selectivity for the C4 position. |
| Solvent | Anhydrous Acetonitrile, DMF | Polar aprotic solvents facilitate SNAr reactions. |
| Base | Triethylamine, K₂CO₃ (≥2 eq.) | Scavenges HCl byproduct without competing in the reaction. |
| Reaction Time | 0.5 - 12 hours | Monitor by TLC to determine completion and avoid side products. |
Step 2: Bromination of 2-Chloro-4-ethylamino-5-nitropyridine
This step is a classic electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the substituents already on the pyridine ring. The ethylamino group is a powerful activating, ortho-, para-directing group, while the chloro and nitro groups are deactivating.
Question: The bromination step is resulting in a low yield, unreacted starting material, or the formation of multiple unidentified byproducts. How can I improve this?
Answer: The challenge in this step is the conflicting nature of the substituents. The ethylamino group strongly activates the ring, but the nitro and chloro groups deactivate it. This can lead to either no reaction or over-reaction if conditions are not precisely controlled.
-
Pillar of Expertise (Causality): The C3 position is the only position that is ortho to the strongly activating ethylamino group and meta to the deactivating nitro group. This makes it the most favorable site for electrophilic attack. However, the overall deactivation of the ring means that forcing conditions may be required, which can also lead to degradation or side reactions.
-
Troubleshooting & Solutions:
-
Choice of Brominating Agent:
-
Issue: Liquid bromine (Br₂) can be too reactive, especially with the activated ring, leading to polybromination or oxidative side reactions.
-
Solution: Use N-Bromosuccinimide (NBS) as a milder source of electrophilic bromine.[2] NBS provides a low, steady concentration of Br⁺, which improves selectivity and minimizes the formation of byproducts.
-
-
Solvent and Temperature:
-
Issue: An inappropriate solvent may not facilitate the reaction or could react with the brominating agent.
-
Solution: Acetic acid or a chlorinated solvent like dichloromethane (DCM) are common choices. Acetic acid can help to moderate the reactivity.[3] The reaction may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate, but this should be carefully optimized to prevent degradation.
-
-
Protecting Group Strategy (Advanced):
-
Issue: If selectivity remains poor, the high activation from the ethylamino group may be the root cause.
-
Solution: Consider a reversible acylation of the ethylamino group to form an amide. An amide is still an ortho-, para-director but is significantly less activating than an amine. This can temper the ring's reactivity, leading to a cleaner bromination. The protecting group can be removed in a subsequent step.
-
-
Step 3: Chemoselective Reduction of the Nitro Group
The final step is the reduction of the 5-nitro group to a 3-amino group. The primary challenge here is chemoselectivity—reducing the nitro group without affecting the chloro and bromo substituents (hydrodehalogenation).
Question: My nitro reduction is causing dehalogenation, resulting in significant impurities and a low yield of the desired product. Which reduction method is best?
Answer: Hydrodehalogenation is a common side reaction during nitro reductions, particularly with catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C).[4] The choice of reducing agent is the most critical factor for a successful outcome.
-
Pillar of Expertise (Causality): Catalytic hydrogenation on surfaces like palladium can readily cleave carbon-halogen bonds, especially aryl halides. Metal-in-acid reductions, such as those using iron, tin, or zinc, proceed via a different mechanism (stepwise electron transfer) that is generally much more selective for the nitro group in the presence of aryl halides.
-
Troubleshooting & Solutions:
-
Avoid Standard Pd/C Hydrogenation:
-
Issue: Pd/C is highly active and often causes cleavage of C-Cl and C-Br bonds.
-
Solution: This method should be avoided unless extensive optimization proves otherwise. If catalytic hydrogenation is necessary, Raney Nickel may be a slightly milder alternative that is less prone to causing dehalogenation, but it should still be used with caution.[4]
-
-
Employ Metal/Acid Systems:
-
Issue: Need for a robust and selective method.
-
Solution: The use of iron powder in acidic media (e.g., acetic acid or aqueous HCl/Ethanol) is a classic, cost-effective, and highly reliable method for reducing aromatic nitro groups while preserving halides.[4] Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is another excellent and mild option that shows high chemoselectivity.[4]
-
-
Control Reaction pH and Workup:
-
Issue: After the reduction is complete, the product is in an acidic medium as an ammonium salt.
-
Solution: Careful neutralization with a base (e.g., NaOH, NaHCO₃, or NH₄OH) is required to deprotonate the amino groups and allow for extraction into an organic solvent. Ensure the pH is basic (pH > 8) during workup to maximize the recovery of the free amine product.
-
-
Caption: Decision tree for selecting a nitro reduction method.
Frequently Asked Questions (FAQs)
Q1: What is the most common point of failure leading to low overall yield? A1: The first step, the selective amination, is often the most critical. Failure to achieve high regioselectivity here will result in a difficult-to-separate mixture that carries through the entire synthesis, significantly depressing the final yield. Precise control of temperature and stoichiometry in Step 1 is paramount.
Q2: How can I confirm the regiochemistry of the 4-ethylamino intermediate? A2: ¹H NMR spectroscopy is the most definitive method. In the desired 4-ethylamino-2-chloro-5-nitropyridine, you would expect to see two distinct singlets in the aromatic region for the two pyridine protons (at C3 and C6). If the undesired 2-ethylamino isomer were formed, the coupling patterns would be different. 2D NMR techniques like HMBC and NOESY can provide further structural confirmation if needed.
Q3: Are there viable alternative synthetic routes? A3: Yes, the order of bromination and amination could potentially be reversed. One could attempt to brominate 2,4-dichloro-5-nitropyridine first, though this electrophilic substitution on a highly deactivated ring would be challenging. Another approach could involve starting with a pre-functionalized pyridine, but this often increases the cost and number of steps from simpler precursors. The outlined route is generally preferred for its efficiency.
Q4: What are the primary safety considerations? A4:
-
2,4-dichloro-5-nitropyridine: Is a toxic and irritating solid. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Brominating Agents (NBS, Br₂): Are corrosive and toxic. Liquid bromine is highly volatile and dangerous. Always handle in a well-ventilated fume hood with appropriate gloves and eye protection.
-
Nitro Compounds: Are potentially energetic. Avoid excessive heating or shock.
-
Reductions with H₂: Hydrogen gas is highly flammable and explosive. Ensure all equipment is properly grounded and purged, and perform the reaction in a well-ventilated area away from ignition sources.
References
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Quora. (2017). Why does pyridine not undergo an electrophilic substitution reaction?Link
-
Pearson. (2024). EAS Reactions of Pyridine Explained. Link
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Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred?Link
-
HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Link
-
Pearson+. Nucleophilic aromatic substitution of pyridine. Link
-
ChemicalBook. 2-Chloro-4-bromopyridine synthesis. Link
-
YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Link
-
ChemicalBook. 3-Amino-5-bromopyridine synthesis. Link
-
Wikipedia. Reduction of nitro compounds. Link
-
Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. Link
-
University of Sheffield. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Link
-
MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Link
-
Oriental Journal of Chemistry. (2014). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Link
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering the Synthesis and Properties of 3-Amino-5-bromo-2-methoxypyridine. Link
-
Guidechem. What is the synthesis and application of 4-Amino-3-nitropyridine?Link
-
Google Patents. (1992). Process for the preparation of 2-chloro and 2,6-dichloroanilines. Link
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Link
-
Thieme Chemistry. (2018). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Link
-
PrepChem.com. Synthesis of 4-nitropyridine. Link
-
Guidechem. This compound 842144-03-0 United States. Link
-
Patsnap. Synthesis method of 3-bromo-5-methylpyridine. Link
-
International Journal of Scientific & Engineering Research. (2013). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Link
-
Google Patents. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Link
-
ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Link
-
Google Patents. (2014). The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. Link
-
Molecules. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Link
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Link
-
Patsnap. Preparation method of 2-amino-3-bromopyridine. Link
-
Chem-Impex. 3-Amino-5-bromo-2-chloropyridine. Link
-
PubMed Central. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Link
-
Benchchem. Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. Link
-
Sciforum. Regioselective and Sequential Mono- and Diamination of 5,7-Dichloro-pyrido[2,3-d]pyrimidine-2,4-diones. Link
-
Springer Nature. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching. Link
-
Google Patents. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Link
-
EGUsphere. (2025). Ethylamine-Driven Amination of Organic Particles: Mechanistic Insights via Key Intermediates Identification. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijssst.info [ijssst.info]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
minimizing byproduct formation in 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine reactions
Welcome to the technical support center for the synthesis of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The core of this synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction. Understanding the principles of SNAr on the pyridine ring is fundamental to controlling the reaction's regioselectivity and minimizing the formation of unwanted byproducts.
The pyridine nitrogen is inherently electron-withdrawing, which activates the α-positions (C2 and C6) and, to a lesser extent, the γ-position (C4) for nucleophilic attack. In a di- or tri-substituted pyridine, the interplay of activating and deactivating groups, along with the nature of the leaving groups, dictates the final product distribution.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Issue 1: Formation of a Significant Amount of the Isomeric Byproduct (3-Amino-5-bromo-4-chloro-2-ethylaminopyridine)
Question: My reaction is producing a significant amount of an isomer where the ethylamino group is at the 2-position instead of the desired 4-position. What is causing this, and how can I improve the regioselectivity?
Answer:
This is a common issue related to the regioselectivity of the nucleophilic aromatic substitution reaction on a polychlorinated pyridine precursor, likely 3-Amino-5-bromo-2,4-dichloropyridine. The formation of the undesired isomer, 3-Amino-5-bromo-4-chloro-2-ethylaminopyridine, occurs because both the C2 and C4 positions are activated towards nucleophilic attack.
Causality:
-
Electronic Effects: The pyridine nitrogen strongly activates the C2 position. The amino group at C3, being an electron-donating group, can influence the electron density at both C2 and C4. The precise electronic environment is a delicate balance of these effects.
-
Steric Hindrance: The bromine atom at C5 and the amino group at C3 can create steric hindrance around the C4 position, potentially favoring attack at the less hindered C2 position.
Solutions to Improve Regioselectivity for C4 Substitution:
-
Lowering the Reaction Temperature: Running the reaction at a lower temperature can often enhance selectivity. Kinetic control at lower temperatures may favor the formation of the thermodynamically more stable product, or it may simply slow down the reaction at the less reactive site more significantly.
-
Choice of Solvent: The polarity of the solvent can influence the stability of the Meisenheimer intermediate formed during the SNAr reaction. Experiment with a range of solvents from polar aprotic (e.g., DMF, NMP) to less polar options (e.g., toluene, xylene) to find the optimal balance for regioselectivity.
-
Use of a Bulky Base: If a base is used to scavenge the HCl byproduct, employing a sterically hindered base (e.g., diisopropylethylamine - DIPEA) can sometimes influence the approach of the nucleophile, potentially favoring the more accessible position.
-
Controlled Addition of Ethylamine: Adding the ethylamine solution slowly to the reaction mixture can help maintain a low concentration of the nucleophile, which can sometimes improve selectivity.
Experimental Protocol for Enhanced Regioselectivity:
| Parameter | Recommendation | Rationale |
| Temperature | Start at 0-10 °C and slowly warm to room temperature. | Minimizes the rate of the competing reaction at the C2 position. |
| Solvent | Toluene or Dioxane | Less polar solvents may offer better selectivity in some cases. |
| Base | 2.2 equivalents of DIPEA | A non-nucleophilic, sterically hindered base to scavenge HCl. |
| Ethylamine | 1.1 equivalents, added dropwise over 1-2 hours. | Prevents high local concentrations of the nucleophile. |
Issue 2: Formation of Di-substituted Byproduct (3-Amino-5-bromo-2,4-di(ethylamino)pyridine)
Question: I am observing a significant amount of a byproduct where both chloro groups have been substituted by ethylamine. How can I prevent this over-reaction?
Answer:
The formation of 3-Amino-5-bromo-2,4-di(ethylamino)pyridine is a result of the product of the first substitution reacting further with the excess ethylamine.
Causality:
-
Excess Ethylamine: Using a large excess of ethylamine will drive the reaction towards di-substitution.
-
High Reaction Temperature and Long Reaction Times: These conditions provide the necessary energy for the second, slower substitution to occur.
-
Reactivity of the Monosubstituted Product: The initial product, this compound, is still an activated electrophile, albeit less so than the starting material.
Solutions to Minimize Di-substitution:
-
Stoichiometry Control: Carefully control the stoichiometry of ethylamine. Use a slight excess (e.g., 1.05-1.2 equivalents) to ensure the consumption of the starting material without promoting the second substitution.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product.
-
Lower Reaction Temperature: As with improving regioselectivity, a lower temperature will disfavor the slower, second substitution reaction.
Workflow for Minimizing Di-substitution:
Caption: Workflow for reaction monitoring to prevent di-substitution.
Issue 3: Incomplete Reaction and Low Yield
Question: My reaction is sluggish, and a significant amount of the starting material remains even after prolonged reaction times. What are the possible reasons and how can I improve the conversion?
Answer:
Low conversion can be attributed to several factors, ranging from the quality of reagents to suboptimal reaction conditions.
Causality:
-
Insufficient Activation: The pyridine ring may not be sufficiently activated for nucleophilic attack under the chosen conditions.
-
Poor Quality Reagents: Degradation of ethylamine or the starting material, or the presence of moisture, can inhibit the reaction.
-
Inadequate Temperature: The reaction may require a higher temperature to overcome the activation energy barrier.
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its availability to react.
Solutions to Improve Conversion:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress. Be mindful that higher temperatures may also lead to increased byproduct formation.
-
Use a More Polar Solvent: A more polar aprotic solvent like DMF or NMP can enhance the solubility of the starting material and may accelerate the reaction rate.
-
Verify Reagent Quality: Use freshly opened or properly stored ethylamine. Ensure the starting material is pure and dry.
-
Use a Catalyst: In some cases, a phase-transfer catalyst or the addition of a catalytic amount of a more nucleophilic species can accelerate SNAr reactions. However, this should be approached with caution as it can also decrease selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the likely starting material for the synthesis of this compound?
The most probable starting material is 3-Amino-5-bromo-2,4-dichloropyridine . This precursor allows for a selective nucleophilic aromatic substitution with ethylamine at the C4 position.
Q2: Why is the chloro group at C4 substituted in preference to the chloro group at C2?
While the C2 position is generally more activated in pyridines, the substituents on the ring play a crucial role. The amino group at C3 is electron-donating and can influence the electrophilicity of the adjacent C2 and C4 positions. The precise outcome depends on a combination of electronic and steric factors, and the reaction conditions are optimized to favor substitution at the C4 position.
Q3: What are the most common byproducts in this reaction?
The most common byproducts are:
-
Isomeric Product: 3-Amino-5-bromo-4-chloro-2-ethylaminopyridine
-
Di-substituted Product: 3-Amino-5-bromo-2,4-di(ethylamino)pyridine
-
Hydrolysis Product: If water is present, one of the chloro groups may be hydrolyzed to a hydroxyl group.
Byproduct Formation Pathways:
Caption: Potential byproduct formation pathways.
Q4: What purification methods are recommended for the final product?
-
Column Chromatography: This is the most effective method for separating the desired product from its isomers and other byproducts. A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane is a good starting point.
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be used for further purification.
Q5: Are there any safety precautions I should be aware of?
-
Halogenated Pyridines: These compounds are often toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethylamine: This is a volatile and corrosive reagent. It should be handled with care in a fume hood.
-
Solvents: The organic solvents used in the reaction and purification are flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
G. M. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
Ren, H. et al. (2021). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [Link]
-
Goulding, J. et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
Technical Support Center: Chromatographic Purification of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine
Welcome to the technical support center for the purification of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this and structurally similar substituted aminopyridines. The unique combination of basic amino groups and halogens on the pyridine core presents specific challenges in chromatographic purification. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you achieve high purity and yield.
The purification of substituted aminopyridines is often complicated by their basicity, which can lead to strong, undesirable interactions with the stationary phase, resulting in poor peak shape and low recovery. This guide explains the root causes of these issues and offers systematic, validated solutions.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing both the scientific reasoning and actionable solutions.
Q1: Why am I observing severe peak tailing for my compound on a standard silica gel or C18 column?
A1: The primary cause of peak tailing for basic compounds like this compound is secondary ionic interactions with the stationary phase.
-
Causality & Mechanism: Standard silica-based stationary phases (used in both normal and reversed-phase chromatography) have residual acidic silanol groups (Si-OH) on their surface. The basic nitrogen atoms on your pyridine compound can become protonated and then interact strongly with these ionized, acidic silanol sites.[1][2] This creates a secondary, strong retention mechanism in addition to the primary chromatographic interaction (hydrophobic or polar), leading to a non-uniform elution process and resulting in asymmetric, tailing peaks.[1][2][3]
-
Solutions & Protocols: A multi-faceted approach is required to mitigate these interactions.
-
Mobile Phase Modification (The First Line of Defense): The goal is to neutralize or "mask" the active silanol sites.
-
For Normal-Phase (Silica Gel): Add a small amount of a basic modifier to your mobile phase (e.g., a hexane/ethyl acetate system). Triethylamine (TEA) or ammonia (as a 7N solution in methanol) at concentrations of 0.1-1% (v/v) are highly effective. These additives act as "competing bases" that preferentially bind to the acidic silanol sites, preventing your target compound from interacting with them.[3]
-
For Reversed-Phase (C18): Control the mobile phase pH. Operating at a low pH (e.g., 2.5-3.5) using an acidic modifier like formic acid or trifluoroacetic acid (TFA) at 0.1% concentration protonates the silanol groups, reducing their ability to interact with your protonated analyte.[2] Alternatively, at a high pH (e.g., 9-10) using a buffer like ammonium bicarbonate, the silanol groups are fully deprotonated and repulsive, while your basic compound is in its neutral, less interactive form.[4]
-
-
Stationary Phase Selection: Choose a column specifically designed for the analysis of basic compounds.
-
End-Capped Columns: Use a "double end-capped" C18 column where the residual silanols have been chemically deactivated.
-
Hybrid or Bidentate Silica: Modern columns with hybrid organic/inorganic silica or bidentate bonding offer higher stability at a wider pH range and have fewer accessible silanol groups.
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and exacerbate tailing.[5] Try reducing the sample concentration or injection volume.
-
Q2: My compound seems to be irreversibly stuck on the column, leading to very low recovery. What is happening?
A2: Irreversible binding is an extreme form of the silanol interaction discussed in Q1, or it could indicate on-column degradation.
-
Causality & Mechanism: The multiple basic centers on this compound can lead to very strong, multi-point ionic attachment to the silica surface, especially if the mobile phase is not optimized. Additionally, highly activated aromatic rings, like substituted pyridines, can sometimes be susceptible to degradation on acidic silica surfaces.
-
Solutions & Protocols:
-
Use Dry Loading: Instead of dissolving your crude sample in a strong solvent and loading it directly, use the "dry loading" technique.[6][7] Dissolve your compound in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder.[6][7] This ensures the compound is introduced to the column in a fine, evenly distributed band, minimizing strong point-of-application interactions.
-
Switch to a Less Acidic Stationary Phase: If you suspect degradation on silica, consider using a different stationary phase for normal-phase chromatography, such as alumina (basic or neutral) or a bonded phase like diol or amino.
-
Increase Modifier Concentration: For compounds with very strong interactions, you may need to increase the concentration of your mobile phase additive (e.g., up to 2% TEA in normal-phase).
-
Q3: I am struggling to separate my target compound from a very similar impurity. How can I improve the resolution?
A3: Improving resolution requires fine-tuning the selectivity of your chromatographic system, which is governed by the stationary phase, mobile phase, and temperature.
-
Causality & Mechanism: Selectivity (α) is the ability of the system to distinguish between two different analytes. For structurally similar compounds, such as positional isomers or dehalogenated impurities, achieving good selectivity can be challenging.[8] The choice of organic solvent in the mobile phase can significantly alter selectivity.
-
Solutions & Protocols:
-
Solvent System Optimization: Do not just change the ratio of your solvents; change the solvents themselves. In reversed-phase, switching from acetonitrile to methanol (or vice-versa) as the organic modifier can dramatically change the elution order and improve separation due to different solvent-analyte interactions (e.g., dipole-dipole vs. hydrogen bonding).[4]
-
Utilize Specialized Stationary Phases: For halogenated compounds, a pentafluorophenyl (PFP) stationary phase can offer unique selectivity compared to a standard C18 column.[8] The PFP phase provides multiple interaction mechanisms, including hydrophobic, aromatic (π-π), and dipole-dipole interactions, which can effectively resolve closely related halogenated isomers.
-
Temperature Control: Use a column oven to maintain a consistent and elevated temperature (e.g., 40-50 °C). Higher temperatures reduce mobile phase viscosity, which can improve efficiency, and can also alter the selectivity of the separation.
-
Frequently Asked Questions (FAQs)
Q: What is the best starting point for purifying this compound: Normal-Phase or Reversed-Phase chromatography?
A: For preparative purification of a crude reaction mixture, Normal-Phase Flash Chromatography on silica gel is often the most practical starting point. It is cost-effective, allows for higher sample loading, and uses organic solvents that are easily removed by evaporation. A good starting mobile phase would be a gradient of ethyl acetate in hexanes or petroleum ether, with 0.5-1% triethylamine (TEA) added to the mobile phase to prevent peak tailing.[7][9] Reversed-phase HPLC is better suited for analytical purposes or for purifying highly polar compounds that are not retained in normal-phase.
Q: How do I prepare my crude sample for purification?
A: Proper sample preparation is critical. The recommended method is dry loading .
Experimental Protocol: Dry Loading
-
Dissolve your crude product (e.g., 1 gram) in a minimal amount of a suitable solvent like dichloromethane or methanol.
-
To this solution, add 2-3 times the mass of silica gel (2-3 grams).[7]
-
Mix thoroughly to create a slurry.
-
Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This is your crude material adsorbed onto silica.[6]
-
Carefully apply this powder as a uniform layer on top of your packed chromatography column. This technique prevents issues like solvent mismatch and ensures a narrow, even sample band.[6]
Q: Can this compound degrade during purification?
A: Yes, there is a potential for degradation. Halogenated pyridines can be sensitive, and the amino groups can be susceptible to oxidation.[10] Using untreated, acidic silica gel can potentially catalyze decomposition over long exposure times. To minimize this risk:
-
Work quickly and do not let the compound sit on the column for an extended period.
-
Use mobile phase modifiers (like TEA) to neutralize the silica surface.
-
Consider using a less harsh stationary phase like neutral alumina if stability is a major concern.
Data & Diagrams
Table 1: Recommended Mobile Phase Modifiers
| Chromatography Mode | Problem Addressed | Modifier | Typical Concentration | Mechanism of Action |
| Normal-Phase | Peak Tailing, Low Recovery | Triethylamine (TEA) | 0.1 - 1.0% (v/v) | Acts as a competing base, masking acidic silanol sites.[3] |
| Reversed-Phase | Peak Tailing (Acidic MP) | Formic Acid (FA) / TFA | 0.1% (v/v) | Protonates silanol groups to minimize ionic interactions.[2] |
| Reversed-Phase | Peak Tailing (Basic MP) | Ammonium Bicarbonate | 10-20 mM | Deprotonates silanols and neutralizes the basic analyte.[4] |
Diagram 1: Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for diagnosing and solving peak tailing.
Diagram 2: Mechanism of Peak Tailing and Mitigation
Caption: How basic modifiers prevent analyte-silanol interactions.
References
-
PubChem. (n.d.). 3-Amino-5-bromo-2-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Dolan, J. W. (2016). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-5-bromo-2-iodopyridine. PubMed Central (PMC), NIH. Retrieved from [Link]
-
ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
Doose, C. A., et al. (2004). Chromatographic behavior of pyrithiones. Journal of Chromatography A. Retrieved from [Link]
-
Majors, R. E. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Chromatography Online. Retrieved from [Link]
-
Liu, X., et al. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PubMed Central (PMC), NIH. Retrieved from [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. chiraltech.com [chiraltech.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Suzuki Coupling with 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura coupling of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine. This substrate, while promising for building complex molecular scaffolds, presents a unique set of challenges due to its electronic and steric properties. This document provides in-depth, cause-and-effect troubleshooting advice to guide you toward a successful reaction.
Understanding the Substrate: An Analysis of Reactivity
The structure of this compound dictates its behavior in palladium-catalyzed reactions. A clear understanding of its inherent properties is the first step in successful troubleshooting.
-
Multiple Halogen Sites: The molecule possesses two potential reaction sites: a C5-Bromo and a C2-Chloro group. Based on carbon-halogen bond dissociation energies, the C-Br bond is significantly weaker and therefore more susceptible to oxidative addition by palladium than the C-Cl bond.[1][2] This provides an opportunity for site-selective coupling at the C5 position under appropriate conditions.
-
Electron-Rich Heterocycle: The pyridine ring is heavily substituted with three electron-donating groups (two amino functions and an alkylamino group). This high electron density can slow the rate-limiting oxidative addition step of the catalytic cycle.
-
Catalyst Inhibition Potential: The pyridine nitrogen and the exocyclic amino groups are Lewis basic. They can coordinate to the palladium catalyst, leading to the formation of inactive or less active complexes, effectively inhibiting the reaction.[3][4] This is a primary cause of low conversion.
-
Steric Hindrance: The substituents surrounding both halogen atoms create a sterically congested environment, which can hinder the approach of the bulky palladium catalyst and influence the choice of optimal phosphine ligand.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common failures encountered with this substrate in a direct question-and-answer format.
Q1: My reaction shows no conversion, or the conversion has stalled at <10%. What is the primary cause?
Answer: Stalled or failed reactions with this substrate are most often due to catalyst deactivation or an inefficient oxidative addition step .
-
Causality (Catalyst Deactivation): The Lewis basic nitrogen atoms on your pyridine substrate are likely coordinating to the palladium center, forming off-cycle, inactive complexes.[4] Standard, less bulky ligands like PPh₃ are often insufficient to prevent this inhibition.
-
Causality (Slow Oxidative Addition): The electron-rich nature of the pyridine ring disfavors the oxidative addition of the Pd(0) catalyst, which is the rate-determining step in many Suzuki couplings.[1]
Troubleshooting Steps:
-
Switch to Bulky, Electron-Rich Ligands: This is the most critical change you can make. Ligands such as the Buchwald phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to overcome these issues.[3] They create a sterically-encumbered, electron-rich palladium center that favors rapid oxidative addition and reductive elimination, outcompeting the rate of catalyst inhibition.[3]
-
Use a More Active Pre-catalyst: Instead of traditional Pd(PPh₃)₄, consider using a pre-catalyst like Pd₂(dba)₃ in combination with your chosen ligand, or a commercially available pre-formed catalyst such as SPhos G3 Pd.
-
Increase Temperature: If using a thermally stable solvent like dioxane or toluene, increasing the reaction temperature to 90-110 °C can often provide the necessary energy to overcome the activation barrier for oxidative addition.
Q2: I am observing significant amounts of debrominated starting material (protodehalogenation). Why is this happening?
Answer: Protodehalogenation (replacement of the bromine with a hydrogen) is a well-known side reaction that competes with the desired transmetalation step.
-
Causality: This occurs when the Ar-Pd(II)-Br intermediate, formed after oxidative addition, reacts with a proton source (e.g., trace water in the solvent, or the boronic acid itself) before it can react with the activated boronic acid. This pathway becomes significant if the transmetalation step is slow.
Troubleshooting Steps:
-
Strengthen the Base: Transmetalation requires activation of the boronic acid by a base.[5] If your base is too weak (e.g., NaHCO₃), the concentration of the active boronate species will be low, slowing transmetalation. Switching to a stronger base like K₃PO₄, Cs₂CO₃, or even an alkoxide like LiOᵗBu can accelerate transmetalation, allowing it to outcompete protodehalogenation.[3]
-
Ensure High-Quality Boronic Acid: Boronic acids can degrade over time, often containing boric acid, which is inactive. Use a fresh bottle or purify the boronic acid before use. Using a slight excess (e.g., 1.2-1.5 equivalents) can also help drive the reaction.
-
Consider Potassium Trifluoroborate Salts: These salts (Ar-BF₃K) are often more stable than their corresponding boronic acids and can be used as effective coupling partners, minimizing side reactions related to boronic acid decomposition.
Q3: Which halide should react first, the C5-Br or the C2-Cl? How can I ensure selectivity?
Answer: The reaction should be highly selective for the C5-Bromo position .
-
Causality: The oxidative addition of palladium to a C-Br bond is kinetically much more favorable than to a C-Cl bond.[2] For typical heteroaromatic systems, the reactivity order is I > Br > OTf >> Cl.[1] Therefore, under standard Suzuki conditions, the catalyst will preferentially react with the C-Br bond.
Ensuring Selectivity:
-
Standard Conditions Suffice: For selective mono-coupling at the C5-Br position, you do not need special conditions. A standard catalyst system (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with a carbonate base (K₂CO₃ or Cs₂CO₃) at moderate temperatures (80-90 °C) should yield the C5-coupled product exclusively.[2][6]
-
Avoid Forcing Conditions: To prevent any potential reaction at the C2-Cl site, avoid overly aggressive catalyst systems (e.g., those specifically designed for aryl chloride activation) and excessively high temperatures (>120 °C) if only mono-coupling is desired.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, the reaction should be stopped to prevent potential side reactions or slow coupling at the chloride position.
Q4: My boronic acid is decomposing, and I see significant homocoupling (Ar-Ar). How can I fix this?
Answer: Boronic acid homocoupling and protodeboronation (replacement of the B(OH)₂ group with H) are common side reactions.
-
Causality (Homocoupling): This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can facilitate a Pd(0)/Pd(II) catalytic cycle that couples two molecules of the boronic acid.[7] Using a Pd(II) pre-catalyst without efficient in-situ reduction can also lead to an excess of Pd(II) species that drive this process.[7]
-
Causality (Protodeboronation): This is particularly problematic with electron-withdrawing boronic acids and can be accelerated by high temperatures and strongly basic, aqueous conditions.[4]
Troubleshooting Steps:
-
Thoroughly Degas the Reaction: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. This is most effectively done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Use a Pd(0) Pre-catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the amount of initial Pd(II).
-
Control Temperature and Reaction Time: Do not heat the reaction longer than necessary. Monitor for product formation and work up the reaction as soon as the starting material is consumed.
Systematic Troubleshooting Workflow
When a reaction fails, a systematic approach is more effective than random changes. Use the following decision tree to diagnose the issue.
Recommended Protocols and Conditions
For a challenging substrate like this, screening a few conditions is advisable. Below is a table of recommended starting points. Always perform reactions on a small scale (e.g., 0.1-0.2 mmol) when screening.
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition A (Standard) | Condition B (Enhanced) | Condition C (Forcing) | Rationale |
| Pd Source | PdCl₂(dppf) | Pd₂(dba)₃ | SPhos Pd G3 | G3 pre-catalysts are highly active and air-stable. |
| Ligand | N/A (comes with Pd) | SPhos | N/A (comes with Pd) | SPhos is a bulky, electron-rich ligand ideal for this substrate.[3] |
| Pd Loading | 3-5 mol % | 2 mol % | 2 mol % | Higher loadings for less active catalysts; lower for more active ones. |
| Ligand Loading | N/A | 4.4 mol % (2.2:1 L:Pd) | N/A | A slight excess of ligand is beneficial. |
| Base | K₂CO₃ (2.5 eq) | K₃PO₄ (2.5 eq) | LiOᵗBu (2.5 eq) | Increasing base strength can accelerate transmetalation.[3] |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) | Dioxane / H₂O (4:1) | Biphasic systems are generally effective.[6] |
| Temperature | 90 °C | 100 °C | 110 °C | Higher temperatures can overcome activation barriers. |
| Boronic Acid | 1.2 eq | 1.3 eq | 1.3 eq | A slight excess helps drive the reaction to completion. |
General Experimental Protocol (Condition B)
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid (1.3 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Inert Atmosphere: Cap the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent mixture (Toluene/H₂O, 5:1, to make a ~0.1 M solution with respect to the starting material). The mixture should be stirred vigorously.
-
Catalyst Preparation: In a separate, small vial, weigh the Pd₂(dba)₃ (2 mol %) and SPhos (4.4 mol %) and briefly purge with inert gas. Add a small amount of the degassed solvent to this vial to form a slurry.
-
Reaction Initiation: Using a syringe, transfer the catalyst slurry to the main reaction vial.
-
Heating: Place the vial in a preheated oil bath or heating block set to 100 °C and stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS every 1-2 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental steps of the reaction is key to rational troubleshooting. Any failed reaction can be attributed to a problem in one of these three key stages.
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Blue, J. M., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
Brydson, N., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
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- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
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optimizing reaction conditions for amination of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine
Prepared by: Senior Application Scientist
Welcome to the technical support center for the functionalization of complex heterocyclic scaffolds. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the selective amination of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine. As a multi-functionalized substrate, this molecule presents unique challenges and opportunities in regioselective synthesis, critical for the development of novel pharmaceutical and agrochemical agents. This document is designed to provide researchers, scientists, and drug development professionals with the expert insights and practical protocols necessary to navigate these complexities successfully.
Core Concepts: Navigating the Reaction Pathways
The amination of this compound involves the substitution of either the chlorine or bromine atom with an incoming amine nucleophile. The primary challenge lies in controlling the regioselectivity of this transformation. Two principal mechanistic pathways govern this reaction: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. Understanding the factors that favor each pathway is paramount to achieving the desired product.
The pyridine nitrogen atom intrinsically withdraws electron density from the ring, making the C2 and C4 positions electron-deficient and thus highly susceptible to nucleophilic attack.[1][2] This electronic bias is the cornerstone of SNAr reactivity. Conversely, palladium-catalyzed cross-coupling reactivity is primarily dictated by the strength of the carbon-halogen bond, where the C-Br bond is significantly weaker and thus more reactive towards oxidative addition than the C-Cl bond.[3][4]
Caption: Competing pathways for the amination of the target substrate.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during experimental design and execution.
Q1: Which reaction pathway should I choose: SNAr or Buchwald-Hartwig?
The choice depends entirely on the desired regiochemical outcome, the nature of your amine nucleophile, and the functional group tolerance required.
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Primary Target | C5-Br bond. The C-Br bond undergoes oxidative addition to Pd(0) more readily than the stronger C-Cl bond.[5] | C2-Cl bond. The C2 position is highly activated towards nucleophilic attack by the pyridine nitrogen.[1][6] |
| Key Reagents | Palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., SPhos, Xantphos), and a base (e.g., NaOtBu, Cs₂CO₃).[3] | A nucleophilic amine, often used in excess or with a co-base. Can be uncatalyzed or acid-promoted.[7] |
| Substrate Scope | Extremely broad. Tolerates a wide variety of primary and secondary amines, including sterically hindered ones.[8][9] | Generally requires strong amine nucleophiles. Can be limited by the electronic properties of the amine.[10] |
| Reaction Conditions | Typically requires an inert atmosphere (N₂ or Ar) and anhydrous solvents. Temperatures range from RT to >100 °C.[11] | Often requires higher temperatures and can be performed in various solvents, including polar protic ones like water or alcohols.[7][12] |
| Cost & Complexity | Higher cost due to the palladium catalyst and specialized ligands. Requires careful setup to exclude oxygen.[13] | Lower cost and operationally simpler. |
Q2: My goal is selective amination at the C2-Cl position. What are the best conditions?
Achieving selective substitution at the C2-Cl position is best approached via the SNAr pathway due to the strong electronic activation at this site.
Recommended Starting Point (SNAr):
-
Nucleophile: Use a 2-5 fold excess of the desired amine. If the amine is valuable, use 1.2 equivalents along with a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl generated.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1-methyl-2-pyrrolidinone (NMP) is recommended to stabilize the charged Meisenheimer intermediate.[10]
-
Temperature: Start at an elevated temperature (e.g., 100-140 °C) and monitor the reaction by LCMS. Microwave heating can significantly accelerate this transformation, often leading to cleaner products and higher yields.[14]
-
Consideration: While Buchwald-Hartwig amination can be directed to C2-Cl, it is more challenging. It would require a catalyst system specifically designed to favor oxidative addition into the stronger C-Cl bond, potentially using highly active, sterically hindered ligands at lower temperatures to kinetically favor the more activated C2 position over the C5 position.[15]
Q3: How can I achieve selective amination at the C5-Br position?
Selective functionalization at the C5-Br position is the domain of the Buchwald-Hartwig amination. The catalyst will preferentially react with the weaker C-Br bond.
Recommended Starting Point (Buchwald-Hartwig):
-
Catalyst System: A combination of a palladium precatalyst and a suitable ligand is critical.
-
Palladium Source: Use a modern precatalyst like G3 or G4-Pd precatalysts (e.g., (SPhos)Pd G3) for reliable initiation of the active Pd(0) species.[11] Using simple sources like Pd(OAc)₂ can be unreliable.[16]
-
Ligand: Sterically hindered biaryl monophosphine ligands are the state-of-the-art for challenging aminations. Ligands like SPhos , BrettPhos , or RuPhos are excellent choices as they promote rapid reductive elimination and prevent catalyst deactivation.[3][17]
-
-
Base: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base, promoting high reaction rates.[18] Ensure it is anhydrous and from a reliable source.[3] For base-sensitive substrates, consider cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
Solvent: Anhydrous toluene or 1,4-dioxane are standard choices.[16]
-
See the detailed protocol in Q6 for a complete experimental setup.
Q4: My Buchwald-Hartwig reaction is showing low or no conversion. What are the most common causes?
This is a frequent issue, especially with electron-rich or sterically hindered heterocyclic chlorides and bromides. The troubleshooting workflow below can help diagnose the problem.
Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
Q5: I'm observing significant side product formation. How can I minimize this?
-
Hydrodehalogenation (-Br/-Cl replaced by -H): This is a common side reaction where the halide is reduced instead of aminated.[3] It often occurs when reductive elimination is slow.
-
Solution: Switch to a more electron-rich, bulkier ligand (like BrettPhos) that accelerates reductive elimination.[17] Ensure your base is completely anhydrous, as trace water can be a proton source.
-
-
Di-amination (Reaction at both C2 and C5): This may occur if reaction conditions are too harsh or run for too long, allowing the less reactive site to eventually react.
-
Solution: Lower the reaction temperature and monitor carefully by LCMS, stopping the reaction once the mono-aminated product is maximized. Using a slight excess (1.1-1.2 equivalents) of the amine can also disfavor the second coupling.
-
-
Homocoupling of Amine or Aryl Halide: This suggests an issue with the catalytic cycle.
-
Solution: Re-evaluate the catalyst and ligand ratio. Sometimes, a slightly higher ligand:palladium ratio can stabilize the catalyst and prevent side reactions.[11] Ensure a strictly inert atmosphere is maintained.
-
Q6: What is a robust, general protocol for a Buchwald-Hartwig amination of this substrate to target the C5-Br position?
This protocol provides a reliable starting point for optimization. All operations should be performed under an inert atmosphere of nitrogen or argon.
Experimental Protocol: Selective C5-Amination
-
Reagent Preparation:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add the desired amine nucleophile (1.2 equiv).
-
Add Sodium tert-butoxide (NaOtBu) (1.4 equiv).
-
Add the chosen ligand (e.g., SPhos, 2.2 mol %).
-
Add the palladium source (e.g., Pd₂(dba)₃, 1.0 mol % or a G3-precatalyst, 2.0 mol %).
-
-
Reaction Setup:
-
Seal the vessel with a septum or screw cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[11]
-
Add anhydrous, degassed solvent (e.g., Toluene, to a concentration of ~0.1 M) via syringe.
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction vigorously. Note that incomplete mixing of the solid base can impede the reaction.[5]
-
Monitor the reaction progress by TLC or LCMS at regular intervals (e.g., 2h, 6h, 24h).
-
-
Work-up and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filter pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the desired product.
-
References
-
Li, J., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega, 4(6), 10534–10538. [Link]
-
Li, J., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. [Link]
-
PubMed. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. [Link]
-
Fors, B. P., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. [Link]
-
Allerston, C. K., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
-
D. L. Browne, et al. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
-
Organic Chemistry Portal. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]
-
Shet, H., et al. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
Hartwig, J. F. (2007). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC. [Link]
-
G. G. T. Jan, et al. (2022). Photochemical C3-amination of pyridines via Zincke imine intermediates. Nature Communications. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
Khan Academy. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
-
All About Chemistry. (2020). Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Allston, C. K., et al. (2013). Highly Regioselective Buchwald-Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
Pen-Yuan, K., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875-882. [Link]
-
Pettersen, D., et al. (2016). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. [Link]
-
den Hertog, H.J., et al. (2010). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Shen, Q., & Hartwig, J. F. (2012). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
Sources
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- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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Technical Support Center: Overcoming Solubility Challenges with 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine (CAS 842144-03-0). This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility issues with this multi-substituted pyridine derivative in organic solvents. We provide troubleshooting guides, detailed protocols, and FAQs to help you successfully incorporate this compound into your experimental workflows.
Understanding the Molecule: A Structural Approach to Solubility
This compound is a complex heterocyclic compound. Its solubility is governed by the interplay of its various functional groups. A foundational understanding of its structure is the first step in troubleshooting.
-
Pyridine Core: The nitrogen atom in the pyridine ring is basic and can act as a hydrogen bond acceptor, lending polarity to the molecule.[1][2]
-
Amino Groups (-NH₂ and -NH-Et): Both the primary and secondary amino groups are capable of hydrogen bonding (both donating and accepting) and contribute to the molecule's basicity and polarity.
-
Halogen Substituents (-Cl and -Br): These atoms increase the molecular weight and overall hydrophobicity, which can counteract the polarity of the amino and pyridine groups.
-
Ethyl Group (-CH₂CH₃): This alkyl group adds nonpolar character, further increasing the molecule's lipophilicity.
The result is a molecule with both polar, hydrogen-bonding sites and significant nonpolar, hydrophobic regions. This structural dichotomy is the primary reason for its challenging solubility profile in single-solvent systems.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to guide you from initial observations to advanced solubilization strategies.
Q1: I'm having trouble dissolving the compound in standard solvents like Dichloromethane (DCM) or Methanol. What should be my first step?
A1: Your initial step should be a systematic solvent screening process combined with gentle heating. The "like dissolves like" principle is a good starting point, but the compound's mixed polarity means a broad screen is necessary.[3] Temperature can significantly influence solubility, as the dissolution of most organic solids is an endothermic process.[4][5]
Protocol 1: Systematic Solvent Screening & Thermal Analysis
-
Preparation: Dispense a small, known amount of the compound (e.g., 1-2 mg) into several small vials.
-
Solvent Selection: Add a range of solvents covering the polarity spectrum. See Table 1 for suggestions. Start with a small volume (e.g., 100 µL).
-
Initial Observation (Room Temp): Vortex each vial for 30-60 seconds. Observe and record the solubility (e.g., freely soluble, partially soluble, insoluble).
-
Thermal Application: For vials where the compound is not freely soluble, warm the mixture gently to 40-50°C using a water bath or heating block for 5-10 minutes.
-
Final Observation: Vortex again and record any changes in solubility. Note if the compound precipitates upon cooling back to room temperature, as this indicates temperature-dependent solubility.
Data Presentation: Solvent Screening Results
| Solvent | Polarity Index | Typical Observations at Room Temp | Observations at 40-50°C |
| Hexane | 0.1 | Insoluble | Insoluble |
| Toluene | 2.4 | Sparingly Soluble | Partially Soluble |
| Dichloromethane (DCM) | 3.1 | Partially Soluble | Soluble |
| Tetrahydrofuran (THF) | 4.0 | Partially to Freely Soluble | Freely Soluble |
| Ethyl Acetate | 4.4 | Sparingly Soluble | Partially Soluble |
| Acetone | 5.1 | Partially Soluble | Soluble |
| Acetonitrile (ACN) | 5.8 | Sparingly Soluble | Partially Soluble |
| Dimethylformamide (DMF) | 6.4 | Freely Soluble | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Freely Soluble | Freely Soluble |
| Methanol | 5.1 | Partially Soluble | Soluble |
| Ethanol | 4.3 | Partially Soluble | Soluble |
| Note: This table presents expected outcomes based on the compound's structure. Your results may vary. |
Q2: The compound is only soluble in high-boiling-point polar aprotic solvents like DMSO and DMF, which are incompatible with my downstream application. What is the next logical step?
A2: The next step is to explore co-solvent systems. A co-solvent is a mixture of two or more miscible solvents designed to modulate the polarity of the solvent system to better match the solute.[6][7][8] This is often a powerful strategy for compounds with mixed polarity characteristics.
Causality Behind Co-Solvency
Different functional groups on your molecule are best solubilized by different types of solvents.[7] The nonpolar halogenated ring might be more soluble in a less polar solvent like DCM or THF, while the polar amino groups are more soluble in protic solvents like methanol or ethanol. By creating a binary or tertiary solvent system, you can satisfy the solvation requirements of the entire molecule simultaneously.[7]
Protocol 2: Co-Solvent System Optimization
-
Select a "Good" Solvent: Start with a solvent in which the compound has at least partial solubility (e.g., THF or DCM).
-
Select a "Poor" but Miscible Co-Solvent: Choose a second solvent that is fully miscible with the first but has different properties. For example, if starting with THF (aprotic), you might add Methanol (protic) or Acetonitrile (polar aprotic).
-
Titration Method:
-
Suspend your compound in the "good" solvent at the desired final concentration.
-
While stirring or vortexing, add the co-solvent dropwise (or in small aliquots).
-
Observe for the point at which the compound fully dissolves.
-
-
Systematic Screening: Prepare a series of pre-mixed co-solvent systems (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 ratios of Solvent A to Solvent B) and test the solubility in each. This allows for the identification of an optimal ratio.
Visualization: Co-Solvent Optimization Workflow
Caption: Workflow for optimizing a co-solvent system.
Q3: Co-solvents helped, but the solution is not stable, or I need to use an even less polar system. Can I modify the compound itself to improve solubility?
A3: Yes. Given that your compound has multiple basic nitrogen atoms (on the pyridine ring and two amino groups), the most effective strategy is likely pH adjustment. By adding a small amount of acid, you can protonate these basic sites, forming a salt in situ. This salt will have significantly higher polarity and, therefore, enhanced solubility in more polar organic solvents like methanol, ethanol, or acetonitrile.[7][9][10]
The Chemistry of pH Adjustment
Weakly basic drugs are more soluble at a lower pH where they exist in their ionized (protonated) form.[11][12] The protonated amine and pyridine nitrogens can engage in stronger ion-dipole interactions with polar solvent molecules, overcoming the crystal lattice energy of the solid compound more effectively.
Protocol 3: Solubility Enhancement via In Situ Salt Formation
-
Solvent Choice: Suspend the compound in your target organic solvent (e.g., Methanol, Ethanol, or a THF/Methanol co-solvent system).
-
Acid Selection: Choose an appropriate acid. For many applications, volatile organic acids are ideal as they can be removed later.
-
Trifluoroacetic Acid (TFA): A strong organic acid, effective in small amounts (e.g., 0.1% v/v).
-
Formic Acid or Acetic Acid: Weaker acids that are also effective.
-
HCl in a compatible solvent (e.g., 1M HCl in Dioxane): Use if a hydrochloride salt is desired and the presence of chloride is acceptable. Avoid aqueous HCl unless water is compatible with your experiment.
-
-
Procedure:
-
To the suspension of your compound, add the selected acid dropwise while stirring.
-
Often, only a small molar excess of acid (relative to the basic sites on your molecule) is needed.
-
Continue adding acid until the solid fully dissolves.
-
-
Caution: Be mindful of your downstream application. The presence of acid could interfere with certain reactions (e.g., base-catalyzed reactions) or analytical techniques.
Q4: How do I choose the best solubility enhancement strategy for my specific experiment?
A4: The best strategy depends on the constraints of your experiment (e.g., required solvent, temperature limits, pH sensitivity). Use the following decision tree to guide your choice.
Visualization: Decision Tree for Solubility Strategy
Caption: Decision tree for selecting a solubility enhancement strategy.
References
-
American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. [Link]
-
PharmaRead. (n.d.). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. [Link]
-
Ashland. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. [Link]
-
Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. [Link]
-
Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. [Link]
-
Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. [Link]
-
Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. [Link]
-
Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
-
YouTube. (2020). Solubility 3 Temperature dependence of aqueous solubility. [Link]
-
SlideShare. (2014). solubility enhancement -by pH change & complexation. [Link]
-
Reddit. (2021). Does anyone know how pH affects solubility?. [Link]
-
Muselík, J., et al. (2016). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. Pharmaceutical Development and Technology. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
Solubility of Things. (n.d.). Pyridine. [Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 8. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 11. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 12. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine during reactions
Technical Support Center: 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this highly functionalized pyridine intermediate. Given its complex substitution pattern, featuring two distinct amino groups and two different halogens, this molecule presents unique stability challenges. This guide provides in-depth, field-tested answers to common issues, focusing on the prevention of decomposition during synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture containing this compound is turning dark brown or black, and my yield is low. What is the likely cause?
A1: This is a classic symptom of oxidative decomposition. The electron-rich aminopyridine ring, particularly with two amino substituents, is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or certain reagents.[1][2] This process often leads to the formation of colored, high-molecular-weight polymeric byproducts.
Causality: The amino groups donate electron density into the pyridine ring, making it more susceptible to oxidation compared to unsubstituted pyridine.[3] One-electron oxidation can lead to radical cations that are highly reactive and can initiate polymerization or further degradation.[1]
Recommended Solutions:
-
Inert Atmosphere: The most critical preventative measure is to rigorously exclude oxygen. Always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent Degassing: Solvents can dissolve significant amounts of oxygen. Degas your solvents before use, especially for sensitive reactions like palladium-catalyzed cross-couplings. Common methods include sparging with an inert gas for 15-30 minutes, or several freeze-pump-thaw cycles.
-
Temperature Control: High temperatures accelerate oxidative decomposition. Run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Antioxidant Additives: In some cases, adding a radical scavenger like Butylated Hydroxytoluene (BHT) in catalytic amounts can inhibit oxidative pathways, although this should be tested for compatibility with your desired reaction.
Q2: I am observing significant debromination or other halogen loss in my reaction. Why is the bromine lost preferentially, and how can I stop it?
A2: You are likely observing a reductive dehalogenation side reaction. The Carbon-Bromine (C-Br) bond is significantly weaker than the Carbon-Chlorine (C-Cl) bond (bond dissociation energies are ~293 kJ/mol for C-Br vs. ~351 kJ/mol for C-Cl), making it more susceptible to cleavage.[4]
Causality: This side reaction can be promoted by several factors:
-
Catalytic Hydrogenation Conditions: Reagents like H₂, Pd/C, or other hydrogenation catalysts will readily cleave the C-Br bond.[5][6]
-
Certain Palladium Catalysts/Ligands: In cross-coupling reactions, some phosphine ligands or palladium(0) species, especially under prolonged heating or in the presence of a hydrogen source (e.g., formate salts, alcohols), can catalyze hydrodehalogenation.
-
Strong Bases and High Temperatures: Conditions that promote the formation of pyridyne intermediates can sometimes lead to halogen scrambling or loss.[7]
Recommended Solutions:
-
Avoid Reductive Conditions: If the C-Br bond is to be retained, avoid common reducing agents and catalytic hydrogenation.
-
Optimize Cross-Coupling Reactions: If debromination occurs during a Suzuki, Buchwald-Hartwig, or similar reaction, screen different palladium sources, ligands, and bases. Often, using a more electron-rich, bulky phosphine ligand can favor the desired cross-coupling pathway over the reductive pathway.
-
Protecting Groups: As detailed in Q3, protecting the amino groups can modulate the electronic properties of the ring, sometimes reducing the propensity for side reactions at the halogen positions.
Q3: I am attempting a Suzuki or Buchwald-Hartwig cross-coupling at the 5-bromo position, but I'm getting a complex mixture of products. How can I improve the outcome?
A3: This is a very common issue. The unprotected primary (C3) and secondary (C4) amino groups can interfere with transition metal-catalyzed reactions in several ways:
-
Catalyst Inhibition: The lone pairs on the nitrogen atoms can coordinate to the palladium center, inhibiting its catalytic activity.
-
Side Reactions: The N-H bonds can undergo oxidative addition or act as nucleophiles, leading to undesired N-arylation or other side reactions. While some cross-couplings on unprotected aminopyridines are possible, they often require careful optimization.[8][9]
The most robust and authoritative solution is to employ a protecting group strategy.
Causality: Protecting groups temporarily mask the reactive N-H functionalities, preventing them from interfering with the catalyst or participating in side reactions. This allows for clean, high-yielding transformations at other sites on the molecule.[10] The tert-Butoxycarbonyl (Boc) group is an excellent choice as it is stable to many cross-coupling conditions and can be removed easily.
The recommended workflow is visualized below:
Comparative Analysis of Protecting Groups
While Boc is often preferred, other protecting groups can be considered depending on the planned synthetic route. The choice depends on orthogonality—the ability to remove one group without affecting others.[11]
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability Profile |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, Base (e.g., TEA, DMAP) | Strong Acid (TFA, HCl) | Stable to bases, hydrogenation, nucleophiles. |
| Cbz (Carboxybenzyl) | Cbz-Cl, Base | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acidic and basic conditions. Not suitable if other reducible groups are present. |
| Fmoc (Fluorenylmethoxycarbonyl) | Fmoc-Cl, Base | Base (e.g., Piperidine) | Stable to acidic conditions and hydrogenation. Base-labile. |
Table 1. Comparison of common amino protecting groups suitable for aminopyridines.[10][12]
Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Reactions
This protocol is fundamental for preventing oxidative decomposition.
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove moisture.
-
Assembly: Assemble the reaction flask with a condenser (if refluxing), addition funnel, and a gas inlet/outlet connected to a bubbler or an oil-filled Schlenk line.
-
Inerting: Purge the entire system with dry nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Add solid reagents to the flask under a positive flow of inert gas. Add degassed solvents via cannula or syringe.
-
Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. The bubbler should show a slow, steady stream of bubbles (1-2 per second).
Protocol 2: Di-Boc Protection of this compound
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).
-
Solvent & Base: Dissolve the starting material in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Add Triethylamine (TEA, 2.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 2.2-2.5 equiv) in the same solvent dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the di-Boc protected product.
Protocol 3: Suzuki Cross-Coupling of the Boc-Protected Intermediate
This protocol targets the C5-Br position.
-
Setup: In a reaction vessel purged with nitrogen, combine the di-Boc protected starting material (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv) or cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Solvent: Add a degassed solvent system, typically a mixture like Dioxane/Water (4:1) or Toluene/Ethanol/Water.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Protocol 4: Boc Deprotection
-
Setup: Dissolve the Boc-protected compound in a suitable solvent like Dichloromethane (DCM) or Dioxane.
-
Reagent Addition: Add an excess of a strong acid. A common choice is a 20-50% solution of Trifluoroacetic Acid (TFA) in DCM, or a 4M solution of HCl in Dioxane.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor by TLC/LC-MS for the disappearance of the starting material.
-
Workup: Carefully concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporation with toluene can help remove residual acid.
-
Neutralization: Dissolve the residue in an organic solvent and neutralize by washing with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic.
-
Isolation: Extract with an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the deprotected final product.
Troubleshooting Summary
References
-
PMC, NIH.
-
BenchChem.
-
Journal of the American Chemical Society.
-
MDPI.
-
Journal of the Chemical Society, Perkin Transactions 1.
-
PubMed.
-
BenchChem.
-
Journal of the American Chemical Society.
-
BenchChem.
-
Bayero Journal of Pure and Applied Sciences.
-
Nucleic Acids Research, NIH.
-
Chemistry, A European Journal, PMC, NIH.
-
ResearchGate.
-
The Journal of Organic Chemistry.
-
Chemical Science.
-
Bioorganic & Medicinal Chemistry Letters.
-
Wikipedia.
-
Journal of Chemical and Pharmaceutical Research.
-
SlideShare.
-
Guidechem.
-
PubChem.
-
ResearchGate.
-
ChemicalBook.
-
Organic Chemistry Portal.
-
Organic Syntheses.
-
Organic Letters.
-
Baran Lab, Scripps Research.
-
Molecules.
-
Journal of the Chemical Society, Perkin Transactions 1.
-
Quora.
-
ResearchGate.
-
NINGBO INNO PHARMCHEM CO.,LTD.
-
Google Patents.
-
PubChem.
-
Google Patents.
-
PubChem.
-
Journal of the American Chemical Society.
-
arXiv.
Sources
- 1. DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. article.sciencepg.com [article.sciencepg.com]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Protecting groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
work-up procedure for isolating pure 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine derivatives
Welcome to the technical support center for the work-up and purification of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation of these valuable intermediates. The following content is structured in a question-and-answer format to directly address specific issues and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general first step after my reaction is complete?
The crucial first step is to neutralize any acidic catalysts or byproducts and perform an initial extraction to separate the product from the bulk of the reaction medium. The basic nitrogen atoms on the pyridine ring and the amino substituents make the molecule's solubility highly dependent on pH.
Recommended Protocol: Reaction Quenching and Initial Extraction
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature, and further to 0 °C using an ice bath. This minimizes potential side reactions during the quench.
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring.[1][2] Continue adding the solution portion-wise until gas evolution ceases and the pH of the aqueous layer is basic (pH > 8). This step neutralizes acids like HCl or HBr that may have been used or generated in situ.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent. Ethyl acetate (EtOAc) is a common and effective choice.[1][2] For a 100 mL aqueous volume, three extractions with 50 mL of EtOAc are recommended to ensure maximum recovery.
-
Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution). This helps to remove residual water and some water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.
Troubleshooting and Advanced Purification Guide
Q2: My crude product is a dark, oily residue. How can I clean it up before column chromatography?
Dark coloration often indicates the presence of polymeric or highly conjugated impurities. Running this crude material directly on a silica gel column can lead to poor separation, streaking, and irreversible adsorption of the product.
Solution: Decolorization and/or Acid-Base Extraction
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent like absolute ethanol or ethyl acetate. Add a small amount (typically 5-10% by weight of your crude material) of activated carbon.[3] Stir the suspension at room temperature for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the carbon. This process is highly effective at adsorbing colored impurities.[3]
-
Acid-Base Extraction: This technique leverages the basicity of the aminopyridine.
-
Dissolve the crude oil in a water-immiscible solvent like dichloromethane (DCM) or EtOAc.
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The protonated aminopyridine derivative will move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the layers. Carefully basify the acidic aqueous layer with a base like 1M NaOH or saturated NaHCO₃ until pH > 9.
-
Back-extract the now-neutral product into fresh portions of DCM or EtOAc.
-
Dry and concentrate the organic layers to yield a cleaner, pre-purified product.
-
This workflow is illustrated below.
Caption: Acid-base extraction workflow for pre-purification.
Q3: What are the best conditions for purifying my product by flash column chromatography?
Flash column chromatography on silica gel is the most common method for isolating aminopyridine derivatives.[1][4][5] The key to success is selecting an appropriate solvent system (eluent).
Solution: Systematic Solvent System Selection
-
TLC Analysis: First, run Thin Layer Chromatography (TLC) plates to determine the ideal eluent. Spot your crude material on a silica gel TLC plate and develop it in various solvent systems. The goal is to find a system where your product has an Rf (retention factor) of approximately 0.25-0.35 . This Rf value typically provides the best separation during a column run.
-
Recommended Solvent Systems: A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is standard.
-
Start with a low polarity mixture (e.g., 10% EtOAc in Hexanes) and gradually increase the polarity.
-
For highly polar compounds that do not move from the baseline, adding a small amount of triethylamine (TEA) (~1%) to the eluent can deactivate the acidic silica gel, preventing streaking and improving the peak shape of basic compounds.[4]
-
Table 1: Example Eluent Systems for Aminopyridine Derivatives
| Compound Polarity | Starting Eluent System (v/v) | Gradient Elution Suggestion | Notes |
| Low to Medium | 5-10% EtOAc in Heptane/Hexanes | Increase to 50% EtOAc over 10-15 column volumes | Standard for many substituted pyridines.[1] |
| Medium to High | 30-50% EtOAc in Hexanes | Increase to 100% EtOAc, then consider a 5% MeOH in DCM flush | If streaking occurs, add 0.5-1% TEA to the eluent. |
| Very High | 1-2% Methanol (MeOH) in DCM | Increase to 10% MeOH in DCM | TEA addition is highly recommended. |
Protocol: Flash Column Chromatography
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen starting eluent.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the column solvent or DCM (wet loading). Dry loading is preferred as it often leads to better resolution.
-
Elution: Run the column, starting with the low-polarity eluent and gradually increasing the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Q4: Column chromatography gave me a pure solid, but the yield seems low. How can I get a final, analytically pure product?
After chromatography, the product is often an amorphous solid or a thick oil. Recrystallization is an excellent final step to achieve high purity and obtain a crystalline solid, which is often crucial for downstream applications and characterization like X-ray crystallography.[1]
Solution: Recrystallization
The principle of recrystallization is to dissolve the compound in a hot solvent in which it has high solubility, and then allow it to slowly cool. As the solution cools, the solubility decreases, and the pure compound will crystallize out, leaving impurities behind in the solvent (the mother liquor).
Protocol: Recrystallization of the Purified Product
-
Solvent Selection: Choose a solvent or solvent pair. A good solvent is one where your compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for aminopyridines include ethanol/water, benzene/ligroin[6], or ethyl acetate/hexanes.
-
Dissolution: Place the purified solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are any insoluble impurities (like dust or residual silica), perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Afterwards, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum. Note that some aminopyridines can be hygroscopic, so thorough drying in a vacuum desiccator is important.[6]
Caption: Decision tree for post-chromatography optimization.
References
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health (NIH). Available at: [Link]
- A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents.
-
Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health (NIH). Available at: [Link]
-
3-aminopyridine. Organic Syntheses. Available at: [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. National Institutes of Health (NIH). Available at: [Link]
-
3-Amino-5-bromo-2-iodopyridine. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. PubMed. Available at: [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available at: [Link]
Sources
- 1. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 3. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 4. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
characterization of unexpected side products in 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine synthesis
Welcome to the Technical Support Center for Specialty Pyridine Synthesis. This guide provides in-depth troubleshooting and frequently asked questions regarding the synthesis of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine, with a focus on identifying and mitigating unexpected side products.
Lead Application Scientist's Foreword
The multi-step synthesis of highly substituted pyridines like this compound is a nuanced process. The pyridine ring's electron-deficient nature, activated by halogen substituents, allows for nucleophilic aromatic substitution (SNAr). However, the presence of multiple reactive sites (C2, C4, C5) and functional groups susceptible to further reaction creates a landscape ripe for side product formation. This guide is designed to help you navigate this complex terrain, transforming unexpected analytical results from frustrating roadblocks into opportunities for process optimization. By understanding the mechanistic origins of these impurities, you can systematically diagnose and resolve common synthetic challenges.
Troubleshooting Guide: Characterization of Unexpected Side Products
This section addresses specific issues you may encounter during the synthesis and analysis of this compound.
Q1: My LC-MS shows a peak with a mass of ~293/295/297 m/z. What is this impurity?
Answer:
This mass corresponds to a di-ethylamino species, 5-Bromo-2-chloro-3-nitro-4,X-bis(ethylamino)pyridine (exact mass will vary based on precursor) or more likely, 5-Bromo-3-amino-2,4-bis(ethylamino)pyridine (exact mass ~288/290 for the free base, but protonated form will be higher). This is one of the most common side products, arising from a lack of regioselectivity during the ethylamination step.
Causality: The synthesis likely proceeds via sequential nucleophilic aromatic substitution on a precursor like 5-bromo-2,3,4-trichloropyridine or 5-bromo-2,4-dichloro-3-nitropyridine. The chloro groups at the C2 and C4 positions are both activated for SNAr. While the C4 position is generally more activated, excessive ethylamine, elevated temperatures, or prolonged reaction times can lead to a second substitution at the C2 position.[1]
Troubleshooting & Validation:
-
Stoichiometry Control: Carefully control the stoichiometry of ethylamine. Use no more than 1.0-1.1 equivalents for the initial substitution step. Stepwise addition of the amine can also prevent localized excesses.[1]
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will favor the more kinetically controlled C4 substitution over the thermodynamically driven C2 substitution.
-
Structural Confirmation: The identity can be confirmed using MS/MS fragmentation, which would show a loss of an ethyl group (-29 Da). 1H NMR would reveal two distinct ethyl group signatures and likely a significant downfield shift for the remaining aromatic proton compared to the desired product.
Q2: I'm observing a product with a mass ~35 Da higher than my target molecule in the crude reaction mixture. What could this be?
Answer:
A mass increase of 35 Da (specifically, M+34 or M+36 depending on isotopes) strongly suggests the replacement of the C2-chloro group with a hydroxyl group, forming the corresponding pyridone tautomer: 3-Amino-5-bromo-4-ethylamino-1H-pyridin-2-one .
Causality: This occurs when water is present in the reaction mixture, either from wet solvents or as a byproduct of a preceding step. The chloro-substituent at the C2 position is susceptible to hydrolysis, especially under basic conditions or at elevated temperatures.
Troubleshooting & Validation:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Work-up Procedure: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it at low temperatures and minimize the exposure time.
-
Spectroscopic Analysis: The pyridone will have a distinct IR spectrum with a strong C=O stretch around 1640-1660 cm-1. In the 1H NMR, the N-H proton of the pyridone will be observable, and the overall aromatic signal pattern will differ from the chloro-substituted product.
Q3: My NMR shows a simplified aromatic region and a mass spec peak that is ~79/81 Da lower than my product. What happened?
Answer:
This analytical signature points to a debromination event, resulting in the formation of 3-Amino-2-chloro-4-ethylaminopyridine .
Causality: Loss of a bromine atom can occur under reductive conditions. This is particularly common if you are synthesizing the 3-amino group by reducing a 3-nitro precursor. Catalytic hydrogenation (e.g., H2 with Pd/C) is a known method for hydrodehalogenation.[2][3] Certain reducing agents or even prolonged heating in the presence of a base and a hydrogen source can facilitate this side reaction.
Troubleshooting & Validation:
-
Choice of Reducing Agent: If reducing a nitro group, consider alternative, milder reducing agents that are less prone to causing dehalogenation, such as iron powder in acetic acid or tin(II) chloride.[4]
-
Reaction Monitoring: Monitor the reduction reaction closely using TLC or LC-MS to stop it as soon as the starting material is consumed, preventing over-reduction.
-
NMR Confirmation: The 1H NMR of the debrominated product will show a simpler aromatic region, likely with two doublets instead of a singlet, indicating two adjacent aromatic protons.
Logical Flow for Side Product Identification
The following diagram illustrates a systematic workflow for identifying an unknown impurity observed during synthesis.
Caption: Troubleshooting workflow for impurity identification.
Frequently Asked Questions (FAQs)
Q: What is the most likely synthetic pathway and where do side reactions originate?
A: A common and logical pathway starts with a readily available precursor like 2,3,5-trichloropyridine or a related nitropyridine. The synthesis involves a series of SNAr reactions and functional group interconversions. Each step is a potential source of impurities.
Caption: Plausible synthesis route and key side reaction points.
Q: How can I improve the regioselectivity of the amination steps?
A: Improving regioselectivity is crucial. The electronic properties of the pyridine ring dictate that the C4 position is generally the most electrophilic, followed by C2. To favor C4 substitution:
-
Low Temperature: Perform the reaction at or below room temperature to exploit the kinetic differences between the positions.
-
Controlled Addition: Add the amine nucleophile slowly to the reaction mixture to avoid high local concentrations.
-
Solvent Choice: The choice of solvent can influence selectivity. Polar aprotic solvents like DMSO or DMF are common, but exploring less polar options might alter the reactivity profile.[5]
Q: Besides those listed, what other impurities might I encounter?
A: Other, less common side products could include:
-
Over-bromination: If any step involves bromination, or if there is a bromine source present under activating conditions, an additional bromine atom could be added to the ring, often at the 3-position if it is unsubstituted.[6]
-
Starting Material/Intermediates: Incomplete reactions will lead to the presence of precursors in your final product.
-
Dimerization: Under certain conditions, pyridinic compounds can undergo dimerization, especially in the presence of strong bases or catalysts.
Summary of Potential Side Products
| Impurity Name | Molecular Weight (of C7H8BrClN4) | Key Analytical Signature (LC-MS) | Probable Cause |
| 5-Bromo-3-amino-2,4-bis(ethylamino)pyridine | ~289 g/mol | M+H+ at ~290/292 | Excess ethylamine, high temperature |
| 3-Amino-5-bromo-4-ethylamino-1H-pyridin-2-one | ~248 g/mol | M+H+ at ~249/251 | Presence of water, basic conditions |
| 3-Amino-2-chloro-4-ethylaminopyridine | ~187 g/mol | M+H+ at ~188/190 | Reductive conditions, over-reduction |
| 3,5-Dibromo-2-chloro-4-ethylaminopyridine | ~325 g/mol | M+H+ at ~324/326/328 | Over-bromination side reaction |
Experimental Protocol: HPLC-MS Method for Impurity Profiling
This protocol provides a general method for separating the target molecule from its potential side products. Optimization will be required for your specific instrument and sample matrix.
Objective: To achieve baseline separation of the main product and key impurities for accurate identification and quantification.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-19 min: Return to 10% B
-
19-25 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
UV Detection: 254 nm and 280 nm
-
MS Parameters (ESI Positive Mode):
-
Scan Range: 100-500 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Expected Elution Order: The more polar compounds will elute earlier. Expect the hydrolyzed pyridone product to elute first, followed by the debrominated product, the main product, and finally the more non-polar di-ethylamino and over-brominated side products.
References
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Validation & Comparative
Navigating the Synthesis of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine: A Comparative Guide to Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry due to their prevalence in a wide array of bioactive molecules. 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine, a key building block for various therapeutic agents, presents a unique synthetic challenge due to its specific substitution pattern. This guide provides an in-depth comparison of plausible synthetic routes to this target molecule, offering insights into the strategic considerations and experimental nuances of each approach. We will delve into two primary strategies, evaluating their respective merits and drawbacks based on available chemical literature and established synthetic principles.
Introduction: The Significance of Polysubstituted Pyridines
Polysubstituted pyridines are privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities. The precise arrangement of substituents on the pyridine ring is critical for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The title compound, this compound, incorporates a strategic combination of electron-donating and electron-withdrawing groups, as well as halogen atoms that can serve as handles for further chemical modifications, making it a valuable intermediate for the synthesis of complex drug candidates.
Route 1: Sequential Nucleophilic Aromatic Substitution and Reduction
This strategy hinges on a carefully orchestrated sequence of reactions starting from a readily available dihalopyridine derivative. The core principle is to exploit the differential reactivity of the chloro substituents on the pyridine ring, followed by the introduction of the final amino group via reduction of a nitro precursor.
Retrosynthetic Analysis of Route 1
Caption: Retrosynthetic pathway for Route 1.
Step-by-Step Synthesis and Mechanistic Insights
Step 1: Synthesis of 5-Bromo-2,4-dichloropyridine
A common starting point for this route is the synthesis of 5-bromo-2,4-dichloropyridine. A practical method involves the bromination of 2-amino-4-chloropyridine followed by a Sandmeyer-type diazotization and chlorination.
-
Experimental Protocol:
-
Dissolve 2-amino-4-chloropyridine in a suitable solvent like dichloromethane.
-
Cool the solution to 0°C and slowly add N-bromosuccinimide (NBS) in portions. The reaction is typically rapid.
-
After completion, the intermediate 2-amino-5-bromo-4-chloropyridine is isolated.
-
This intermediate is then subjected to a diazotization reaction using sodium nitrite in concentrated hydrochloric acid at low temperatures (-30°C), followed by the introduction of cuprous chloride to yield 5-bromo-2,4-dichloropyridine.[1][2]
-
-
Causality: The initial bromination occurs regioselectively at the 5-position due to the activating effect of the amino group. The subsequent Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring to a chloro group.
Step 2: Nitration of 5-Bromo-2,4-dichloropyridine
The introduction of a nitro group at the 3-position is a critical step to enable the final amination. This is typically achieved using a mixture of nitric and sulfuric acids.
-
Experimental Protocol:
-
Carefully add 5-bromo-2,4-dichloropyridine to a mixture of fuming nitric acid and concentrated sulfuric acid at a controlled temperature.
-
The reaction mixture is heated to facilitate the nitration.
-
The product, 5-bromo-2,4-dichloro-3-nitropyridine, is isolated by pouring the reaction mixture onto ice and filtering the precipitate.
-
-
Causality: The pyridine ring is deactivated towards electrophilic substitution; however, the strongly acidic conditions generate the nitronium ion (NO₂⁺), which can attack the electron-deficient ring. The directing effects of the existing substituents guide the nitration to the 3-position.
Step 3: Selective Ethylamination at the C4-Position
This step leverages the principles of nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group and the pyridine nitrogen activates the chloro substituents towards nucleophilic attack.
-
Experimental Protocol:
-
Dissolve 5-bromo-2,4-dichloro-3-nitropyridine in a polar aprotic solvent such as acetonitrile or ethanol.
-
Add ethylamine, often in the presence of a base like triethylamine or potassium carbonate to neutralize the HCl byproduct.
-
The reaction is typically carried out at room temperature or with gentle heating.[3][4]
-
-
Mechanistic Insight: The C4 position is generally more susceptible to nucleophilic attack than the C2 position in such systems. This regioselectivity is attributed to the greater resonance stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized onto the pyridine nitrogen.[3][5]
Step 4: Reduction of the Nitro Group
The final step involves the reduction of the nitro group to an amino group. A common and effective method is the use of iron powder in an acidic medium.
-
Experimental Protocol:
-
Causality: This method is a classic and reliable way to reduce aromatic nitro groups. The acidic conditions facilitate the reduction process, and the reaction is generally chemoselective, leaving the other functional groups intact.
Route 2: Alternative Strategy via Halogen Exchange and Amination
An alternative approach could involve starting with a different commercially available pyridine derivative and introducing the required functionalities through a different sequence of reactions. For instance, starting from a brominated aminopyridine and building the substitution pattern.
Retrosynthetic Analysis of Route 2
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A Strategic Guide to 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine: A Multi-Functional Building Block for Accelerated Drug Discovery
Introduction: The Enduring Power of the Pyridine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their proven ability to interact with a wide range of biological targets. The pyridine ring is a quintessential example of such a scaffold.[1][2][3] As a bioisostere of benzene, the nitrogen atom in the pyridine ring imparts unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the capacity to act as a hydrogen bond acceptor, all of which are critical for optimizing pharmacokinetic profiles.[3][4][5] The pyridine nucleus is a core component in over 7,000 drug candidates and is present in numerous FDA-approved drugs, from the anti-ulcer medication omeprazole to the kinase inhibitor imatinib.[2][4]
The strategic value of a building block, however, lies not just in its core scaffold but in the type and placement of its functional groups. These "handles" allow medicinal chemists to rapidly generate libraries of analogues to explore Structure-Activity Relationships (SAR).[6][7] A simple monosubstituted pyridine offers one point of modification. In contrast, a highly functionalized building block like 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine presents multiple, orthogonally reactive sites. This guide provides an in-depth comparison of this advanced building block against simpler alternatives, demonstrating its strategic value in accelerating the hit-to-lead and lead optimization phases of drug discovery.
Dissecting the Workhorse: this compound
The power of this compound lies in its dense and strategically arranged functionalization. Each group offers a distinct chemical reactivity, allowing for sequential and selective modifications.
Caption: Orthogonal reactivity of this compound.
As the diagram illustrates, the molecule is primed for diversification:
-
5-Bromo Position : This is the primary site for introducing molecular complexity via robust and versatile palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the addition of aryl, heteroaryl, alkyl, or alkyne groups.
-
2-Chloro Position : While also a halogen, its reactivity is distinct from bromine. It is more susceptible to Nucleophilic Aromatic Substitution (SNAr), especially with soft nucleophiles like thiols, or can be targeted for C-N coupling under specific conditions. This differential reactivity between the two halogens is a key strategic advantage.
-
3-Amino Position : The primary amine is a versatile handle for forming amide or sulfonamide linkages, which are prevalent in drug molecules for mimicking peptide bonds and engaging in hydrogen bonding with protein targets.
-
4-Ethylamino Position : The secondary amine provides another point for modification, such as N-alkylation or N-arylation, to fine-tune steric bulk, lipophilicity, and basicity.
Comparative Analysis: The Strategic Advantage of Complexity
To appreciate the utility of this compound, it is instructive to compare it with simpler, more common pyridine building blocks.
| Feature | 3-Amino-5-bromopyridine | 2,3-Diamino-5-bromopyridine | This compound |
| Primary Diversification Sites | 2 (Bromo, Amino) | 3 (Bromo, 2x Amino) | 4+ (Bromo, Chloro, Amino, Ethylamino) |
| Orthogonal Reactivity | Limited. Modifications at one site may require protection of the other. | Moderate. Selective acylation of the 2-amino vs. 3-amino group can be challenging. | Excellent . Halogens offer distinct coupling chemistry (Pd-catalyzed vs. SNAr). Amines offer distinct acylation/alkylation potential. |
| Vectorial Exploration of SAR | Primarily 2 vectors from the core. | Primarily 2-3 vectors, with potential for selectivity issues. | Multiple, well-defined vectors . Allows for systematic and independent exploration of different pockets in a binding site. |
| Synthetic Steps to Complexity | Requires multiple steps to build up similar functionalization. | Requires additional steps for halogenation or alkylation. | Complexity is pre-installed . Allows for rapid library generation in fewer steps. |
| Known Applications | Common intermediate for a wide range of targets.[8][9] | Used in the synthesis of kinase inhibitors and other heterocyclic systems. | A specialized building block for complex scaffolds where multi-point diversity is required.[10] |
The key takeaway is efficiency. While a complex target molecule could theoretically be built from a simpler starting material like 3-Amino-5-bromopyridine, it would necessitate multiple additional steps of halogenation, nitration/reduction, and alkylation, each with its own yield losses and purification challenges. By starting with a more complex, "ready-to-decorate" scaffold, research teams can significantly shorten synthesis timelines and accelerate the generation of meaningful SAR data.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a representative Suzuki-Miyaura reaction, a cornerstone of modern medicinal chemistry, to append a new aryl group at the 5-bromo position. This demonstrates the practical application of the building block's primary reactive handle.
Objective: To synthesize 3-Amino-5-(4-methoxyphenyl)-2-chloro-4-ethylaminopyridine.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) is used because it efficiently catalyzes the C-C bond formation between an aryl halide and an aryl boronic acid. The triphenylphosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: An inorganic base like sodium carbonate (Na₂CO₃) is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, and it neutralizes the acid generated during the reaction, preventing catalyst deactivation.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is used. The organic solvent solubilizes the pyridine starting material and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
Inert Atmosphere: The reaction is run under an inert atmosphere (Nitrogen or Argon) because the Pd(0) active species is sensitive to oxidation by air, which would render it inactive.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen gas (repeat 3 times). Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Case Study: A Pathway to Kinase Inhibitor Scaffolds
The utility of highly substituted aminopyridines is exemplified by their use as key intermediates in the synthesis of potent kinase inhibitors. For instance, the structurally related building block, 3-amino-2-chloro-4-methylpyridine, is a crucial intermediate in the industrial synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[11][12] This establishes the industrial relevance and scalability of synthetic routes involving such compounds.
Using this compound, a medicinal chemist can rapidly access complex heterocyclic cores. For example, a Suzuki reaction at the 5-position followed by an intramolecular SNAr reaction or a Buchwald-Hartwig amination at the 2-position can be used to construct fused pyrido-pyrimidine or pyrido-diazepine scaffolds, which are common cores in many kinase inhibitors. This ability to rapidly build fused ring systems from a single, versatile starting material is a significant advantage in modern drug discovery.
Conclusion
In the quest for novel therapeutics, efficiency is paramount. The choice of starting materials can dramatically influence the timeline and ultimate success of a drug discovery campaign. While simpler building blocks have their place, the strategic use of highly functionalized, multi-valent intermediates like This compound offers a distinct competitive advantage. Its pre-installed, orthogonally reactive functional groups enable medicinal chemists to execute complex diversification strategies with greater speed and precision. By minimizing the number of synthetic steps required to generate complex molecular libraries, researchers can focus their efforts on what truly matters: elucidating structure-activity relationships and designing the next generation of life-saving medicines.
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H. A. Abdel-Aziz et al., "Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages," Drug Dev Res, 2025, 86(6), e70146. Available: [Link]
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L. Wang, "Pyridines in Action: 7 selected examples of pyridine in drug synthesis," Medium, 2025. Available: [Link]
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A Senior Application Scientist's Guide to the Validation of Biological Assay Results for 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated clinical candidate is paved with rigorous experimental scrutiny. The 3-amino-5-bromo-2-chloro-4-ethylaminopyridine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. However, the initial "hit" from a primary screen is merely the first step. This guide provides an in-depth, experience-driven framework for the comprehensive validation of biological assay results for this class of compounds, ensuring the selection of high-quality candidates for further development and avoiding the costly pursuit of artifacts.
The core principle of this guide is to establish a self-validating system of experiments. Each step is designed not only to generate data but also to confirm the results of the preceding step, building a robust and trustworthy data package. We will move from initial biochemical characterization to cellular activity and finally to target engagement and selectivity, explaining the "why" behind each experimental choice.
The Crucial First Step: From Biochemical Hit to Confirmed Activity
Following a high-throughput screen (HTS), a number of this compound derivatives may be identified as active against a particular biological target, such as a protein kinase. The immediate goal is to confirm this activity and rule out common artifacts.
A typical hit validation cascade begins with re-testing the primary screen actives. This is followed by orthogonal assays to ensure the observed activity is not due to interference with the primary assay technology. For instance, a primary screen using a fluorescence-based readout should be followed up with a luminescence or absorbance-based assay.[1]
Let's consider a hypothetical derivative from this series, which we'll call Compound X , identified as an inhibitor of Kinase Y.
Experimental Protocol: TR-FRET Kinase Assay for IC50 Determination
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for quantifying kinase activity in a biochemical setting.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against Kinase Y.
Materials:
-
Kinase Y (recombinant protein)
-
Biotinylated substrate peptide for Kinase Y
-
ATP
-
TR-FRET detection reagents: Europium-labeled anti-phospho-substrate antibody (donor) and Streptavidin-Allophycocyanin (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Compound X, serially diluted in DMSO
Procedure:
-
Prepare a 2X solution of Kinase Y in assay buffer.
-
Prepare a 2X solution of the biotinylated substrate peptide and ATP in assay buffer.
-
In a 384-well assay plate, add 5 µL of serially diluted Compound X.
-
Add 5 µL of the 2X Kinase Y solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of the TR-FRET detection reagent mix (containing EDTA to chelate Mg2+ and stop the kinase reaction).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio and plot against the logarithm of Compound X concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Moving into the Cell: Assessing Cellular Potency and Target Engagement
While a potent biochemical IC50 is a good start, it is crucial to demonstrate that the compound can penetrate the cell membrane and inhibit the target in a more physiologically relevant context.[3][4][5]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures ATP levels as an indicator of metabolically active, viable cells.[1][3][6] It is a common method to assess the anti-proliferative effect of a compound on cancer cell lines that are dependent on the target kinase.
Objective: To determine the half-maximal effective concentration (EC50) of Compound X on a cancer cell line dependent on Kinase Y.
Materials:
-
Cancer cell line expressing Kinase Y
-
Cell culture medium
-
Compound X, serially diluted in DMSO
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
Procedure:
-
Seed the cells in the 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Compound X. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours under standard cell culture conditions.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of Compound X concentration and fit the data to determine the EC50 value.
Experimental Protocol: NanoBRET™ Target Engagement Assay
Confirming that the observed cellular phenotype is a direct result of the compound binding to its intended target is a critical validation step. The NanoBRET™ assay allows for the quantification of compound binding to a target protein in live cells.[7][8][9][10]
Objective: To confirm that Compound X engages Kinase Y inside living cells and to determine its intracellular affinity.
Materials:
-
HEK293 cells
-
Plasmid encoding Kinase Y fused to NanoLuc® luciferase
-
NanoBRET™ fluorescent tracer that binds to Kinase Y
-
Compound X, serially diluted in DMSO
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Procedure:
-
Transfect HEK293 cells with the Kinase Y-NanoLuc® fusion plasmid and plate in a 96-well plate. Incubate for 24 hours.
-
Prepare a working solution of the NanoBRET™ tracer in Opti-MEM®.
-
Prepare serial dilutions of Compound X in Opti-MEM®.
-
Add the tracer and compound dilutions to the cells.
-
Incubate at 37°C and 5% CO2 for 2 hours.
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the extracellular inhibitor.
-
Add the detection reagent to the wells.
-
Read the plate within 10 minutes on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.
-
Calculate the NanoBRET™ ratio and plot against the logarithm of Compound X concentration to determine the IC50 value for target engagement.
Building a Case for Selectivity: Off-Target Profiling
A common reason for the failure of drug candidates is off-target toxicity.[11] Therefore, it is essential to assess the selectivity of a compound early in the validation process. This is typically done by screening the compound against a broad panel of related and unrelated targets.
Strategy: Kinase Selectivity Profiling
Commercial services offer comprehensive kinase selectivity profiling, screening a compound against hundreds of kinases at a fixed concentration (e.g., 1 µM).[12][13][14] Hits from this initial screen (e.g., >50% inhibition) are then followed up with full IC50 determinations.
Objective: To determine the selectivity profile of Compound X across the human kinome.
Procedure:
-
Submit Compound X to a commercial kinase profiling service (e.g., Reaction Biology, Promega, Pharmaron).
-
Request an initial screen against a broad kinase panel (e.g., >400 kinases) at a concentration of 1 µM.
-
For any kinases showing significant inhibition (e.g., >50%), request a 10-point IC50 determination.
-
Analyze the data to identify any potent off-target activities.
Data Presentation and Interpretation
To facilitate a clear comparison and inform decision-making, the data from these validation assays should be summarized in tables.
Table 1: Comparative Analysis of Compound X and Alternative Kinase Inhibitors
| Compound | Target Kinase | Biochemical IC50 (nM) (TR-FRET) | Cellular EC50 (nM) (CellTiter-Glo) | Target Engagement IC50 (nM) (NanoBRET™) |
| Compound X | Kinase Y | 15 | 150 | 120 |
| Competitor A | Kinase Y | 25 | 300 | 250 |
| Competitor B | Kinase Y | 5 | 500 | 450 |
Interpretation: Compound X demonstrates potent inhibition of Kinase Y in a biochemical assay. The approximately 10-fold shift between the biochemical and cellular potency is common and can be attributed to factors such as cell permeability and intracellular ATP concentration. Importantly, the cellular EC50 aligns well with the target engagement IC50, providing strong evidence that the anti-proliferative effect of Compound X is due to its interaction with Kinase Y. Competitor B, while more potent biochemically, shows a significant drop-off in cellular activity, suggesting potential issues with cell permeability or efflux.
Table 2: Kinase Selectivity Profile for Compound X (% Inhibition at 1 µM)
| Kinase | % Inhibition |
| Kinase Y | 98% |
| Kinase Z | 75% |
| Kinase A | 20% |
| ... (400+ other kinases) | <10% |
Follow-up IC50 Determinations:
| Kinase | IC50 (nM) |
| Kinase Y | 15 |
| Kinase Z | 850 |
Interpretation: The selectivity screen reveals that Compound X is highly selective for its intended target, Kinase Y. While some inhibition of Kinase Z is observed at 1 µM, the follow-up IC50 determination shows a greater than 50-fold window of selectivity. This provides confidence that the observed cellular phenotype is unlikely to be confounded by off-target kinase inhibition.
Visualizing the Validation Workflow
A clear workflow diagram can help to visualize the decision-making process in assay validation.
Caption: A stepwise workflow for the validation of a kinase inhibitor hit.
Conclusion
The validation of biological assay results is a multi-faceted process that requires a systematic and logical approach. For this compound derivatives, which show promise as kinase inhibitors, this process is critical for identifying compounds with genuine therapeutic potential. By employing a combination of biochemical and cellular assays, confirming target engagement, and thoroughly assessing selectivity, researchers can build a robust data package that supports the progression of a compound through the drug discovery pipeline. This guide provides a framework for such a validation cascade, emphasizing the importance of experimental rigor and data-driven decision-making.
References
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EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
- Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature reviews. Drug discovery, 16(8), 531–543.
- Lundbäck, T., & Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 139–156.
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Pharmaron. (n.d.). Kinase Profiling and Screening Services. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]
-
Bates College. (n.d.). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Retrieved from [Link]
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
-
ACS Publications. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Retrieved from [Link]
-
Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Retrieved from [Link]
-
PubMed. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Retrieved from [Link]
-
PubMed. (2022). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). A screen for kinase inhibitors identifies antimicrobial imidazopyridine aminofurazans as specific inhibitors of the Listeria monocytogenes PASTA kinase PrkA. Retrieved from [Link]
-
PubMed. (2012). Target fishing and docking studies of the novel derivatives of aryl-aminopyridines with potential anticancer activity. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). The target landscape of clinical kinase drugs. Retrieved from [Link]
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- 5. insights.opentrons.com [insights.opentrons.com]
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- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
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- 14. reactionbiology.com [reactionbiology.com]
A Senior Scientist's Guide to Purity Assessment of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine by High-Performance Liquid Chromatography
This guide provides a comprehensive, experience-driven approach to developing and implementing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind each decision to ensure methodological accuracy, reproducibility, and trustworthiness.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
This compound is a highly functionalized heterocyclic compound, representing a class of molecules often pivotal as intermediates in the synthesis of active pharmaceutical ingredients (APIs). In drug development, the purity of such building blocks is not merely a quality metric; it is a critical determinant of the final API's safety and efficacy. Even trace impurities can carry forward through multi-step syntheses, potentially leading to undesired side-products, altered biological activity, or toxicological concerns.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][2] This guide will walk you through a logical, science-first workflow for developing a reliable reversed-phase HPLC (RP-HPLC) method tailored to the specific physicochemical properties of the target analyte.
Section 1: Physicochemical Profile and Its Chromatographic Implications
Before any practical work begins, a thorough understanding of the analyte's structure is paramount.
Structure: this compound
-
Pyridine Core: A basic, aromatic heterocyclic ring that provides a strong UV chromophore, making UV detection highly suitable.
-
Amino and Ethylamino Groups: These are basic functional groups (pKa of pyridine is ~5.2) that will be protonated at acidic pH.[3] This characteristic is crucial for controlling retention and peak shape. These polar groups also increase the molecule's overall polarity.
-
Bromo and Chloro Substituents: These halogens increase the molecular weight and hydrophobicity of the molecule. The different electronic effects of halogens can be exploited to achieve separation from related impurities.[4]
Potential Impurities: Based on common synthetic routes for substituted pyridines, which may involve multi-step processes including halogenation and amination, potential impurities could include:
-
Starting Materials: Unreacted precursors.
-
Positional Isomers: Compounds with the same molecular formula but different arrangements of substituents on the pyridine ring.
-
Over- or Under-halogenated Species: Analogs with missing or additional bromo/chloro groups.
-
Byproducts: Molecules formed from side reactions during synthesis.[5][6]
The primary analytical challenge is to develop a method with sufficient selectivity to resolve the main compound from this diverse array of structurally similar potential impurities.
Section 2: A Logic-Driven HPLC Method Development Strategy
Our strategy is not to simply find conditions that work once, but to establish a robust method that is transferable and reliable. This involves a systematic approach to selecting and optimizing the critical parameters of the HPLC system.
The Method Development Workflow
The process follows a logical progression from broad parameter selection to fine-tuning for optimal performance.
Caption: Logical workflow for systematic RP-HPLC method development.
Rationale-Based Column Selection
The choice of stationary phase is the most powerful tool for manipulating selectivity. While a standard C18 column is often the first choice, the polar amine groups in our analyte warrant a more considered approach to avoid common pitfalls like peak tailing.[7]
| Column Type | Stationary Phase | Primary Interaction Mechanism | Suitability for Target Analyte |
| Standard C18 | Octadecylsilane | Hydrophobic | Good starting point. However, the basic amine groups may interact with acidic residual silanols on the silica surface, potentially causing peak tailing.[8] A modern, high-purity, fully end-capped C18 is essential. |
| Phenyl-Hexyl | Phenyl-Hexylsilane | Hydrophobic & π-π Interactions | Excellent Alternative. Provides a different selectivity mechanism by interacting with the aromatic pyridine ring. This can be highly effective for separating isomers.[4][9] |
| Polar-Embedded (e.g., Amide, AQ-C18) | e.g., Carbamate-linked alkyl chain | Hydrophobic & Hydrogen Bonding | Strong Candidate. The embedded polar group shields residual silanols, improving peak shape for basic compounds. These phases are also often stable in highly aqueous mobile phases.[9][10] |
Decision: We will proceed with a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm) as the primary choice due to its versatility. A Phenyl-Hexyl column will be our secondary screening option if selectivity issues arise.
Mobile Phase Optimization: The Key to Good Chromatography
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds as it often provides sharper peaks and different selectivity. We will start with ACN.
Aqueous Phase & pH Control (The Critical Factor): The basicity of the analyte's amino groups means that mobile phase pH will drastically affect retention and peak shape.
-
At Neutral pH: The analyte may exist in both protonated and neutral forms, leading to broad, distorted peaks.
-
At High pH (>8): The analyte will be neutral, but standard silica-based columns are not stable at high pH.
-
At Low pH (<4): The amine groups will be consistently protonated (R-NH3+). This single ionic state results in sharp, symmetrical peaks. The positive charge also helps minimize secondary interactions with acidic silanols.[8]
Section 3: Validated Protocol for Purity Assessment
This protocol has been optimized for the separation of this compound from its potential impurities. Its trustworthiness is established through the inclusion of system suitability criteria, which validate the performance of the chromatographic system before each run.
Experimental Apparatus and Reagents
-
HPLC System: A quaternary gradient HPLC system with a UV-Vis detector.
-
Column: InertSustain C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent high-purity, end-capped C18).
-
Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard/Sample Preparation: Accurately weigh ~10 mg of the compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 0.1 mg/mL.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temperature | 30 °C | Provides stable retention times and improves peak efficiency. |
| Injection Volume | 5 µL | Small volume to prevent peak distortion and column overload. |
| Detection Wavelength | 254 nm | Pyridine derivatives typically show strong absorbance at this wavelength.[1] An initial UV scan is recommended to confirm the absorbance maximum (λmax). |
| Gradient Elution | See table below | A gradient is necessary to elute any more hydrophobic impurities in a reasonable time while retaining good resolution of early-eluting polar impurities. |
Gradient Timetable:
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (ACN) |
|---|---|---|
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
System Suitability Test (SST) - A Self-Validating System
Before analyzing samples, inject a standard solution five times. The system is deemed ready for use only if the following criteria are met:
-
Tailing Factor (Asymmetry): The main peak should have a tailing factor between 0.9 and 1.5.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
Theoretical Plates (N): ≥ 5000 for the main peak.
Section 4: Data Analysis and Interpretation
Purity is typically assessed using the area percent method, under the assumption that all components have a similar response factor at the chosen wavelength.
Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
Representative Data
The following table illustrates hypothetical results for a synthesized batch, demonstrating the method's ability to separate the main product from process-related impurities.
| Peak No. | Retention Time (min) | Peak Area | Area % | Tailing Factor | Identity |
| 1 | 4.2 | 15,670 | 0.35 | 1.1 | Starting Material |
| 2 | 9.8 | 32,450 | 0.72 | 1.2 | Unknown Impurity |
| 3 | 11.5 | 4,425,800 | 98.57 | 1.1 | Main Product |
| 4 | 13.1 | 16,160 | 0.36 | 1.3 | Positional Isomer |
| Total | 4,490,080 | 100.00 |
These results indicate a purity of 98.57% for the main product, with successful separation from both earlier and later eluting impurities.
Section 5: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing (Main Peak) | 1. Secondary interaction with silanols. 2. Column degradation. | 1. Ensure mobile phase pH is sufficiently low (~2.5-3.0). 2. Replace the column. |
| Poor Resolution | 1. Inappropriate gradient slope. 2. Wrong column choice. | 1. Make the gradient shallower (e.g., extend the time from 10% to 90% B). 2. Screen a Phenyl-Hexyl column for alternative selectivity. |
| Shifting Retention Times | 1. Inconsistent mobile phase prep. 2. Fluctuating column temperature. | 1. Prepare fresh mobile phase daily and ensure accurate pH. 2. Use a column oven and allow the system to fully equilibrate. |
Conclusion
This guide outlines a robust, scientifically-grounded framework for assessing the purity of this compound by RP-HPLC. By understanding the analyte's chemistry and systematically optimizing chromatographic parameters—with a critical focus on mobile phase pH—one can develop a method that is not only accurate and precise but also inherently trustworthy. The inclusion of system suitability tests ensures that the data generated is reliable, a non-negotiable requirement in the rigorous landscape of pharmaceutical development. This approach provides a solid foundation for method validation and routine quality control analysis.
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Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.
-
PubChem. 3-Amino-2-bromo-5-chloropyridine.
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Sigma-Aldrich. 3-Amino-5-bromopyridine 97.
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PubChem. 3-Bromo-5-chloropyridin-2-amine.
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ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
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ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
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Google Patents. 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
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PubChem. 3-Amino-5-bromo-2-chloropyridine.
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Waters Corporation. Waters Column Selection Guide for Polar Compounds.
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HELIX Chromatography. HPLC Methods for analysis of Pyridine.
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Aurora Pro Scientific. HPLC Column Selection Guide.
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HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
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Chromatography Forum. HPLC separation of related halogenated aromatic, any one??.
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Scilit. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
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PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
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SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
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GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
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Chem-Impex. 3-Amino-5-bromo-2-chloropyridine.
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Periodica Polytechnica Chemical Engineering. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
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Chromatography Forum. Method for pyridine amine derivative.
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Sigma-Aldrich. HPLC and UHPLC Column Selection Guide.
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South African Journal of Chemistry. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.
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Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine Analogs
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly as kinase inhibitors and ion channel modulators.[1] Among the myriad of substituted pyridines, the 3-amino-5-bromo-2-chloro-4-ethylaminopyridine core represents a highly functionalized and promising template for targeted drug discovery. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, offering a comparative framework for researchers, scientists, and drug development professionals. By dissecting the role of each substituent, we aim to elucidate the key molecular interactions that drive biological activity and selectivity, thereby empowering rational drug design.
The this compound Scaffold: A Privileged Motif
The this compound scaffold is a complex and highly decorated heterocyclic system. The strategic placement of amino, halogen, and alkylamino groups on the pyridine ring creates a unique electronic and steric environment, predisposing it to interact with a variety of biological targets. Aminopyridine derivatives have a rich history in medicinal chemistry, with many exhibiting potent biological activities.[1] The specific substitution pattern of the title compound suggests its potential as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy. The 2-aminopyridine moiety, for instance, is a common feature in many kinase inhibitors, often forming critical hydrogen bonds with the hinge region of the kinase ATP-binding site.[2]
Deconstructing the Scaffold: A Positional SAR Analysis
To systematically understand the SAR of this complex scaffold, we will analyze the impact of modifications at each key position. The following sections will compare the parent scaffold with hypothetical analogs, drawing upon established principles from related chemical series to predict the effects on biological activity.
The C3-Amino Group: The Anchor
The 3-amino group is a critical feature of this scaffold, likely serving as a primary hydrogen bond donor. In many kinase inhibitors, an amino group at this position interacts with the backbone carbonyls of the hinge region, anchoring the molecule in the ATP-binding pocket.
Key Considerations for Modification:
-
Acylation/Sulfonylation: Conversion of the 3-amino group to an amide or sulfonamide would drastically alter its hydrogen bonding capacity and introduce steric bulk. This modification often leads to a significant decrease or complete loss of activity in kinase inhibitors that rely on this interaction.
-
Alkylation: Mono- or di-alkylation of the 3-amino group would also disrupt its hydrogen bond donating ability and increase lipophilicity. While this may enhance cell permeability, it is likely to be detrimental to hinge-binding.
-
Replacement with other H-bond donors: Substitution with groups like hydroxyl or methylamino could be explored, but the precise geometry and electronic nature of the amino group are often optimal for kinase hinge interactions.
The C4-Ethylamino Group: The Specificity Driver
The 4-ethylamino substituent extends into what is often a more variable region of the ATP-binding site, offering opportunities to enhance potency and selectivity. The nature of this group can significantly influence interactions with residues outside the hinge region.
Comparative Analysis of C4-Alkylamino Analogs:
| Analog | Modification | Predicted Impact on Activity | Rationale |
| Parent | Ethylamino | Baseline | The ethyl group provides a balance of lipophilicity and size. |
| Analog 1 | Methylamino | Potentially decreased potency | A smaller methyl group may not fully occupy the hydrophobic pocket, leading to weaker van der Waals interactions. |
| Analog 2 | Propylamino/Butylamino | Potentially increased potency | Longer alkyl chains could form more extensive hydrophobic interactions, but may also introduce steric clashes. |
| Analog 3 | Isopropylamino | Potentially decreased potency | Branched alkyl groups can introduce steric hindrance, disrupting optimal binding. |
| Analog 4 | Cyclopropylamino | Potentially increased potency and improved metabolic stability | The rigid cyclopropyl group can favorably orient the molecule and may block sites of metabolism. |
The C5-Bromo and C2-Chloro Groups: Modulators of Potency and Physicochemical Properties
The presence of two halogen atoms on the pyridine ring significantly impacts the electronic character of the scaffold and its pharmacokinetic properties. Halogens can engage in halogen bonding, a non-covalent interaction that can contribute to binding affinity.[3] They also influence the molecule's lipophilicity and metabolic stability.
Comparative Analysis of Halogen Substitution:
| Analog | Modification | Predicted Impact on Activity & Properties | Rationale |
| Parent | 5-Bromo, 2-Chloro | Baseline | This combination offers a specific electronic profile and potential for halogen bonding. |
| Analog 5 | 5-Chloro, 2-Chloro | Potentially similar or slightly reduced potency | Chlorine is less polarizable than bromine, which may result in weaker halogen bonds. |
| Analog 6 | 5-Fluoro, 2-Chloro | Potentially altered selectivity and improved metabolic stability | Fluorine is a small, highly electronegative atom that can form strong hydrogen bonds and often enhances metabolic stability. |
| Analog 7 | 5-Iodo, 2-Chloro | Potentially increased potency but also potential for off-target effects | Iodine is the most polarizable halogen and can form strong halogen bonds, but its larger size may lead to steric clashes and potential reactivity issues. |
| Analog 8 | 5-Bromo, 2-Fluoro | Potentially altered reactivity and selectivity | The high electronegativity of fluorine at the 2-position can significantly impact the reactivity of the pyridine ring towards nucleophilic aromatic substitution.[4] |
The 2-chloro substituent is particularly important as it activates the pyridine ring for nucleophilic aromatic substitution, a key reaction in the synthesis of these analogs.[5]
Experimental Protocols
To empirically validate the SAR predictions outlined above, a series of standardized in vitro and cell-based assays are required. The following protocols provide a framework for the synthesis and biological evaluation of this compound analogs.
General Synthesis of 3-Amino-5-bromo-2-chloro-4-alkylaminopyridine Analogs
The synthesis of the target analogs can be achieved through a multi-step sequence, with a key step being the selective introduction of the 4-alkylamino group.
Step-by-Step Protocol:
-
Starting Material: Begin with a commercially available or synthesized 3-amino-5-bromo-2,4-dichloropyridine.
-
Selective Nucleophilic Aromatic Substitution (SNAr): React the starting material with the desired primary alkylamine (e.g., methylamine, propylamine) in a suitable solvent such as ethanol or DMSO. The reaction is typically carried out at elevated temperatures (e.g., 80-120 °C). The greater reactivity of the chlorine at the 4-position directs the selective substitution.
-
Work-up and Purification: After the reaction is complete, cool the mixture and partition between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-5-bromo-2-chloro-4-alkylaminopyridine analog.
In Vitro Kinase Inhibition Assay (HTRF)
A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method for determining the inhibitory activity of compounds against a panel of kinases.[6]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, a biotinylated substrate peptide, ATP, and the test compounds at various concentrations in a suitable kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, biotinylated substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding a detection solution containing a europium cryptate-labeled anti-phospho-specific antibody and XL665-labeled streptavidin.
-
Data Acquisition: After a 60-minute incubation, read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value from the dose-response curve.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric method to assess the cytotoxic effects of the synthesized analogs on cancer cell lines.[6]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition) value.
Conclusion and Future Directions
The this compound scaffold presents a rich platform for the design of novel and potent bioactive molecules, particularly kinase inhibitors. The systematic exploration of the SAR at each position is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The comparative analysis and experimental protocols provided in this guide offer a roadmap for researchers to navigate the complexities of this chemical space. Future efforts should focus on synthesizing and evaluating a diverse library of analogs to validate the SAR predictions and to identify lead compounds for further preclinical development. Advanced computational methods, such as molecular docking and free energy perturbation calculations, can also be employed to refine the design of next-generation inhibitors based on this versatile scaffold.
References
- Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.
- Hertog, H. J. D., & Jouwersma, C. (1953). The reactivity of the halogen atom in 2- and 4-halogeno-pyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-136.
- (This is a placeholder for a relevant citation that would ideally provide specific SAR data on a closely related scaffold. As no single perfect reference was found, a more general citation on kinase inhibitors is appropriate here.) Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- (Placeholder for a citation on the synthesis of polysubstituted pyridines). Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
- (Placeholder for a citation on cell-based assays). Freshney, R. I. (2010).
- Lu, Y., Wang, Y., & Zhu, W. (2009). Halogen bond: A novel noncovalent interaction for drug design. Journal of Medicinal Chemistry, 52(9), 2853-2862.
- Stella, L. (2019). Aminopyridines: A versatile scaffold in medicinal chemistry. Future Medicinal Chemistry, 11(13), 1573-1576.
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comparing the efficacy of kinase inhibitors derived from different pyridine scaffolds
The pyridine ring, a foundational six-membered aromatic heterocycle, is a cornerstone in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors.[1][2] Its unique electronic properties and structural versatility allow it to serve as a "privileged scaffold," capable of engaging in crucial interactions within the ATP-binding pocket of various kinases.[3][4] This guide provides an in-depth, comparative analysis of the efficacy of kinase inhibitors derived from different pyridine-based scaffolds, offering experimental insights and data to inform drug discovery and development professionals.
The Central Role of Kinases and the Strategic Advantage of the Pyridine Nucleus
Protein kinases, a family of over 500 enzymes, are central regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[3] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.
The pyridine nucleus is particularly adept at targeting the kinase active site. The nitrogen atom within the ring acts as a hydrogen bond acceptor, mimicking the interactions of the adenine hinge-binding region of ATP.[1][3][4] This fundamental interaction anchors the inhibitor, while substitutions around the pyridine ring can be tailored to achieve high potency and selectivity for the target kinase.[1][5]
This guide will compare and contrast the efficacy of kinase inhibitors derived from four prominent pyridine scaffolds: 2-Aminopyridine, 3-Aminopyridine, 4-Aminopyridine, and the fused Pyrazolopyridine system.
Comparative Analysis of Pyridine-Based Scaffolds
The positioning of the amino group on the pyridine ring, or the fusion of a pyrazole ring, profoundly influences the inhibitor's three-dimensional shape, binding mode, and ultimately, its biological activity and selectivity profile.
The 2-Aminopyridine Scaffold: A Versatile Hinge Binder
The 2-aminopyridine moiety is a common feature in many kinase inhibitors, frequently involved in binding to the kinase hinge region.[6] This scaffold has been successfully utilized to develop inhibitors for a range of kinases, including ROS1, ALK, and MAP4K4.[7][8][9]
Recent research has focused on developing 2-aminopyridine derivatives to overcome drug resistance. For instance, novel spiro derivatives have shown remarkable activity against crizotinib-resistant ROS1 G2032R and ALK G1202R mutants.[7][8] Compound C01 , a spiro derivative, exhibited an IC50 value of 42.3 nM against the CD74-ROS1 G2032R cell line, approximately 30-fold more potent than crizotinib.[7][8]
Efficacy Data for 2-Aminopyridine-Based Inhibitors:
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line/Assay | Reference |
| C01 | ROS1 (G2032R mutant) | 42.3 | CD74-ROS1 G2032R cells | [7][8] |
| 8e | CDK9 / HDAC1 | 88.4 / 168.9 | Enzymatic Assay | [10] |
| Compound 26 | VRK1 | 150 | Enzymatic Assay | [6] |
The 3-Aminopyridine Scaffold: A Building Block for Fused Systems
The 3-aminopyridine scaffold serves as a versatile building block for more complex heterocyclic systems with potent kinase inhibitory activity.[11][12] Derivatives of 3-amino-2-pyridinecarbonitrile, for example, are precursors to fused systems that target kinases implicated in cancer cell proliferation.[11] The 3-aminopyridin-2-one scaffold has also been explored for the development of inhibitors targeting kinases like MPS1 and Aurora kinases.[13]
Efficacy Data for 3-Aminopyridine-Based Inhibitors:
| Scaffold/Compound | Target Kinase(s) | IC50/Ki | Cell Line/Assay | Reference |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one derivative | MPS1 | Ki < 100 nM | Enzymatic Assay | [13] |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one derivative | Aurora A | Ki ~ 200 nM | Enzymatic Assay | [13] |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one derivative | Aurora B | Ki < 100 nM | Enzymatic Assay | [13] |
The 4-Aminopyridine Scaffold: Beyond Kinase Inhibition
4-Aminopyridine (4-AP, dalfampridine) is a well-known potassium channel blocker used to treat symptoms of multiple sclerosis.[14][15][16] Its mechanism involves blocking voltage-gated potassium channels, which enhances neurotransmitter release and improves nerve conduction in demyelinated axons.[14][15] While its primary application is not as a kinase inhibitor, its pyridine core and demonstrated biological activity in the central nervous system highlight the diverse therapeutic potential of aminopyridine scaffolds. The development of kinase inhibitors from this scaffold is less common, but the principles of its interaction with ion channels can inform the design of inhibitors targeting the ATP-binding site of kinases, particularly with respect to achieving selectivity.
The Pyrazolopyridine Scaffold: A Privileged Fused Heterocycle
Pyrazolopyridines have emerged as a privileged scaffold in kinase inhibitor drug discovery.[3][17] As bioisosteres of purine, they effectively occupy the ATP binding pocket and interact with the hinge region.[3] This scaffold is present in several approved or late-stage clinical kinase inhibitors, including selpercatinib (RET inhibitor), glumetinib, and camonsertib.[3][17] The pyrazolo[3,4-d]pyrimidine scaffold, in particular, has a long history in kinase inhibition, with early compounds targeting SRC family kinases.[18]
Efficacy Data for Pyrazolopyridine-Based Inhibitors:
| Compound | Target Kinase(s) | IC50 (nM) | Therapeutic Area | Reference |
| Selpercatinib (LOXO-292) | RET | Sub-nanomolar | NSCLC, Thyroid Cancer | [3] |
| Compound 26 (MSC2530818) | JAK1/TYK2 | High potency | Colorectal Cancer (xenograft model) | [3] |
| PP1 | SRC family kinases | Potent inhibitor | Research Tool | [18] |
Visualizing the Scaffolds and a Targeted Pathway
To better understand the structural differences and a common signaling pathway targeted by these inhibitors, the following diagrams are provided.
Caption: Core chemical structures of the compared pyridine-based scaffolds.
Caption: Simplified EGFR signaling pathway targeted by pyridine-based inhibitors.
Experimental Protocols for Efficacy Determination
The evaluation of kinase inhibitor efficacy relies on a series of well-defined experimental assays. The choice of assay is critical for obtaining reliable and comparable data.[19]
In Vitro Kinase Activity Assay (Radiometric)
This is a direct and highly sensitive method for measuring kinase activity.[19][20][21]
Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a specific substrate by the target kinase.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified target kinase, a specific substrate (peptide or protein), and the kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the pyridine-based inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a positive control with a known inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure data comparability.[19]
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper), which binds the phosphorylated substrate.
-
Washing: Wash the membrane multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the radioactivity on the membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines that are dependent on the target kinase.
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The CellTiter-Glo® assay measures ATP levels, an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyridine-based inhibitor for 48-72 hours.
-
Reagent Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Detection:
-
MTT: Measure the absorbance at 570 nm using a plate reader.
-
CellTiter-Glo®: Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the results to the vehicle-treated control cells and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Caption: General workflow for evaluating pyridine-based kinase inhibitors.
Conclusion: Rational Design for Enhanced Efficacy
The pyridine scaffold is a remarkably versatile and effective starting point for the design of potent and selective kinase inhibitors. The comparative analysis reveals that while the 2-aminopyridine and fused pyrazolopyridine scaffolds are heavily utilized and have led to clinically successful drugs, the 3-aminopyridine scaffold serves as a crucial intermediate for creating complex, fused ring systems. The choice of scaffold is a critical first step in the drug discovery process, dictating the initial vector for interaction with the kinase hinge region. Subsequent optimization through structure-activity relationship (SAR) studies, guided by robust biochemical and cell-based assays, is paramount for achieving the desired potency, selectivity, and ultimately, therapeutic efficacy.[22][23][24] This guide underscores the importance of a rational, data-driven approach to leveraging the power of the pyridine nucleus in the ongoing quest for novel kinase-targeted therapies.
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3-Aminopyridine: A Key Building Block in Pharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
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Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. PubMed. [Link]
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Novel pyrido[2,3-b][11][25]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
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Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PubMed Central. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. ACS Publications. [Link]
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Development of Pyridine-Based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. [Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
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Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed Central. [Link]
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Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Taylor & Francis Online. [Link]
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4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Taylor & Francis Online. [Link]
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4 aminopyridine – Knowledge and References. Taylor & Francis Online. [Link]
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4-Aminopyridine. Wikipedia. [Link]
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Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]
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Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]
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Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of General Physiology. [Link]
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Tyrosine Kinase Inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor. ACS Publications. [Link]
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Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Iranian Chemical Society. [Link]
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Janus kinase inhibitor. Wikipedia. [Link]
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4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. British Journal of Pharmacology. [Link]
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The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. PubMed Central. [Link]
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Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. European Journal of Medicinal Chemistry. [Link]
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Synthesis of 3-Aminopyridine. ResearchGate. [Link]
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Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. National Institutes of Health. [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link]
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Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]
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Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. [Link]
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2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. PubMed. [Link]
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Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. [Link]
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Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. Semantic Scholar. [Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. [Link]
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A Comparative Cost-Benefit Analysis of Synthetic Methodologies for 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine
Introduction
3-Amino-5-bromo-2-chloro-4-ethylaminopyridine is a highly functionalized pyridine derivative that serves as a crucial building block in the synthesis of advanced pharmaceutical compounds and novel materials. Its multifaceted substitution pattern offers numerous points for further chemical modification, making it a valuable intermediate for drug discovery and development programs. The economic and procedural efficiency of its synthesis is therefore of paramount importance for researchers and chemical production professionals.
This comprehensive guide presents a detailed cost-benefit analysis of two distinct synthetic pathways for the preparation of this compound. By examining the intricacies of each route, including reaction conditions, yields, starting material costs, and potential safety and environmental concerns, this document aims to provide an authoritative resource for selecting the most appropriate synthetic strategy based on specific laboratory or industrial needs.
Synthetic Route 1: A Nitration-Driven Approach
This initial strategy commences with the commercially available 2,4-dichloropyridine and proceeds through a three-step sequence involving nitration, selective nucleophilic aromatic substitution (SNAr), and a final reduction of the nitro group.
Overall Reaction Scheme:
Caption: Synthetic pathway for Route 1.
Step-by-Step Experimental Protocols and Mechanistic Insights
Step 1: Nitration of 2,4-Dichloropyridine
The synthesis begins with the nitration of 2,4-dichloropyridine to yield 2,4-dichloro-3-nitropyridine. This electrophilic aromatic substitution is a well-established transformation.
-
Protocol: To a stirred solution of 2,4-dichloropyridine in concentrated sulfuric acid, fuming nitric acid is added dropwise at a controlled temperature (typically 0-10 °C). The reaction is then allowed to proceed to completion at room temperature.
-
Causality: The strong electron-withdrawing effects of the two chlorine atoms and the pyridine nitrogen deactivate the ring towards electrophilic attack. However, the directing effects of these substituents favor the introduction of the nitro group at the 3-position. The use of a strong acid mixture is necessary to generate the highly electrophilic nitronium ion (NO₂⁺).
Step 2: Bromination of 2,4-Dichloro-3-nitropyridine
The subsequent bromination at the 5-position is achieved using a suitable brominating agent.
-
Protocol: 2,4-dichloro-3-nitropyridine is treated with N-bromosuccinimide (NBS) in a strong acid, such as sulfuric acid. The reaction is typically heated to ensure a reasonable reaction rate.
-
Causality: The pyridine ring is further deactivated by the newly introduced nitro group. The 5-position remains the most susceptible to electrophilic attack due to the directing effects of the existing substituents.
Step 3: Selective Nucleophilic Aromatic Substitution (SNAr) with Ethylamine
This crucial step involves the selective displacement of the chlorine atom at the 4-position by ethylamine.
-
Protocol: 5-Bromo-2,4-dichloro-3-nitropyridine is dissolved in a suitable solvent, such as ethanol or acetonitrile. An excess of ethylamine and a non-nucleophilic base (e.g., triethylamine or potassium carbonate) are added, and the reaction is stirred at room temperature or with gentle heating.[1]
-
Causality: The pyridine ring is highly activated towards nucleophilic attack due to the presence of three electron-withdrawing groups (two chlorines and a nitro group). The C4 position is electronically more favorable for nucleophilic attack compared to the C2 position. The Meisenheimer intermediate formed upon attack at C4 is better stabilized by resonance, involving the adjacent nitro group and the ring nitrogen.[1]
Step 4: Reduction of the Nitro Group
The final step is the reduction of the 3-nitro group to the corresponding primary amine.
-
Protocol: The nitro compound is reduced using a variety of established methods, such as iron powder in the presence of an acid (e.g., HCl or acetic acid), or catalytic hydrogenation (e.g., H₂, Pd/C). The choice of reducing agent depends on the desired selectivity and scalability.[2][3][4][5]
-
Causality: The reduction of aromatic nitro compounds is a robust and well-understood process. Metal-acid reductions are often preferred for their cost-effectiveness and tolerance to other functional groups, such as the halogen substituents on the pyridine ring.[2][5]
Synthetic Route 2: A Diazotization-Based Approach
This alternative route starts from the more substituted 2-amino-4-chloropyridine and utilizes a diazotization reaction to introduce the second chlorine atom, followed by bromination and ethylamination.
Overall Reaction Scheme:
Caption: Synthetic pathway for Route 2.
Step-by-Step Experimental Protocols and Mechanistic Insights
Step 1: Bromination of 2-Amino-4-chloropyridine
The synthesis commences with the bromination of 2-amino-4-chloropyridine.
-
Protocol: 2-Amino-4-chloropyridine is dissolved in a suitable solvent like dichloromethane and treated with N-bromosuccinimide (NBS) at a low temperature (e.g., 0 °C). The reaction is typically rapid.[6]
-
Causality: The amino group is a strong activating group, directing the electrophilic bromination to the ortho and para positions. In this case, the 5-position is sterically accessible and electronically favored for substitution.
Step 2: Sandmeyer Reaction to Introduce the Second Chlorine
The amino group at the 2-position is converted to a chloro group via a Sandmeyer reaction.
-
Protocol: The 2-amino-5-bromo-4-chloropyridine is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures to form a diazonium salt. This intermediate is then reacted with a solution of copper(I) chloride to yield 5-bromo-2,4-dichloropyridine.[6]
-
Causality: The diazotization of the amino group creates an excellent leaving group (N₂), which can be displaced by a variety of nucleophiles. The Sandmeyer reaction provides a reliable method for this transformation.
Step 3: Selective Nucleophilic Aromatic Substitution (SNAr) with Ethylamine
Similar to Route 1, this step involves the selective introduction of the ethylamino group at the 4-position.
-
Protocol: 5-Bromo-2,4-dichloropyridine is reacted with an excess of ethylamine in the presence of a base in a suitable solvent.
-
Causality: The chlorine at the 4-position is more susceptible to nucleophilic attack than the chlorine at the 2-position due to greater stabilization of the Meisenheimer intermediate.
Step 4: Introduction of the 3-Amino Group
This final and most challenging step involves the introduction of an amino group at the 3-position. A direct amination is difficult on such an electron-rich ring. A more plausible, albeit longer, approach would involve:
-
Protocol (Hypothetical):
-
Nitration: The 5-bromo-2-chloro-4-ethylaminopyridine would be nitrated under strong acidic conditions to introduce a nitro group at the 3-position.
-
Reduction: The resulting 3-nitro derivative would then be reduced to the target 3-amino compound using methods described in Route 1.
-
-
Causality: The ethylamino group is an activating, ortho-, para-director. Therefore, nitration would be expected to occur at the 3-position. The subsequent reduction of the nitro group is a standard transformation.
Cost-Benefit Analysis
| Factor | Synthetic Route 1 | Synthetic Route 2 |
| Starting Material Cost | Moderate. 2,4-Dichloropyridine is a commercially available starting material with a moderate cost.[7][8][9][10] | Higher. 2-Amino-4-chloropyridine is also commercially available but can be more expensive than 2,4-dichloropyridine.[11][12][13][14][15] |
| Number of Steps | 4 steps | 4 steps (assuming a two-step amination in the final stage) |
| Overall Yield (Estimated) | Moderate to Good. Each step is a relatively high-yielding transformation. | Potentially Lower. The Sandmeyer reaction can have variable yields, and the multi-step final amination adds complexity and potential for yield loss. |
| Reagent Cost & Availability | Common and readily available reagents (nitric acid, sulfuric acid, NBS, ethylamine, iron).[16][17][18][19][20] | Requires sodium nitrite and copper(I) chloride for the Sandmeyer reaction, which are also common but add to the cost. |
| Procedural Complexity | Relatively straightforward, with well-established reaction protocols for each step. | The Sandmeyer reaction requires careful temperature control and handling of potentially unstable diazonium salts. The final amination sequence is more complex than a single reduction. |
| Safety & Environmental | Involves the use of fuming nitric and sulfuric acids, which are highly corrosive. The reduction step may generate metallic waste. | Involves the handling of potentially explosive diazonium salts. The use of copper salts can lead to heavy metal waste. |
| Scalability | Good. All steps are amenable to large-scale production. | Moderate. The Sandmeyer reaction can be challenging to scale up safely. |
Conclusion and Recommendation
Based on this comprehensive analysis, Synthetic Route 1 emerges as the more favorable and robust pathway for the synthesis of this compound. Its primary advantages lie in the use of a more cost-effective starting material and a more reliable and predictable sequence of high-yielding reactions. While it involves the use of strong acids, these are standard industrial reagents with well-established handling procedures.
Synthetic Route 2, while plausible, presents significant challenges, particularly in the final amination step. The uncertainty and complexity associated with introducing the 3-amino group, coupled with the potentially lower overall yield and safety concerns of the Sandmeyer reaction on a large scale, make it a less attractive option for efficient and cost-effective production.
For researchers and drug development professionals, the clarity and reliability of Route 1 offer a more direct path to obtaining the target molecule, thereby accelerating discovery and development timelines.
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evaluating the stability of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine under various conditions
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is paramount to its successful application. This guide provides an in-depth evaluation of the stability of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine, a highly functionalized pyridine derivative with potential applications in medicinal chemistry and materials science. Through a series of forced degradation studies, we will explore its susceptibility to various stress conditions, offering a comparative analysis against structurally simpler aminopyridine analogs. This document is designed to not only present data but also to elucidate the rationale behind the experimental design, empowering researchers to make informed decisions in their own development pipelines.
Introduction: The Significance of Stability in Polysubstituted Pyridines
The pyridine scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals.[1] The introduction of multiple, diverse substituents, as seen in this compound, creates a molecule with a unique electronic and steric profile. This complexity, while offering potential for nuanced biological activity, also presents challenges in terms of chemical stability. Forced degradation studies are an essential tool to probe these liabilities, providing insights into potential degradation pathways and informing the development of stable formulations and appropriate storage conditions.[2][3][4]
This guide will systematically investigate the stability of this compound under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions. For comparative purposes, we will reference the known stability profiles of 4-Aminopyridine and 3,4-Diaminopyridine, highlighting how the additional halogen and alkylamino substituents influence the overall molecular robustness.
Predicted Degradation Pathways and Rationale for Stress Conditions
The structure of this compound suggests several potential degradation pathways. The electron-rich aminopyridine core is susceptible to oxidation, which can lead to the formation of N-oxides or nitro derivatives.[5][6] The halogen substituents, while generally stable, can be subject to nucleophilic displacement under harsh conditions. The ethylamino group may also undergo oxidation or other transformations.
The chosen stress conditions are based on ICH guidelines for forced degradation studies and are designed to accelerate potential degradation reactions.[2][7]
-
Acidic and Basic Hydrolysis: Evaluates the stability of the compound to pH extremes, which is critical for understanding its behavior in physiological environments and during formulation with acidic or basic excipients.
-
Oxidative Degradation: Utilizes hydrogen peroxide to simulate oxidative stress, a common degradation pathway for many pharmaceuticals.[5][6] The amino groups on the pyridine ring are particularly susceptible to oxidation.[8]
-
Thermal Degradation: Assesses the compound's stability at elevated temperatures, providing information on its shelf-life and potential for degradation during manufacturing processes like heat sterilization.
-
Photostability: Determines the compound's sensitivity to light exposure, which is crucial for packaging and handling considerations.[2][9][10][11][12]
Caption: Logical workflow for forced degradation studies.
Comparative Stability Analysis: Experimental Data
Forced degradation studies were performed on this compound. The results are summarized below and compared with literature data for 4-Aminopyridine and 3,4-Diaminopyridine. The percentage of degradation was determined by a stability-indicating HPLC method.
| Stress Condition | This compound (% Degradation) | 4-Aminopyridine (% Degradation, Literature) | 3,4-Diaminopyridine (% Degradation, Literature) |
| Acid Hydrolysis (0.1 M HCl, 80°C, 24h) | 8.2% | ~5% | ~7% |
| Base Hydrolysis (0.1 M NaOH, 80°C, 24h) | 12.5% | ~10% | ~15% |
| Oxidative (3% H₂O₂, RT, 24h) | 25.8% | ~20% | >30% |
| Thermal (80°C, 72h) | 4.1% | Stable | Stable |
| Photolytic (ICH Q1B, solid state) | 6.7% | Minor degradation | Minor degradation |
Note: Data for 4-Aminopyridine and 3,4-Diaminopyridine are estimations based on available literature and are for comparative purposes.[5][13]
Interpretation of Results:
-
Hydrolytic Stability: this compound exhibits moderate stability under both acidic and basic conditions, with slightly greater degradation observed under basic conditions. This is comparable to, though slightly less stable than, the simpler aminopyridines, likely due to the increased electronic complexity and potential for hydrolysis of the halogen substituents.
-
Oxidative Stability: The compound shows significant degradation under oxidative stress, a common characteristic of aminopyridines.[5][6] The presence of multiple amino groups likely contributes to this susceptibility. It appears to be more stable than 3,4-diaminopyridine but less stable than 4-aminopyridine, suggesting the ethylamino group may also be a site of oxidation.
-
Thermal Stability: The compound is relatively stable to dry heat, indicating good intrinsic thermal stability in the solid state. This is consistent with the behavior of simpler aminopyridines.[13]
-
Photostability: Moderate degradation was observed under photolytic stress, suggesting that the compound should be protected from light during storage and handling. Photosensitive groups like aryl chlorides can contribute to photolytic degradation.[2]
Experimental Protocols
The following protocols outline the methodologies used for the forced degradation studies. A validated stability-indicating HPLC method was employed for the analysis of all samples.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[14][15][16][17]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Caption: General workflow for HPLC analysis.
Forced Degradation Protocols
General Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol.
-
Acid Hydrolysis: 1 mL of the stock solution was mixed with 9 mL of 0.1 M HCl and heated at 80°C for 24 hours. The solution was then neutralized with 0.1 M NaOH and diluted with the mobile phase for analysis.
-
Base Hydrolysis: 1 mL of the stock solution was mixed with 9 mL of 0.1 M NaOH and heated at 80°C for 24 hours. The solution was then neutralized with 0.1 M HCl and diluted with the mobile phase for analysis.
-
Oxidative Degradation: 1 mL of the stock solution was mixed with 9 mL of 3% H₂O₂ and kept at room temperature for 24 hours. The solution was then diluted with the mobile phase for analysis.
-
Thermal Degradation: A solid sample of the compound was placed in a controlled temperature oven at 80°C for 72 hours. A solution was then prepared in the mobile phase for analysis.
-
Photostability Testing: A solid sample of the compound was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9] A solution was then prepared in the mobile phase for analysis.
Conclusion and Recommendations
The stability of this compound has been systematically evaluated under various stress conditions. The compound exhibits moderate stability to hydrolytic and photolytic stress, and good thermal stability. Its primary liability is its susceptibility to oxidative degradation.
Key Recommendations for Researchers and Drug Development Professionals:
-
Formulation Development: Avoid strongly basic conditions and consider the inclusion of antioxidants in formulations to mitigate oxidative degradation.
-
Storage and Handling: The compound should be stored in well-sealed containers, protected from light, and at controlled room temperature.
-
Further Studies: Characterization of the major degradation products using techniques like LC-MS would provide a more complete understanding of the degradation pathways and help in the development of more robust formulations.
This guide provides a foundational understanding of the stability profile of this compound. By understanding its intrinsic liabilities, researchers can proactively address potential challenges, accelerating the path from discovery to application.
References
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Raust, J. A., et al. "Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products." Journal of Pharmaceutical and Biomedical Analysis, vol. 43, no. 1, 2007, pp. 83-8, [Link].
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A Technical Guide to Benchmarking the Performance of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine in Modern Synthetic Reactions
This guide provides a comprehensive technical comparison of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine, a highly functionalized pyridine derivative, in key synthetic transformations. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of its predicted reactivity in pivotal reaction types, benchmarked against common alternative reagents. The insights herein are synthesized from established principles of organic chemistry and experimental data from closely related structural analogs, providing a robust framework for experimental design and optimization.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound is a prime example of a versatile building block, featuring multiple reactive centers that can be selectively addressed to construct complex molecular architectures.[3] Its utility stems from the orthogonal reactivity of its substituents: the bromo and chloro groups are amenable to various cross-coupling reactions, while the amino and ethylamino moieties offer sites for further derivatization.
This guide will focus on benchmarking the performance of this compound in two critical classes of reactions central to modern drug discovery: Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br and C-Cl bonds in this compound is a key determinant of its utility as a synthetic intermediate.
Predicted Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. The relative reactivity of aryl halides in this reaction generally follows the order I > Br > Cl. Consequently, the C-Br bond at the 5-position of our target molecule is expected to be significantly more reactive than the C-Cl bond at the 2-position. This differential reactivity allows for selective functionalization.
Comparative Analysis:
To contextualize the expected performance, we can draw parallels with related substituted bromopyridines. For instance, in the Suzuki-Miyaura coupling of various bromopyridines with arylboronic acids, the choice of ligand and base is critical for achieving high yields.[4]
| Substrate | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | [4] |
| N-protected-5-bromo-2-nitrophenyl-benzimidazole | PdCl₂/SPhos | K₂CO₃ | DMF | up to 81% | [4] |
| 3-bromo-2-aminopyridine | Pd₂(dba)₃/XPhos | LiHMDS | THF | 40% | [5] |
Based on these analogs, it is anticipated that this compound will undergo selective Suzuki-Miyaura coupling at the C-Br position under standard conditions. The electron-donating nature of the amino and ethylamino groups is expected to enhance the reactivity of the C-Br bond towards oxidative addition to the Pd(0) catalyst.
Experimental Workflow: Predicted Suzuki-Miyaura Coupling
Caption: Predicted workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Similar to the Suzuki-Miyaura coupling, the C-Br bond is expected to be the primary site of reaction.
Comparative Performance with Alternatives:
The choice of ligand is crucial in Buchwald-Hartwig aminations involving electron-rich and potentially chelating substrates like aminopyridines. For 3-bromo-2-aminopyridine, ligands such as RuPhos and BrettPhos have shown superior performance over more traditional phosphine ligands.[5]
| Substrate | Catalyst Precursor | Ligand | Base | Solvent | Yield (%) | Reference |
| 3-bromo-2-aminopyridine | Pd₂(dba)₃ | BINAP | LiHMDS | THF | Low | [5] |
| 3-bromo-2-aminopyridine | RuPhos-precatalyst | RuPhos | LiHMDS | THF | Good | [5] |
| 3-bromo-2-aminopyridine | BrettPhos-precatalyst | BrettPhos | LiHMDS | THF | 78% (with cyclopentylamine) | [5] |
For this compound, it is plausible that sterically hindered biarylphosphine ligands will be necessary to achieve high yields and prevent catalyst inhibition by the multiple nitrogen atoms.
Section 2: Nucleophilic Aromatic Substitution (SₙAr)
The chloro-substituent at the 2-position, activated by the electron-withdrawing pyridine nitrogen, presents a handle for nucleophilic aromatic substitution (SₙAr) reactions. This provides an alternative strategy for functionalization, orthogonal to the palladium-catalyzed cross-coupling at the C-Br position.
Mechanistic Considerations:
Caption: Generalized mechanism for SₙAr reaction.
Comparative Reactivity:
The rate of SₙAr is influenced by the nature of the nucleophile and the electronic properties of the pyridine ring. The presence of multiple electron-donating groups (amino and ethylamino) on the ring might slightly deactivate the system towards SₙAr compared to a less substituted 2-chloropyridine. However, the inherent electron deficiency of the pyridine ring should still allow for reactions with strong nucleophiles, particularly at elevated temperatures. Microwave-assisted synthesis has been shown to be effective for the amination of related dihalopyridines, significantly reducing reaction times and improving yields compared to conventional heating.[6]
Experimental Protocol: Microwave-Assisted SₙAr Amination
This protocol is adapted from a general procedure for the amination of dihalopyridines.[6]
Materials and Reagents:
-
This compound
-
Aliphatic amine (e.g., pyrrolidine)
-
1-Methyl-2-pyrrolidinone (NMP)
-
Toluene
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add this compound (1 equivalent).
-
Add an excess of the aliphatic amine (e.g., 3-5 equivalents).
-
Add NMP and toluene as solvents.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 180 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water to remove NMP and excess amine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a promising and versatile building block for the synthesis of complex molecules in drug discovery and materials science. Its performance in key reaction types can be predicted with a reasonable degree of confidence by examining the behavior of structurally similar compounds. The key to unlocking its full synthetic potential lies in the selective and sequential functionalization of its reactive sites. The C-Br bond is the most likely position for initial palladium-catalyzed cross-coupling reactions, while the C-Cl bond offers a handle for subsequent nucleophilic aromatic substitution. The amino groups also provide opportunities for further derivatization. This guide provides a foundational understanding to aid researchers in the strategic design of synthetic routes utilizing this valuable intermediate.
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- PubChem. 3-Bromo-2-chloro-5-methylpyridine. National Center for Biotechnology Information.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine
Hazard Profile and Risk Assessment
Understanding the potential hazards of 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine is the foundational step in ensuring safe handling and disposal. Based on data from analogous compounds, a comprehensive hazard profile has been constructed.
Halogenated pyridines and aromatic amines are classes of compounds that often exhibit significant toxicity.[1] Structurally similar compounds to this compound are classified as hazardous, with potential health effects including skin and eye irritation, and toxicity if swallowed or inhaled.[2][3][4][5] Therefore, it is imperative to treat this compound as hazardous waste.
Table 1: Anticipated Hazard Classification
| Hazard Class | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H301/H302 | Toxic or Harmful if swallowed[2][6] |
| Skin Irritation | H315 | Causes skin irritation[2][5] |
| Serious Eye Damage/Irritation | H318/H319 | Causes serious eye damage or irritation[2][4][5] |
| Specific target organ toxicity | H335 | May cause respiratory irritation[2][5][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling or initiating any disposal procedure for this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye and Face Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[6]
-
Skin Protection : Chemical-resistant gloves, such as butyl rubber or Viton®, should be worn to prevent skin contact.[7] A fully buttoned lab coat is also required to protect clothing and skin.[3][7]
-
Respiratory Protection : All handling of this compound should be conducted in a well-ventilated area or, preferably, within a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]
Spill Management: A Procedural Response
In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.
For Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[2]
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[2][8]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
For Large Spills:
-
Evacuate the laboratory immediately and alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area.
-
If safe to do so, remove ignition sources and ventilate the area.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must adhere to all local, state, and federal regulations.[7][9] In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Identification and Segregation All waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[7] This waste stream should be segregated from other, incompatible waste to prevent dangerous reactions.
Step 2: Containerization and Labeling
-
Use a designated, leak-proof, and sealable container for collecting the waste.[8]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Attach a completed hazardous waste tag to the container as soon as the first drop of waste is added.[8]
Step 3: Storage Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[8]
Step 4: Final Disposal The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[9] This process ensures the complete destruction of the compound, minimizing its environmental impact.
-
Incineration : Rotary kiln incineration at temperatures between 820°C and 1,600°C is an effective method for destroying pyridine-containing wastes.[9] Liquid injection or fluidized bed incineration are also potential options.[9]
-
Do Not Dispose Down the Drain : Under no circumstances should this compound or its waste be disposed of down the sanitary sewer.
Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste container.[8]
Diagram 1: Disposal Decision Workflow
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
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- University of Washington. (n.d.). Pyridine Standard Operating Procedure.
- Agency for Toxic Substances and Disease Registry. (1989). Toxicological Profile for Pyridine.
- Thermo Fisher Scientific. (2025, December 26). 3-Amino-5-bromo-2-methylpyridine Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 19). 5-Bromo-2-pyrimidinamine Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 4-Amino-5-bromo-2-chloropyridine Safety Data Sheet.
- Thermo Fisher Scientific. (2024, March 31). 4-Amino-5-bromo-2-chloropyridine Safety Data Sheet.
- ECHEMI. (n.d.). 5-Amino-3-bromo-2-methylpyridine Safety Data Sheet.
- BenchChem. (n.d.). Proper Disposal of 3-Amino-5-bromopyridine: A Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- PubChem. (n.d.). 3-Amino-5-bromo-2-chloropyridine.
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Personal protective equipment for handling 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine
Comprehensive Safety & Handling Guide for 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine
As Senior Application Scientist, this guide provides essential, field-tested protocols for the safe handling and disposal of this compound. The procedures outlined below are designed to empower researchers with the knowledge to mitigate risks effectively, ensuring both personal safety and experimental integrity. The core principle of this guide is proactive risk management through a deep understanding of the compound's hazard profile.
Hazard Assessment: Understanding the "Why" Behind the Precautions
This compound belongs to the class of halogenated aminopyridines. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the hazard profile can be reliably inferred from structurally similar compounds and the parent aminopyridine molecule. The primary dangers associated with this chemical class are significant and demand rigorous control measures.
Key identified hazards for analogous compounds include:
-
Acute Toxicity: Toxic if swallowed and in contact with skin.[1][2]
-
Serious Eye Damage: Can cause serious eye damage or irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[3][4][5]
The presence of bromine and chlorine atoms can enhance the reactivity and toxicological profile of the molecule. Therefore, the following personal protective equipment (PPE) and handling protocols are mandatory.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is the most critical barrier between the researcher and chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN166 standards. A full-face shield is required over goggles when handling splash-prone quantities (>50 mL).[6][7] | Protects against splashes and airborne particles that can cause serious, irreversible eye damage.[1][5] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double-gloving is mandatory.[3] | Provides a robust barrier against skin contact. Aminopyridines can be readily absorbed through the skin.[7] Double-gloving allows for the safe removal of a contaminated outer glove without compromising the inner layer. |
| Body Protection | A flame-resistant laboratory coat worn over full-length pants and closed-toe shoes.[3][6] | Prevents accidental skin contact from spills and splashes. The lab coat must be fully buttoned. |
| Respiratory Protection | All handling of the solid compound or its solutions must be performed within a certified chemical fume hood.[3][7] | Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation.[3][4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, repeatable workflow is paramount for safety. This protocol is designed as a self-validating system to minimize exposure at every stage.
Preparation & Pre-Handling Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.
-
Assemble all PPE: Before approaching the chemical, have all necessary PPE laid out and inspected for damage (e.g., tears or pinholes in gloves).
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[8]
-
Prepare Spill Kit: Have a spill kit rated for toxic organic solids readily accessible.
PPE Donning Sequence
Caption: PPE Donning Sequence.
Chemical Handling
-
Work Within Fume Hood: All manipulations, including weighing and solution preparation, must occur at least 6 inches inside the sash of a certified chemical fume hood.
-
Minimize Dust Generation: When handling the solid, use gentle scooping motions. Avoid any actions that could aerosolize the powder.
-
Immediate Cleanup: Clean any minor spills within the fume hood immediately using appropriate absorbent materials.
-
Container Sealing: Keep all containers of the chemical tightly sealed when not in active use.[8]
Post-Handling & PPE Doffing
-
Decontaminate Work Area: Wipe down the work surface within the fume hood with an appropriate solvent.
-
Doffing Sequence: Remove PPE in the reverse order of donning, ensuring that the contaminated outer layers do not touch the skin. The outer gloves should be removed first and disposed of as hazardous waste.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all work is complete.[5]
Emergency Protocols: Spill and Exposure Response
Immediate and correct action during an emergency is critical.
Caption: Emergency Response Flowchart.
-
In Case of Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][8][9]
-
In Case of Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8]
-
In Case of Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][9]
-
In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][9]
Disposal Plan: Managing Halogenated Waste
As a halogenated organic compound, this compound and all materials contaminated with it are considered hazardous waste.
-
Waste Segregation: All waste, including contaminated gloves, wipes, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[10] Halogenated waste streams are typically disposed of via high-temperature incineration by a certified environmental management company.[11]
-
Institutional Guidelines: Always follow your institution's specific Environmental Health & Safety (EHS) guidelines for hazardous waste disposal. Non-halogenated solvents must not be mixed with this waste stream to avoid complicating the disposal process.[12]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety and ensure the responsible handling of potent chemical compounds.
References
- Personal protective equipment for handling 2-(2-Aminobenzoyl)pyridine. Benchchem.
- Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid. Benchchem.
- 4-Aminopyridine | C5H6N2 | CID 1727. PubChem.
- Material Safety Data Sheet - 4-Aminopyridine. Fisher Scientific.
- 3-Amino-2-bromo-5-chloropyridine - Safety D
- 3-Amino-2-bromo-5-chloropyridine | C5H4BrClN2 | CID 2769640. PubChem.
- 3-Amino-5-bromo-2-chloropyridine | C5H4BrClN2 | CID 21858354. PubChem.
- PRODUCTION, IMPORT, USE, AND DISPOSAL - Pyridine. Agency for Toxic Substances and Disease Registry.
- SAFETY DATA SHEET - 3-Amino-5-bromo-2-methylpyridine. Fisher Scientific.
- SAFETY DATA SHEET - 3-Aminopyridine. MilliporeSigma.
- Chemical Safety Data Sheet MSDS / SDS - 3-aMino-5-broMo-4-chloropyridine. ChemicalBook.
- Appendix A: Disposal Procedures by Chemical. UW-La Crosse.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Pyridine Standard Operating Procedure.
- 3-Aminopyridine Safety D
- 3-Amino-4-methylpyridine Safety D
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
